molecular formula C19H18ClN5O7S3 B1668911 Ceftiofur Hydrochloride CAS No. 103980-44-5

Ceftiofur Hydrochloride

Cat. No.: B1668911
CAS No.: 103980-44-5
M. Wt: 560.0 g/mol
InChI Key: KEQFDTJEEQKVLM-JUODUXDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftiofur hydrochloride is the hydrochloride salt of ceftiofur, a broad-spectrum, third-generation cephalosporin antibiotic first described in the literature in 1987 . As a beta-lactam antibiotic, its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to and inhibiting penicillin-binding proteins (PBPs), which ultimately leads to cell death . This compound is structurally characterized as a 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivative and is known for its resistance to hydrolysis by beta-lactamase enzymes . In applied research, this compound is a significant model compound for studying veterinary antibiotics. It has a documented research history against a spectrum of pathogens relevant to livestock, including both Gram-positive and Gram-negative bacteria . Specific pathogens of interest in research settings include Actinobacillus pleuropneumoniae , Pasteurella multocida , Escherichia coli , Salmonella cholerasuis , and Streptococcus suis . A key area of study involves its pharmacokinetics; after administration, ceftiofur is rapidly metabolized to desfuroylceftiofur, a primary metabolite that also possesses antimicrobial activity . Monitoring both the parent compound and this active metabolite is crucial for comprehensive analysis in research aimed at understanding antibiotic activity and residue depletion . This product is supplied For Research Use Only (RUO) . It is strictly not for use in humans or animals, nor for diagnostic, therapeutic, or any other clinical applications. All research must be conducted in accordance with applicable laws and regulations.

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11-;/t12-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQFDTJEEQKVLM-JUODUXDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101034300
Record name Ceftiofur hydrochloride
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Molecular Weight

560.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103980-44-5
Record name Ceftiofur hydrochloride
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Record name Ceftiofur Hydrochloride [USAN]
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Record name Ceftiofur hydrochloride
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Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
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Record name CEFTIOFUR HYDROCHLORIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ceftiofur Hydrochloride in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process critical for bacterial viability. This guide provides a detailed examination of the molecular interactions and cellular consequences of Ceftiofur activity in Gram-negative pathogens. It consolidates available quantitative data on its efficacy, outlines key experimental protocols for its study, and presents visual representations of its mechanism and relevant laboratory workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of Ceftiofur stems from its ability to interfere with the synthesis of peptidoglycan, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress. The key steps in this process are outlined below.

2.1 Targeting Penicillin-Binding Proteins (PBPs)

Ceftiofur's molecular targets are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes located on the inner membrane of the bacterial cell wall.[1] These enzymes, particularly the high-molecular-weight PBPs, are responsible for the final steps of peptidoglycan assembly, including transpeptidation (cross-linking of peptide side chains) and transglycosylation (elongation of the glycan backbone).[1]

2.2 Acylation and Inactivation of PBPs

As a β-lactam antibiotic, Ceftiofur mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This allows Ceftiofur to bind to the active site of the PBP, where the strained β-lactam ring is cleaved. This process results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP. This inactivation prevents the cross-linking of the peptidoglycan chains, which is crucial for the strength and rigidity of the cell wall.[1]

2.3 Disruption of Cell Wall Integrity and Lysis

The inhibition of peptidoglycan cross-linking leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This results in morphological changes, such as filamentation, and ultimately leads to cell lysis and bacterial death.

Quantitative Data

While specific quantitative data on the binding affinities (IC50 or Kd values) of Ceftiofur to individual PBPs in key Gram-negative veterinary pathogens are not extensively available in publicly accessible literature, the in vitro efficacy of Ceftiofur is well-documented through Minimum Inhibitory Concentration (MIC) values.

3.1 Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The tables below summarize the MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) values for Ceftiofur against several important Gram-negative pathogens.

Table 1: Ceftiofur MIC Values against Escherichia coli

Isolate TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
Ceftriaxone-susceptibleNot specified0.51.0[2]
ESBL-producingNot specified≥32Not specified[2]
Swine isolatesNot specifiedNot specified≤2.0[3]
Day-old chick isolates0.25-2.00.50Not specified[4]

Table 2: Ceftiofur MIC Values against Salmonella enterica

SerovarMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
Swine isolates (mixed serovars)Not specifiedNot specified≤2.0[3]
Chicken meat isolates (Heidelberg)Not specifiedNot specifiedNot specified[5]
Dairy farm isolatesNot specifiedNot specifiedNot specified[6]

Table 3: Ceftiofur MIC Values against Pasteurella multocida

HostMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
Bovine≤0.03 - 0.25Not specified≤0.03[4][7]
SwineNot specifiedNot specified0.06[8]
WaterfowlNot specified≤0.12≤0.12[9]

Table 4: Ceftiofur MIC Values against Mannheimia haemolytica

HostMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
Bovine≤0.03 - 0.13Not specified≤0.03 - 0.06[4][7]
BovineNot specifiedNot specified0.016[10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action and efficacy of Ceftiofur.

4.1 PBP Binding Assay (Competitive Fluorescent Probe Displacement)

This assay is used to determine the affinity of a β-lactam antibiotic for specific PBPs.

  • Principle: Unlabeled Ceftiofur is used to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin-FL) for binding to the PBPs in whole bacterial cells or membrane preparations. The reduction in fluorescence intensity of the PBP bands on a gel corresponds to the binding of the unlabeled competitor.

  • Methodology:

    • Bacterial Culture: Grow the Gram-negative bacterial strain of interest to the mid-logarithmic phase.

    • Cell Preparation: Harvest the bacterial cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS.

    • Competition: Incubate aliquots of the cell suspension with increasing concentrations of Ceftiofur for a defined period (e.g., 30 minutes) at room temperature. A control sample with no Ceftiofur is included.

    • Fluorescent Labeling: Add a fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to each sample and incubate for a further defined period (e.g., 10 minutes).

    • Cell Lysis and Membrane Preparation: Pellet the cells, wash to remove unbound probe, and lyse the cells (e.g., by sonication). Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

    • SDS-PAGE and Fluorescence Imaging: Resuspend the membrane pellets in sample buffer, separate the proteins by SDS-PAGE, and visualize the fluorescently labeled PBPs using a fluorescence scanner.

    • Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of Ceftiofur that causes a 50% reduction in the fluorescence intensity (IC50) for a specific PBP is determined by plotting the percentage of inhibition against the logarithm of the Ceftiofur concentration.

4.2 Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This is a standardized method to determine the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.

  • Principle: A standardized inoculum of the test bacterium is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

  • Methodology:

    • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

    • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

    • Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Ceftiofur in which there is no visible growth.

4.3 Bacterial Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Principle: A standardized inoculum of a bacterial suspension is exposed to a specific concentration of the antimicrobial agent (often a multiple of the MIC). The number of viable bacteria is determined at various time points.

  • Methodology:

    • Bacterial Culture: Grow the test organism in a suitable broth to the early to mid-logarithmic phase.

    • Inoculum Preparation: Adjust the bacterial culture to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL in fresh broth.

    • Exposure to Antibiotic: Add Ceftiofur at a predetermined concentration (e.g., 4x MIC) to the bacterial suspension. A growth control without the antibiotic is run in parallel.

    • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from both the test and control cultures.

    • Viable Cell Counting: Perform serial dilutions of the samples and plate them on a suitable agar medium.

    • Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

    • Data Analysis: Plot the log10 CFU/mL against time for both the control and the Ceftiofur-treated samples. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

5.1 Signaling Pathway: Ceftiofur Mechanism of Action

Ceftiofur_Mechanism cluster_extracellular Extracellular Space / Periplasm cluster_cellwall Bacterial Cell Wall cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ceftiofur Ceftiofur PBP Penicillin-Binding Proteins (PBPs) Ceftiofur->PBP Binds to and inactivates PBPs Peptidoglycan Peptidoglycan Synthesis Lysis Cell Lysis & Death Peptidoglycan->Lysis Weakened Cell Wall PBP->Peptidoglycan Inhibition of Transpeptidation

Caption: Ceftiofur's mechanism of action in Gram-negative bacteria.

5.2 Experimental Workflow: PBP Binding Assay

PBP_Binding_Workflow A Bacterial Culture (Log Phase) B Harvest & Wash Cells A->B C Incubate with Ceftiofur (Concentration Gradient) B->C D Add Fluorescent Probe (e.g., Bocillin-FL) C->D E Cell Lysis & Membrane Isolation D->E F SDS-PAGE E->F G Fluorescence Imaging F->G H Quantify Bands & Calculate IC50 G->H

Caption: Workflow for determining PBP binding affinity.

5.3 Experimental Workflow: MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Ceftiofur C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (16-20h, 37°C) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

5.4 Logical Relationship: Bactericidal vs. Bacteriostatic Action

Bactericidal_Bacteriostatic cluster_0 Time-Kill Assay Outcome Outcome Log10 Reduction in CFU/mL from Initial Inoculum Bactericidal ≥ 3-log10 Reduction (99.9% Kill) BACTERICIDAL Outcome->Bactericidal If Bacteriostatic < 3-log10 Reduction BACTERIOSTATIC Outcome->Bacteriostatic If

Caption: Interpreting time-kill assay results.

References

Ceftiofur Hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur Hydrochloride is a third-generation cephalosporin antibiotic widely utilized in veterinary medicine.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to this compound. Furthermore, it delves into its mechanism of action and relevant cellular pathways, offering a valuable resource for professionals in the field of drug development and veterinary science.

Chemical Structure and Properties

This compound is the hydrochloride salt of ceftiofur.[1] The chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a typical feature of cephalosporins. Key functional groups include an aminothiazole ring, a methoxyimino group, and a furan-2-carbonylthiomethyl side chain, which contribute to its antibacterial efficacy and stability against β-lactamases.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
CAS Number103980-44-5[3]
Molecular FormulaC₁₉H₁₈ClN₅O₇S₃[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight560.01 g/mol [3]
Melting Point>190°C (decomposes)[3][4]
pKa (Strongest Acidic)2.83[2][5]
pKa (Strongest Basic)4.19[2][5]
Water SolubilitySoluble[1][6]
Solubility in Organic SolventsSoluble in methanol and dimethyl sulfoxide (DMSO).[6] Sparingly soluble in ethanol.[7]
UV/Vis λmax288 nm, 292 nm[7][8]

Mechanism of Action

The primary mechanism of action of Ceftiofur involves the inhibition of bacterial cell wall synthesis.[9] This process is critical for maintaining the structural integrity of the bacterial cell.

Ceftiofur This compound PBP Penicillin-Binding Proteins (PBPs) (transpeptidases, carboxypeptidases) Ceftiofur->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Wall Weakening & Cell Lysis CellWall->Lysis Leads to

Mechanism of antibacterial action of this compound.

As depicted in the diagram, Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the terminal steps of peptidoglycan synthesis.[9] This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis.[9]

Immunomodulatory Effects

Beyond its direct antibacterial activity, Ceftiofur has been shown to possess immunomodulatory properties. It can inhibit the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] This effect is mediated through the modulation of the NF-κB and MAP-kinase signaling pathways.[10]

cluster_cell Immune Cell (e.g., Macrophage) LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAP-Kinase Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Ceftiofur Ceftiofur Ceftiofur->MAPK Ceftiofur->NFkB

Immunomodulatory signaling pathway of Ceftiofur.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for the quantitative analysis of this compound in various matrices is reverse-phase HPLC.

Objective: To determine the concentration of this compound in a sample.

Methodology: [8]

  • Chromatographic System:

    • Column: Phenomix C18 (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.0, adjusted with orthophosphoric acid) in a 25:75 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 292 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Create a series of working standards by diluting the stock solution to achieve concentrations ranging from 0.01 to 0.16 mg/mL.

  • Sample Preparation:

    • For veterinary oily suspensions, an appropriate extraction method must be employed to isolate the analyte from the matrix before injection.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • The retention time for Ceftiofur HCl is approximately 3.4 minutes under these conditions.

    • Quantify the amount of Ceftiofur HCl in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

start Start prep Prepare Mobile Phase (Acetonitrile:Phosphate Buffer) start->prep standards Prepare Standard Solutions (0.01 - 0.16 mg/mL) prep->standards sample Prepare Sample Solution (Extraction if necessary) prep->sample hplc HPLC System (C18 Column, 1.0 mL/min, 292 nm) standards->hplc sample->hplc inject Inject Standards & Sample hplc->inject data Acquire Chromatograms inject->data analyze Analyze Data (Generate Calibration Curve, Quantify Sample) data->analyze end End analyze->end

Experimental workflow for HPLC analysis of Ceftiofur HCl.
Antimicrobial Susceptibility Testing (AST)

Determining the susceptibility of bacterial isolates to Ceftiofur is crucial for effective clinical use. Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of Ceftiofur against a bacterial isolate.

Methodology: [11]

  • Inoculum Preparation:

    • Grow the bacterial isolate overnight on an appropriate agar medium (e.g., blood agar).

    • Prepare a bacterial suspension in sterile phosphate-buffered saline (PBS) and adjust its turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in sterile PBS.

  • MIC Assay:

    • Perform two-fold serial dilutions of Ceftiofur in Mueller-Hinton broth in a 96-well microtiter plate. The concentration range should typically span from 0.03 to 32 µg/mL.

    • Inoculate each well (including a growth control well with no antibiotic) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of Ceftiofur that completely inhibits visible bacterial growth.

Conclusion

This compound remains a cornerstone in veterinary antimicrobial therapy. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methods is essential for its effective and responsible use. This guide provides a consolidated resource for researchers and professionals, facilitating further investigation and application of this important cephalosporin antibiotic.

References

Pharmacokinetics of Ceftiofur Hydrochloride in Bovine Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur, a third-generation cephalosporin antibiotic, is a critical therapeutic agent in veterinary medicine for combating bacterial infections in cattle. This technical guide provides an in-depth analysis of the pharmacokinetics of ceftiofur hydrochloride in bovine plasma. It synthesizes key quantitative data, details common experimental methodologies, and illustrates metabolic and procedural pathways. The content is structured to serve as a comprehensive resource for professionals engaged in veterinary pharmacology research and drug development, facilitating a deeper understanding of ceftiofur's behavior in the bovine system to optimize dosage, ensure efficacy, and maintain safety.

Introduction

Ceftiofur is a broad-spectrum, β-lactamase-resistant cephalosporin developed exclusively for veterinary use.[1] Administered as a hydrochloride salt or crystalline-free acid, it is highly effective against the Gram-positive and Gram-negative bacteria responsible for bovine respiratory disease, foot rot, and metritis.[2][3] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for establishing rational dosage regimens that maximize therapeutic success while minimizing the potential for antimicrobial resistance. This guide consolidates peer-reviewed data to present a detailed overview of ceftiofur's journey through bovine plasma.

Pharmacokinetic Parameters

The efficacy and safety of ceftiofur are directly related to its plasma concentration over time. Following administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), the primary microbiologically active metabolite.[3][4] Analytical methods typically measure the concentration of all ceftiofur-related metabolites containing the intact β-lactam ring, reported as ceftiofur-free acid equivalents (CFAE). The key pharmacokinetic parameters are summarized below for different administration routes.

Table 1: Pharmacokinetic Parameters of Ceftiofur in Bovine Plasma Following Intramuscular (IM) Administration

ParameterValue (Mean ± SD)UnitsDosageReference
Cmax (Peak Plasma Concentration)1.09 ± 0.21µg/mL2.2 mg/kg[2][5]
Tmax (Time to Cmax)1.20 ± 0.26hours2.2 mg/kg[2][5]
(Elimination Half-life)10.33 ± 2.01hours1.1 mg/kg[3]
AUC(0-∞) (Area Under the Curve)3.10 ± 0.14µg·h/mL1.1 mg/kg[3]
Bioavailability (F) 70.52%2.2 mg/kg[2][5]

Table 2: Pharmacokinetic Parameters of Ceftiofur in Bovine Plasma Following Subcutaneous (SC) Administration

ParameterValue (Mean ± SD)UnitsDosageReference
Cmax (Peak Plasma Concentration)0.88 ± 0.21µg/mL2.2 mg/kg[2][5]
Tmax (Time to Cmax)1.50 ± 0.55hours2.2 mg/kg[2][5]
(Elimination Half-life)8.67 ± 0.72hours2.2 mg/kg[2]
AUC(0-∞) Not Reportedµg·h/mL2.2 mg/kg[2][5]
Bioavailability (F) 61.12%2.2 mg/kg[2]
MRT (Mean Residence Time)11.00 ± 0.30hours2.2 mg/kg[2][5]

Experimental Protocols

The determination of pharmacokinetic parameters relies on standardized and validated experimental and analytical procedures.

Animal Studies & Sampling
  • Subjects: Studies typically utilize healthy, adult, non-lactating or lactating Holstein-Friesian cows.[2][6] Animals are acclimated to handling and study conditions before the trial begins.

  • Administration: A single dose of this compound, commonly 1.1 or 2.2 mg/kg of body weight, is administered via the specified route (e.g., intramuscularly into the neck muscle).[2][3][7]

  • Blood Collection: Blood samples are collected via jugular venipuncture into heparinized tubes at multiple time points. A typical schedule includes a pre-dose sample (0 hours) and post-dose samples at approximately 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours.[3][6] Plasma is separated by centrifugation and stored at -20°C or below until analysis.[6]

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying ceftiofur and its metabolites in plasma.[6][8][9]

  • Sample Preparation & Derivatization: Since ceftiofur is unstable and rapidly converts to various metabolites, a universal analytical approach is required. This involves a two-step chemical process:

    • Cleavage: A reducing agent, such as dithioerythritol, is added to the plasma sample. This cleaves the disulfide bonds of ceftiofur metabolites, converting them all to a single common molecule, desfuroylceftiofur (DFC).[10][11]

    • Stabilization: DFC is then stabilized by derivatization with iodoacetamide, converting it to desfuroylceftiofur acetamide (DCA), a stable molecule suitable for chromatographic analysis.[10][11][12]

  • Extraction: Following derivatization, plasma proteins are precipitated (e.g., with an acid), and the sample is centrifuged.[10][11] The resulting supernatant containing DCA may be directly injected or further purified using solid-phase extraction (SPE) columns.[10][12]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.[12]

    • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is employed to separate DCA from other plasma components.[3][12]

    • Detection: Quantification is achieved using a UV detector, typically at a wavelength of 254 nm or 265 nm.[3][12] More advanced methods may use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[7][13]

  • Quantification: A standard curve is generated using known concentrations of ceftiofur that have undergone the same derivatization process. The concentration in unknown samples is determined by comparing the peak area of DCA to the standard curve.[12]

Visualization of Pathways and Workflows

Metabolic Pathway

Upon entering the bloodstream, ceftiofur's thioester bond is rapidly cleaved, forming the primary active metabolite, desfuroylceftiofur (DFC).[1][11][14] DFC then reversibly binds to plasma proteins and forms conjugates with small molecules like cysteine and glutathione.[15]

Ceftiofur_Metabolism Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Primary Active Metabolite) Ceftiofur->DFC Esterase-mediated cleavage Conjugates DFC-Cysteine & DFC-Glutathione Conjugates DFC->Conjugates Disulfide Exchange Excretion Renal Excretion DFC->Excretion Conjugates->Excretion

Caption: Primary metabolic pathway of ceftiofur in cattle.

Experimental Workflow

The process of conducting a pharmacokinetic study, from animal treatment to data analysis, follows a structured workflow to ensure data integrity and reproducibility.

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Analysis Phase cluster_data_analysis Data Analysis Phase Animal_Selection Selection of Healthy Cattle Drug_Admin Ceftiofur HCl Administration (IM/SC) Animal_Selection->Drug_Admin Blood_Sampling Timed Blood Sampling (Jugular Vein) Drug_Admin->Blood_Sampling Plasma_Prep Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Prep Derivatization Derivatization to DCA Plasma_Prep->Derivatization HPLC_Analysis HPLC-UV or LC-MS/MS Analysis Derivatization->HPLC_Analysis Concentration_Calc Concentration vs. Time Data Plotting HPLC_Analysis->Concentration_Calc PK_Modeling Non-Compartmental Pharmacokinetic Modeling Concentration_Calc->PK_Modeling Parameter_Derivation Derivation of Cmax, Tmax, AUC, t½ PK_Modeling->Parameter_Derivation

Caption: Standard experimental workflow for a bovine pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound in bovine plasma are characterized by rapid absorption and metabolism to the active desfuroylceftiofur metabolite, followed by a moderately long elimination half-life that supports once-daily dosing regimens. The methodologies for its quantification in plasma are well-established, relying on a derivatization process coupled with HPLC analysis. The data and protocols summarized in this guide provide a foundational resource for researchers aiming to further investigate this essential veterinary antibiotic, whether for refining therapeutic protocols, developing new formulations, or assessing its impact on animal health.

References

An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a critical tool in the treatment of various infectious diseases in livestock and other animals.[2][3] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, methodologies for its evaluation, and its mechanism of action.

Mechanism of Action

Ceftiofur, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary mechanism involves the acylation of penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[4][5] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.[4][5] Ceftiofur is notably stable in the presence of β-lactamases, enzymes produced by some bacteria that can inactivate many penicillin and cephalosporin antibiotics.[4][6]

cluster_bacterium Bacterial Cell cluster_action This compound Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Weakened Ceftiofur Ceftiofur Inhibition Inhibition Ceftiofur->Inhibition Inhibition->PBP Inhibits

Mechanism of Action of this compound.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for ceftiofur against a range of veterinary pathogens.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Mannheimia haemolytica--[1]
Pasteurella multocida-0.125[2]
Haemophilus somnus--[1]
Escherichia coli0.51.0[7]
Klebsiella pneumoniae>32>32[7]
Staphylococcus aureus-0.25[2]
Staphylococcus pseudintermedius0.641.28[8]
Streptococcus agalactiae-0.125[2]
Streptococcus canis>2.56>2.56[8]
Streptococcus suis-≤0.5[9]
Actinobacillus pleuropneumoniae--[10]
Salmonella choleraesuis--[9]
Pseudomonas aeruginosa>2.56>2.56[8]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is predominantly performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[1][11][12]

Broth Microdilution Method for MIC Determination

  • Bacterial Isolate Preparation:

    • Bacterial isolates are subcultured on an appropriate agar medium (e.g., Trypticase soy agar with 5% sheep blood) and incubated for 18-24 hours at 35-37°C.[1]

    • A suspension of the bacterial culture is prepared in a sterile liquid medium (e.g., saline or Mueller-Hinton broth) to match the turbidity of a 0.5 McFarland standard.[11]

  • Preparation of Ceftiofur Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial two-fold dilutions of ceftiofur are made in Mueller-Hinton broth within the wells of a 96-well microtiter plate to achieve a range of concentrations.[13]

  • Inoculation and Incubation:

    • The standardized bacterial suspension is further diluted and inoculated into each well of the microtiter plate containing the ceftiofur dilutions, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[13]

    • The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, the microtiter plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of ceftiofur that completely inhibits visible bacterial growth.[13]

Start Start Isolate Bacterial Isolate Preparation Start->Isolate Standardize Standardize Inoculum (0.5 McFarland) Isolate->Standardize Inoculate Inoculate Microtiter Plate Standardize->Inoculate Dilutions Prepare Ceftiofur Serial Dilutions Dilutions->Inoculate Incubate Incubate at 35-37°C for 16-20h Inoculate->Incubate Read Read Results (Visual Inspection) Incubate->Read Determine Determine MIC Read->Determine End End Determine->End

Experimental Workflow for MIC Determination.

Conclusion

This compound remains a potent and valuable antimicrobial agent in veterinary medicine, demonstrating excellent in vitro activity against a wide array of bacterial pathogens responsible for respiratory and other infections in animals. The standardized methodologies for susceptibility testing, such as the broth microdilution method, are essential for the accurate determination of its antibacterial spectrum and for guiding appropriate clinical use to ensure therapeutic efficacy and minimize the development of antimicrobial resistance.

References

The Metabolites of Ceftiofur Hydrochloride: A Technical Guide to Their Biological Activity and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur hydrochloride, a third-generation cephalosporin antibiotic for veterinary use, undergoes rapid and extensive metabolism following administration. The resulting metabolites are crucial to both the therapeutic efficacy and the residue profile of the parent drug. This technical guide provides an in-depth examination of the primary metabolites of ceftiofur, their antimicrobial and immunomodulatory activities, and the analytical methodologies employed for their quantification. Particular focus is given to the principal active metabolite, desfuroylceftiofur, and its subsequent metabolic fate. Detailed experimental protocols and visual representations of metabolic and signaling pathways are provided to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Ceftiofur is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical utility in veterinary medicine is well-established for the treatment of respiratory and other bacterial infections in various animal species.[3] Upon parenteral administration, ceftiofur is rapidly metabolized, and its in vivo activity is primarily attributed to its metabolites.[4] A thorough understanding of these metabolites is therefore essential for optimizing therapeutic regimens, ensuring food safety through residue monitoring, and exploring potential novel applications.

Metabolism of this compound

The metabolism of ceftiofur is characterized by the rapid cleavage of its thioester bond, leading to the formation of the primary and microbiologically active metabolite, desfuroylceftiofur (DFC) , and furoic acid.[5][6] DFC retains the intact β-lactam ring, which is fundamental to its antibacterial action.[4] The systemic half-life of the parent ceftiofur is very short, often less than 10 minutes.[4]

DFC is further metabolized into several disulfide-containing molecules through conjugation with endogenous thiols. These include:

  • Desfuroylceftiofur-cysteine disulfide (DCCD) [5][7]

  • Desfuroylceftiofur-glutathione disulfide [5]

  • 3,3'-Desfuroylceftiofur disulfide (DFC-dimer) [5]

Additionally, DFC can reversibly bind to macromolecules such as plasma proteins, forming a circulating reservoir of the active metabolite.[5]

A separate degradation pathway involves the cleavage of the β-lactam ring, resulting in the formation of cef-aldehyde .[8] This metabolite lacks the β-lactam structure and is therefore microbiologically inactive.[8]

Ceftiofur_Metabolism Ceftiofur This compound DFC Desfuroylceftiofur (DFC) (Active) Ceftiofur->DFC Thioester Cleavage Furoic_Acid Furoic Acid Ceftiofur->Furoic_Acid Thioester Cleavage Cef_aldehyde Cef-aldehyde (Inactive) Ceftiofur->Cef_aldehyde β-Lactam Ring Cleavage Disulfides Disulfide Conjugates (DCCB, DFC-Glutathione, DFC-Dimer) DFC->Disulfides Conjugation Macromolecules Macromolecule-Bound DFC (Reversible) DFC->Macromolecules Binding

Figure 1: Metabolic Pathway of this compound.

Biological Activity of Ceftiofur Metabolites

Antimicrobial Activity

The primary active metabolite, desfuroylceftiofur (DFC), exhibits broad-spectrum antimicrobial activity comparable to the parent compound against many veterinary pathogens, particularly Gram-negative bacteria.[9][10] For some Gram-positive organisms, such as staphylococci and streptococci, DFC may be slightly less potent than ceftiofur, though still highly active.[10] The disulfide metabolites of ceftiofur are generally less active than the parent drug.[11]

The antimicrobial efficacy of ceftiofur and its metabolites is attributed to the inhibition of bacterial cell wall synthesis, a characteristic mechanism of β-lactam antibiotics.

Table 1: In Vitro Antimicrobial Activity (MIC90) of Ceftiofur and Desfuroylceftiofur (DFC)

OrganismCeftiofur (µg/mL)Desfuroylceftiofur (µg/mL)
Actinobacillus pleuropneumoniae≤0.03≤0.03
Pasteurella spp.≤0.03≤0.03
Haemophilus somnus≤0.03≤0.03
Salmonella spp.1.01.0
Escherichia coli1.01.0
Staphylococci1.04.0 - 8.0
Streptococci≤0.00190.03

Data compiled from Salmon et al. (1996).[10]

Immunomodulatory Activity and Signaling Pathways

Recent studies have revealed that ceftiofur possesses immunomodulatory properties, specifically by attenuating inflammatory responses. Ceftiofur has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12]

This anti-inflammatory effect is mediated through the inhibition of key intracellular signaling pathways. Ceftiofur has been demonstrated to block the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[12] Specifically, ceftiofur inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH₂-terminal kinase (JNK), and prevents the translocation of the p65 subunit of NF-κB into the nucleus.[12]

Signaling_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS MAPK_pathway MAPK Pathway (ERK, p38, JNK) LPS->MAPK_pathway NFkB_pathway NF-κB Pathway (p65 translocation) LPS->NFkB_pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_pathway->Proinflammatory_Cytokines NFkB_pathway->Proinflammatory_Cytokines Ceftiofur Ceftiofur Ceftiofur->MAPK_pathway Inhibits Ceftiofur->NFkB_pathway Inhibits

Figure 2: Inhibition of NF-κB and MAPK Signaling by Ceftiofur.

Experimental Protocols for Metabolite Analysis

The quantification of ceftiofur and its active metabolites in biological matrices is typically achieved through a derivatization process followed by chromatographic analysis. This is necessary because of the rapid conversion of ceftiofur to DFC and its subsequent formation of various conjugates. The standard method involves converting all desfuroylceftiofur-related metabolites with an intact β-lactam ring to a single, stable derivative, desfuroylceftiofur acetamide (DCA) .[5][13]

Key Experimental Workflow

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Reduction Reduction of Disulfides (e.g., with Dithioerythritol) Sample->Reduction Derivatization Derivatization to DCA (with Iodoacetamide) Reduction->Derivatization Extraction Solid Phase Extraction (SPE) Derivatization->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of DCA Analysis->Quantification

Figure 3: General Workflow for Ceftiofur Metabolite Analysis.
Detailed Methodology for Plasma Sample Analysis

The following protocol is a representative example for the analysis of ceftiofur and its metabolites in plasma.[7][14]

  • Sample Preparation:

    • Thaw frozen plasma samples and vortex.

    • Transfer a known volume (e.g., 100 µL) to a clean test tube.

    • Add an internal standard (e.g., cefotaxime).

  • Reduction of Disulfide Bonds:

    • Add a solution of dithioerythritol in a suitable buffer (e.g., 0.4% in borate buffer).

    • Incubate the mixture at an elevated temperature (e.g., 50°C) for a defined period (e.g., 15 minutes) to cleave disulfide bonds and release DFC from its conjugates.

  • Derivatization:

    • Cool the sample to room temperature.

    • Add an iodoacetamide buffer to the solution. This step stabilizes the free thiol group of DFC by converting it to desfuroylceftiofur acetamide (DCA).

  • Solid Phase Extraction (SPE):

    • Pass the solution through a pre-conditioned SPE column (e.g., Oasis HLB).

    • Wash the column to remove interfering substances.

    • Elute the DCA with a suitable solvent (e.g., 5% glacial acetic acid in methanol).

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • Chromatographic Analysis:

    • Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile) is typical.[14]

    • Detection: UV detection is often performed at a wavelength of approximately 265 nm.[14] For LC-MS/MS, specific parent and daughter ion transitions for DCA are monitored for enhanced selectivity and sensitivity.

Conclusion

The biological activity of this compound is intrinsically linked to its rapid metabolism. The primary metabolite, desfuroylceftiofur, is responsible for the majority of the in vivo antimicrobial effect. Subsequent metabolic transformations lead to a variety of disulfide conjugates and macromolecule-bound forms, which contribute to the overall pharmacokinetic and residue profile. Furthermore, the parent compound, ceftiofur, exhibits significant immunomodulatory effects by inhibiting pro-inflammatory signaling pathways. A comprehensive understanding of these metabolites and their biological activities, facilitated by robust analytical methodologies, is paramount for the continued effective and safe use of this important veterinary antibiotic and for the exploration of its potential therapeutic applications beyond its antimicrobial properties.

References

Initial Degradation Pathways of Ceftiofur Hydrochloride Under Thermal Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial degradation pathways of Ceftiofur Hydrochloride when subjected to thermal stress. Understanding these pathways is critical for ensuring the stability, safety, and efficacy of pharmaceutical formulations containing this third-generation cephalosporin antibiotic. This document summarizes key quantitative data, details experimental protocols, and visualizes the degradation mechanisms.

Introduction

Ceftiofur, a widely used veterinary antibiotic, is known to be labile under various environmental conditions, including heat.[1][2] Thermal degradation can lead to a loss of potency and the formation of potentially toxic degradation products.[1][3] This guide focuses on the primary degradation products formed under thermal stress, the kinetics of their formation, and the analytical methodologies used for their identification and quantification.

Primary Thermal Degradation Pathways

Under thermal stress, this compound primarily degrades via two main pathways: cleavage of the β-lactam ring and hydrolysis of the thioester bond.[4][5]

  • Cleavage of the β-lactam ring: This is a significant degradation mechanism at elevated temperatures, leading to the formation of Cef-aldehyde .[2] This degradation product is of particular concern as it has been shown to exhibit significantly increased cytotoxicity compared to the parent compound.[1][3]

  • Hydrolysis of the thioester bond: This pathway results in the formation of Desfuroylceftiofur (DFC) .[4][5] DFC is also a known metabolite of Ceftiofur in animals.[4] Interestingly, DFC itself can further degrade to form Cef-aldehyde under thermal stress.[1][2]

The following diagram illustrates the initial thermal degradation pathways of Ceftiofur.

Ceftiofur Thermal Degradation Ceftiofur This compound Cef_aldehyde Cef-aldehyde Ceftiofur->Cef_aldehyde β-lactam ring cleavage (High Temperature) DFC Desfuroylceftiofur (DFC) Ceftiofur->DFC Thioester bond hydrolysis DFC->Cef_aldehyde Thermal Degradation

Initial thermal degradation pathways of this compound.

Quantitative Degradation Data

The rate of Ceftiofur degradation is highly dependent on temperature and the matrix in which it is present. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Rates of Ceftiofur in Aqueous Solutions

Temperature (°C)Degradation Rate Constant (x 10⁻³ h⁻¹)Half-life (days)Reference
150.4 - 2.824 - 41[4][5]
251.4 - 4.46.6 - 21[4][5]
356.3 - 112.6 - 4.6[4][5]
4511 - 171.7 - 2.6[4][5]

Data from studies in recycled water from a beef farm.[4][5]

Table 2: Effect of Heat Treatment on Ceftiofur Concentration in Milk

Heat TreatmentTemperature (°C)TimeDegradation (%)Reference
Low-Temperature Long-Time (LTLT)6330 minNot Significant[6]
High-Temperature Short-Time (HTST)7215 sNot Significant[6]
High-Temperature Long-Time (HTLT)9220 min35.24[6]

Table 3: Cytotoxicity of Ceftiofur and its Degradation Product Cef-aldehyde

CompoundIC₅₀ (µg/mL) on LO2 cells (24h)Reference
Ceftiofur (CEF)3052.0[1][2]
Thermally Treated Ceftiofur (TTC)1967.0[1][2]
Cef-aldehyde (CEF-1)573.1[1][2]

IC₅₀ is the half maximal inhibitory concentration.

Experimental Protocols

The investigation of Ceftiofur's thermal degradation typically involves forced degradation studies, also known as stress testing.[7] These studies are essential for identifying degradation products and developing stability-indicating analytical methods.[7]

General Experimental Workflow

The following diagram outlines a typical workflow for a thermal degradation study of Ceftiofur.

Experimental Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Ceftiofur Solution (e.g., in water, milk, or buffer) Stress Incubate at Defined Temperatures (e.g., 60°C, 92°C, 100°C) for Specific Durations Prep->Stress Analysis Analyze Samples using HPLC or LC-MS/MS Stress->Analysis ID Identify Degradation Products Analysis->ID Quant Quantify Ceftiofur and Degradants Analysis->Quant Kinetics Determine Degradation Kinetics Quant->Kinetics

A typical workflow for thermal degradation studies of Ceftiofur.
Detailed Methodologies

Sample Preparation:

  • Ceftiofur Stock Solution: Ceftiofur sodium is typically dissolved in distilled water or a specific buffer to a known concentration (e.g., 100 mg/mL).[2] The solution should be stored in the dark at low temperatures (e.g., -20°C) to prevent premature degradation.[2]

  • Working Solutions: The stock solution is then diluted in the desired matrix (e.g., water, milk, buffer at a specific pH) to the final concentration for the experiment.[2][6][8]

Thermal Stress Conditions:

  • Temperature: A range of temperatures is typically investigated, from ambient to elevated temperatures (e.g., 60°C, 92°C, 100°C, 120°C).[2][6][8]

  • Time: Samples are incubated at the target temperature for various time points (e.g., 10 min, 30 min, 60 min, 24 h, etc.) to monitor the progression of degradation.[2][8]

  • pH: The pH of the solution can significantly influence the degradation rate. Studies are often conducted at various pH levels (e.g., acidic, neutral, and alkaline) to assess its impact.[8][9]

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying Ceftiofur and its degradation products.[8][10]

    • Column: A reversed-phase C18 column is frequently used.[2]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typical.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the identification and confirmation of degradation products by providing molecular weight and fragmentation information.[1][2] This method is crucial for elucidating the degradation pathways.

Conclusion

The thermal degradation of this compound is a complex process that primarily yields Cef-aldehyde and Desfuroylceftiofur. The formation of these degradants is influenced by temperature, time, and the surrounding matrix. Of notable concern is the increased cytotoxicity of Cef-aldehyde, highlighting the importance of controlling storage and processing conditions for Ceftiofur-containing products. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to assess the stability of Ceftiofur and ensure the safety and quality of pharmaceutical formulations.

References

Understanding beta-lactamase resistance to Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Beta-Lactamase Resistance to Ceftiofur Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a third-generation cephalosporin antibiotic exclusively used in veterinary medicine to treat a variety of bacterial infections in animals, including bovine respiratory disease.[1][2] As a member of the beta-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This disruption leads to cell lysis and bacterial death.

However, the efficacy of ceftiofur is increasingly threatened by the rise of antimicrobial resistance. The predominant mechanism of resistance to beta-lactam antibiotics in Gram-negative bacteria is the production of beta-lactamase enzymes.[4][5] These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the characteristic four-membered beta-lactam ring, rendering the drug ineffective.[4] The genes encoding these enzymes are often located on mobile genetic elements, such as plasmids and transposons, facilitating their rapid spread among bacterial populations.[6]

This technical guide provides a comprehensive overview of the core mechanisms of beta-lactamase-mediated resistance to ceftiofur. It summarizes key quantitative data, details common experimental protocols for the identification and characterization of resistance, and presents visual diagrams of the critical pathways and workflows involved.

Core Mechanisms of Beta-Lactamase Resistance to Ceftiofur

Resistance to ceftiofur is primarily mediated by specific families of beta-lactamase enzymes that are capable of efficiently hydrolyzing its structure. These enzymes are broadly categorized based on their amino acid sequences (Ambler classification) and substrate profiles (functional classification). The most significant enzymes implicated in ceftiofur resistance are the Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases.

Extended-Spectrum Beta-Lactamases (ESBLs)

ESBLs are typically Ambler class A enzymes that confer resistance to a wide range of penicillins and cephalosporins, including third-generation cephalosporins like ceftiofur, but are inhibited by beta-lactamase inhibitors such as clavulanic acid.[3][7]

  • CTX-M Family: The Cefotaximase-Munich (CTX-M) family of ESBLs is a major cause of ceftiofur resistance worldwide.[8][9] These enzymes are potent hydrolyzers of cefotaxime and are also effective against ceftiofur.[10] Numerous variants have been identified in pathogens isolated from livestock, with blaCTX-M-55, blaCTX-M-15, and blaCTX-M-14 being frequently reported in Escherichia coli and Salmonella from swine and poultry.[8][11][12] For instance, a study in South Korea found blaCTX-M-55 to be the most common ESBL gene in ceftiofur-resistant E. coli from pig farms.[8]

  • TEM and SHV Variants: While the parent TEM-1/2 and SHV-1 enzymes do not effectively hydrolyze third-generation cephalosporins, point mutations have given rise to ESBL variants (e.g., TEM-52) with an expanded substrate spectrum that includes ceftiofur.[3][7]

AmpC Beta-Lactamases

AmpC beta-lactamases (Ambler class C) are another critical group of enzymes that confer resistance to ceftiofur.[7] Unlike ESBLs, they are resistant to inhibition by clavulanic acid.[7] While often chromosomally encoded and inducible in some bacterial species, the primary concern in veterinary pathogens is the spread of plasmid-mediated AmpC genes.

  • CMY-2: The most prevalent plasmid-mediated AmpC beta-lactamase is CMY-2, which is a cephamycinase capable of hydrolyzing cephamycins (like cefoxitin) and third-generation cephalosporins, including ceftiofur.[13][14][15] The gene encoding this enzyme, blaCMY-2, is frequently found on large, conjugative plasmids in Salmonella and E. coli isolates from cattle, poultry, and swine.[13][16][17] The widespread use of ceftiofur in cattle has been suggested as a selection pressure for the emergence and dissemination of blaCMY-2-bearing plasmids.[13][14] Studies have shown a high prevalence of blaCMY-2 in ceftiofur-resistant isolates from food-producing animals.[17][18]

Other Beta-Lactamases

While ESBLs and AmpC enzymes are the most common, other beta-lactamases can also contribute to ceftiofur degradation. For example, studies have identified metallo-beta-lactamases (Ambler class B) produced by bacteria such as Bacillus cereus in the bovine gut that are capable of degrading ceftiofur.[19][20]

Data Presentation

The following tables summarize quantitative data related to ceftiofur resistance, including the prevalence of resistance genes and minimum inhibitory concentration (MIC) values.

Table 1: Prevalence of Key Beta-Lactamase Genes in Ceftiofur-Resistant Isolates

Bacterial SpeciesGene DetectedSample Source / RegionPrevalence in Resistant IsolatesReference(s)
Escherichia coliblaCMY-2Swine / USA84% (89/106)[17]
Escherichia coliblaCMY-2Dairy Calves / USA96% (117/122)[18]
Escherichia coliblaCTX-M-55Swine / South Korea59.3% (128/216)[8]
Escherichia coliblaCTX-M-15Swine / South Korea14.8% (32/216)[8]
Salmonella spp.blaCMY-2Swine / Canada(Not specified as %)[21]
Salmonella spp.blaCTX-M-1Poultry / USA(7 isolates)[9]
Bordetella bronchiseptica, Salmonella spp., E. coli, P. multocidablaTEM-1Swine / USA70%[21]
Bordetella bronchiseptica, Salmonella spp., E. coli, P. multocidablaCMY-2Swine / USA68%[21]

Table 2: Ceftiofur Minimum Inhibitory Concentration (MIC) Data for Beta-Lactamase-Producing Isolates

Bacterial SpeciesResistance Gene(s)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
E. coli (ESBL-producing)ESBLs>32>32Not specified[22]
K. pneumoniae (ESBL-producing)ESBLs>32>32Not specified[22]
E. coli (Ceftriaxone-susceptible)None specified0.51.0Not specified[22]
E. coli & SalmonellablaCMYNot specifiedNot specified≥8[15]
Swine Pathogens (Resistant)VariousNot specifiedNot specified≥8[23]

Note: MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Characterizing beta-lactamase resistance to ceftiofur involves a combination of phenotypic and genotypic methods.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the susceptibility of a bacterial isolate to ceftiofur.

a) Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, ceftiofur standard powder, bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure:

    • Prepare serial two-fold dilutions of ceftiofur in MHB in the wells of a microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

    • Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.

    • The MIC is read as the lowest concentration of ceftiofur that completely inhibits visible growth.

  • Interpretation: Results are interpreted based on established clinical breakpoints (e.g., from CLSI - Clinical and Laboratory Standards Institute). For swine respiratory pathogens, breakpoints are often defined as: Susceptible (≤2 µg/mL), Intermediate (4 µg/mL), and Resistant (≥8 µg/mL).[23]

b) Disk Diffusion Method (Kirby-Bauer Test)

  • Materials: Mueller-Hinton agar (MHA) plates, 30 µg ceftiofur disks, bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure:

    • Evenly streak the standardized bacterial suspension onto the surface of an MHA plate.

    • Aseptically apply a 30 µg ceftiofur disk to the agar surface.

    • Incubate at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of growth inhibition around the disk.

  • Interpretation: The zone diameter is correlated with MIC values and interpreted as Susceptible, Intermediate, or Resistant using established guidelines (e.g., for swine pathogens: Susceptible ≥21 mm, Resistant ≤17 mm).[23]

Phenotypic Confirmation of Beta-Lactamase Production

Objective: To confirm the presence of specific types of beta-lactamases (e.g., ESBLs).

a) ESBL Combination Disk Test

  • Principle: This test relies on the inhibition of ESBL activity by clavulanic acid.

  • Procedure:

    • Inoculate an MHA plate as for a standard disk diffusion test.

    • Place two disks containing a third-generation cephalosporin (e.g., cefotaxime or ceftazidime) and two combination disks (the same cephalosporin plus clavulanic acid) on the agar.

    • After incubation, compare the zone diameters.

  • Interpretation: An increase in the zone of inhibition diameter of ≥5 mm for the combination disk compared to the cephalosporin-only disk is considered positive for ESBL production.

b) Nitrocefin Assay

  • Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.[19]

  • Procedure:

    • A solution of nitrocefin is added to a dense suspension of the test bacteria or a bacterial lysate.

    • A rapid change in color to red/pink indicates beta-lactamase activity.

Molecular Detection of Resistance Genes

Objective: To identify the specific genes (bla genes) responsible for resistance.

a) Polymerase Chain Reaction (PCR)

  • Principle: PCR is used to amplify specific DNA sequences (in this case, bla genes) for detection.

  • Procedure:

    • DNA Extraction: Isolate genomic and plasmid DNA from the bacterial culture.

    • PCR Amplification: Set up a PCR reaction using primers specific to the target genes (e.g., blaCMY-2, blaCTX-M group-specific primers). A typical reaction contains template DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Thermocycling: Perform amplification in a thermocycler with cycles of denaturation, annealing, and extension.

    • Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of a band of the expected size indicates a positive result for the target gene.

b) Whole Genome Sequencing (WGS)

  • Principle: WGS provides the complete DNA sequence of a bacterial isolate, allowing for the comprehensive identification of all resistance genes (the "resistome"), plasmids, and the genetic relatedness of different isolates.[24]

  • Procedure:

    • High-quality genomic DNA is extracted.

    • A sequencing library is prepared and sequenced on a platform (e.g., Illumina, Oxford Nanopore).[24]

    • Bioinformatic analysis is performed on the resulting sequence data. This involves assembling the genome and searching against databases (e.g., ResFinder) to identify known antimicrobial resistance genes.

Gene Transfer (Conjugation) Experiment

Objective: To determine if the ceftiofur resistance gene is located on a transferable plasmid.

  • Procedure:

    • Select a ceftiofur-resistant donor strain and a susceptible recipient strain (e.g., E. coli K-12) that has a selectable marker (e.g., resistance to sodium azide or rifampicin).

    • Mix donor and recipient cells in broth and incubate to allow for plasmid transfer (conjugation).

    • Plate the mixture onto selective agar containing both ceftiofur and the recipient's selective marker (e.g., sodium azide).

    • Growth of the recipient strain on this dual-selective medium indicates successful transfer of the ceftiofur resistance plasmid. The identity of these "transconjugants" can be confirmed by PCR for the resistance gene.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to ceftiofur resistance.

G cluster_mechanism Mechanism of Beta-Lactamase Action Ceftiofur Ceftiofur (Active Antibiotic) Enzyme Beta-Lactamase Enzyme Ceftiofur->Enzyme Hydrolysis Hydrolysis of Beta-Lactam Ring Enzyme->Hydrolysis Inactive Inactive Metabolite Hydrolysis->Inactive Survival Bacterial Survival and Proliferation Inactive->Survival

Caption: Enzymatic inactivation of Ceftiofur by a beta-lactamase.

HGT cluster_hgt Horizontal Gene Transfer via Conjugation Donor Donor Bacterium (Ceftiofur-Resistant) Plasmid Plasmid with blaCMY-2 gene Conjugation Conjugation Pilus Donor->Conjugation Recipient Recipient Bacterium (Ceftiofur-Susceptible) Transconjugant Transconjugant (Newly Resistant) Recipient->Transconjugant Becomes Resistant Plasmid->Recipient Plasmid Transfer Conjugation->Recipient

Caption: Transfer of a resistance plasmid between bacteria.

Workflow cluster_workflow Experimental Workflow for Resistance Characterization A Sample Collection (e.g., Fecal, Clinical Isolate) B Bacterial Isolation & Pure Culture A->B C Antimicrobial Susceptibility Testing (AST) (MIC or Disk Diffusion) B->C D Resistant Isolate Identified C->D E Phenotypic Confirmation (e.g., ESBL Test) D->E Confirm Mechanism F Molecular Detection (PCR / WGS) D->F Identify Gene G Identify Resistance Gene (e.g., blaCTX-M, blaCMY-2) F->G

References

The In-Depth Guide to Ceftiofur Hydrochloride's Impact on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ceftiofur hydrochloride, a third-generation cephalosporin antibiotic, with a specific focus on its inhibitory effects on bacterial cell wall synthesis. This document delves into the molecular interactions, quantitative measures of efficacy, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The primary target of ceftiofur is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[1][2][3][4]

The mechanism can be broken down into the following key stages:

  • Binding to Penicillin-Binding Proteins (PBPs): Ceftiofur's structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This structural similarity allows it to bind to the active site of PBPs.[2]

  • Inactivation of Transpeptidase Activity: Upon binding, ceftiofur forms a stable, covalent acyl-enzyme intermediate with the PBP, effectively inactivating its transpeptidase function. This enzymatic activity is crucial for the cross-linking of adjacent peptidoglycan chains.

  • Disruption of Cell Wall Integrity: The inhibition of transpeptidation leads to the formation of a weakened and defective cell wall that can no longer withstand the internal osmotic pressure of the bacterium.

  • Cell Lysis: The compromised cell wall eventually leads to cell lysis and bacterial death.

The following diagram illustrates the logical flow of ceftiofur's mechanism of action.

Ceftiofur This compound Binding Binding to Active Site of PBPs Ceftiofur->Binding PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBPs->Binding Inactivation Inactivation of PBP Transpeptidase Activity Binding->Inactivation Crosslinking Inhibition of Peptidoglycan Cross-linking Inactivation->Crosslinking CellWall Weakened Bacterial Cell Wall Crosslinking->CellWall Lysis Cell Lysis and Bacterial Death CellWall->Lysis

Caption: Logical flow of Ceftiofur's mechanism of action.

Quantitative Data on this compound's Activity

The in vitro potency of this compound is quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftiofur against Key Veterinary Pathogens
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Mannheimia haemolytica≤0.016≤0.016[5]
Pasteurella multocida≤0.016≤0.016[5]
Haemophilus somnus≤0.03≤0.03[6]
Actinobacillus pleuropneumoniae≤0.030.06[7]
Streptococcus suis0.2532[8]
Escherichia coli (swine)1.0>32.0[7]
Salmonella choleraesuis1.02.0[7]
Trueperella pyogenes≤2≤2[9]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to assess the interaction of ceftiofur with its target and its overall effect on bacterial viability.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Bacterial Inoculum:

    • Isolates are grown on appropriate agar plates (e.g., Trypticase soy agar with 5% sheep blood) for 18-24 hours at 37°C.[6]

    • A suspension of the bacteria is prepared in a suitable broth (e.g., Mueller-Hinton broth) and the turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

    • The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • A serial two-fold dilution of this compound is prepared in the wells of a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized bacterial suspension.

    • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is recorded as the lowest concentration of ceftiofur that completely inhibits visible bacterial growth.

The following diagram outlines the experimental workflow for MIC determination.

cluster_prep Preparation cluster_exp Experiment cluster_res Results Bact_prep Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Bact_prep->Inoculation Anti_prep Ceftiofur Serial Dilution Anti_prep->Inoculation Incubation Incubation (16-20h at 35°C) Inoculation->Incubation Reading Visual Reading of Bacterial Growth Incubation->Reading MIC_det Determination of MIC Reading->MIC_det

Caption: Experimental workflow for MIC determination.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of ceftiofur for its target PBPs. It typically involves a competition between ceftiofur and a labeled β-lactam (e.g., fluorescently labeled penicillin) for binding to the PBPs.

Protocol:

  • Preparation of Bacterial Membranes:

    • Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and washed.

    • The cells are lysed (e.g., by sonication or French press) and the cell debris is removed by centrifugation.

    • The supernatant containing the cell membranes is collected and the protein concentration is determined.

  • Competition Binding:

    • A fixed amount of bacterial membrane preparation is incubated with varying concentrations of this compound for a specific time to allow for binding.

    • A fluorescently labeled β-lactam (e.g., Bocillin FL) is then added to the mixture and incubated for a shorter period. This labeled compound will bind to any PBPs that are not already occupied by ceftiofur.

  • Detection and Quantification:

    • The membrane proteins are separated by SDS-PAGE.

    • The gel is visualized using a fluorescence scanner to detect the labeled PBPs.

    • The intensity of the fluorescent bands is quantified. A decrease in fluorescence intensity with increasing concentrations of ceftiofur indicates competitive binding.

  • Data Analysis:

    • The concentration of ceftiofur that inhibits 50% of the binding of the fluorescent probe (IC50) is calculated. This value is an indicator of the binding affinity of ceftiofur for the PBPs.

The following diagram illustrates the workflow of a PBP competition assay.

Membrane_prep Bacterial Membrane Preparation Competition Competition Binding: Membranes + Ceftiofur + Fluorescent β-lactam Membrane_prep->Competition SDS_PAGE SDS-PAGE Separation Competition->SDS_PAGE Fluorescence Fluorescence Detection SDS_PAGE->Fluorescence Quantification Quantification of Band Intensity Fluorescence->Quantification IC50 IC50 Determination Quantification->IC50 cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAG->UDP_NAM MurA, MurB Pentapeptide UDP-NAM-pentapeptide UDP_NAM->Pentapeptide MurC, D, E, F Lipid_I Lipid I (Bactoprenol-PP-NAM-pentapeptide) Pentapeptide->Lipid_I MraY Lipid_II Lipid II (Bactoprenol-PP-NAM(-pentapeptide)-NAG) Lipid_I->Lipid_II MurG Flipping Lipid II Flipping (MurJ) Lipid_II->Flipping Polymerization Glycan Chain Polymerization (Transglycosylase activity of PBPs) Flipping->Polymerization Crosslinking Peptide Cross-linking (Transpeptidase activity of PBPs) Polymerization->Crosslinking Mature_PG Mature Peptidoglycan Crosslinking->Mature_PG Ceftiofur Ceftiofur Ceftiofur->Crosslinking Inhibits

References

A Technical Guide to the Pharmacodynamics of Ceftiofur Hydrochloride Against Pasteurella multocida

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftiofur, a third-generation cephalosporin antibiotic exclusively used in veterinary medicine, demonstrates potent bactericidal activity against Pasteurella multocida, a significant pathogen responsible for respiratory diseases in various animal species.[1][2] Its efficacy is primarily time-dependent, meaning the duration for which the drug concentration remains above the Minimum Inhibitory Concentration (MIC) is the key determinant of therapeutic success. This document provides a comprehensive overview of the pharmacodynamics of ceftiofur hydrochloride against P. multocida, consolidating quantitative data on its in vitro activity, detailing established experimental protocols, and visualizing key workflows and concepts. The data presented herein are crucial for optimizing dosage regimens to ensure clinical efficacy while minimizing the potential for antimicrobial resistance.

Quantitative Pharmacodynamic Data

The in vitro potency of ceftiofur against Pasteurella multocida has been extensively evaluated. Key parameters include the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Mutant Prevention Concentration (MPC). These metrics are essential for understanding the drug concentrations required to inhibit growth, kill the bacteria, and restrict the selection of resistant mutants, respectively.

In Vitro Susceptibility: MIC, MBC, and MPC

The susceptibility of P. multocida to ceftiofur can vary based on the isolate's origin and the host species. However, the organism generally exhibits high sensitivity. The ratio of MBC to MIC is typically low, often around 2, confirming ceftiofur's strong bactericidal activity.[1][3]

ParameterIsolate/HostValue (µg/mL)Reference
MIC Reference Isolate (Bubaline)0.15[4]
Clinical Isolate (Bubaline)0.30[4]
Swine Isolate (HB13)0.06[1][5]
Waterfowl Isolates (Hungary)MIC₅₀: 0.015, MIC₉₀: 0.015[6]
Various Hosts (155 strains)MIC₅₀: ≤0.03, MIC₉₀: 0.06[7][8]
Canine Respiratory IsolatesMIC₉₀: ≤0.25[9]
Chicken Isolates0.625 - 2.5[10]
MBC Reference Isolate (Bubaline)0.30[4]
Clinical Isolate (Bubaline)0.62[4]
Swine Isolate (HB13)0.125[1][5]
Caprine IsolateSimilar to MIC[3][11]
MPC Swine Isolate (HB13)0.3[1][5]
Caprine Isolate1.40[3][11]

MIC₅₀/MIC₉₀: Concentration inhibiting 50%/90% of isolates.

Post-Antibiotic Effect (PAE)

The Post-Antibiotic Effect (PAE) refers to the suppression of bacterial growth that persists after brief exposure to an antimicrobial agent. Ceftiofur exhibits a PAE against P. multocida that is dependent on both the concentration and the duration of exposure. This effect contributes to the drug's efficacy even when concentrations fall below the MIC between doses.

Concentration (x MIC)Exposure TimePAE (hours)Reference
1x MIC1 h0.75[1][5]
1x MIC2 h1.33[1][5]
2x MIC1 h1.25[1][5]
2x MIC2 h1.92[1][5]
4x MIC1 h1.83[1][5]
4x MIC2 h2.58[1][5]
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

The integration of pharmacokinetic (PK) and pharmacodynamic (PD) data is critical for establishing effective dosing strategies. For beta-lactam antibiotics like ceftiofur, the primary PK/PD index associated with efficacy is the cumulative percentage of a 24-hour dosing interval that the drug concentration exceeds the MIC (%T > MIC). However, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is also widely used to model different levels of antibacterial effect.

Antibacterial EffectPK/PD IndexTarget Value (hours)Calculated Dosage (Swine)Reference
Bacteriostatic AUC₀₋₂₄ h/MIC44.020.22 mg/kg[1][5][12]
Bactericidal AUC₀₋₂₄ h/MIC89.400.46 mg/kg[1][5][12]
Bacterial Elimination AUC₀₋₂₄ h/MIC119.900.64 mg/kg[1][5][12]
Clinical Efficacy (Goats) T > MIC₉₀1926.6 mg/kg (single dose, CCFA)[3][11]
Clinical Efficacy (Goats) AUC₂₄ h/MIC₉₀3026.6 mg/kg (single dose, CCFA)[3][11]

CCFA: Ceftiofur Crystalline-Free Acid, a long-acting formulation.

Experimental Protocols

Standardized methodologies are crucial for generating reproducible pharmacodynamic data. The following sections detail the protocols for key experiments used to evaluate ceftiofur's activity against P. multocida.

MIC and MBC Determination via Broth Microdilution

This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (MHB) within a 96-well microtiter plate.[1]

  • Inoculum: P. multocida isolates are cultured on an appropriate agar medium, and a bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of ceftiofur that completely inhibits visible bacterial growth.[1]

  • MBC Determination: To determine the MBC, a 100 µL aliquot is taken from each well showing no visible growth and is spread onto a drug-free agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[1]

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare 2-fold serial dilutions of Ceftiofur in 96-well plate B Prepare P. multocida inoculum (0.5 McFarland) and dilute C Inoculate wells with bacterial suspension B->C D Incubate plate at 37°C for 18-24h C->D E Read plate for visible growth Determine MIC D->E F Subculture from clear wells onto agar plates E->F G Incubate plates & count CFU Determine MBC (≥99.9% kill) F->G

Broth Microdilution Workflow for MIC/MBC Determination.
Time-Kill Kinetic Assay

Time-kill assays provide detailed information on the rate and extent of bactericidal activity over time.

  • Inoculum Preparation: A logarithmic-phase culture of P. multocida is diluted in fresh MHB to a starting density of approximately 1 x 10⁶ CFU/mL.

  • Drug Exposure: Ceftiofur is added to separate flasks of the bacterial culture at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control flask with no antibiotic is included.

  • Sampling: The flasks are incubated at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are withdrawn from each flask.

  • Quantification: The samples are serially diluted, plated onto drug-free agar, and incubated for 24 hours to determine the viable bacterial count (CFU/mL).

  • Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. The curves demonstrate the time-dependent nature of ceftiofur's activity.[3][4][11]

G A Prepare log-phase P. multocida culture (~1x10^6 CFU/mL) B Add Ceftiofur at various MIC multiples (0x, 1x, 2x, 4x MIC) A->B C Incubate flasks at 37°C with shaking B->C D Withdraw samples at multiple time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count viable CFU/mL E->F G Plot log10 CFU/mL vs. Time to generate kill curves F->G

Workflow for a Time-Kill Kinetic Assay.
Ex Vivo PK/PD Modeling

This approach integrates the in vivo pharmacokinetic profile of a drug with its in vitro bactericidal activity.

  • Animal Phase (PK): Ceftiofur is administered to the target animal species (e.g., swine, goats). Blood samples are collected at multiple time points after administration.[1]

  • Sample Processing: Plasma or serum is separated from the blood samples. These samples contain ceftiofur and its metabolites at concentrations representative of the in vivo state at each time point.

  • Bacterial Phase (PD): Each plasma/serum sample is used as the growth medium to conduct a time-kill experiment against P. multocida. A standardized inoculum is added to each sample, and bacterial counts are measured after a set incubation period (e.g., 24 hours).

  • Integration and Modeling: The change in bacterial count after 24 hours is correlated with a PK/PD index (e.g., AUC₂₄ h/MIC) calculated for each sample. An inhibitory sigmoid Eₘₐₓ model is often used to describe this relationship and calculate the target PK/PD index values required for bacteriostatic, bactericidal, and elimination effects.[5]

G cluster_pk Pharmacokinetics (In Vivo) cluster_pd Pharmacodynamics (Ex Vivo) cluster_model PK/PD Integration & Modeling A Administer Ceftiofur to target animal B Collect blood samples over time A->B C Process to obtain serum/plasma B->C D Inoculate each serum sample with P. multocida C->D Serum used as growth medium E Incubate for 24h D->E F Measure change in bacterial count (Δlog10 CFU) E->F H Correlate Δlog10 CFU with PK/PD Index F->H G Calculate PK/PD Index (e.g., AUC/MIC) for each sample G->H I Determine target values for Bacteriostatic & Bactericidal Effects using Sigmoid Emax Model H->I

Logical Flow of an Ex Vivo PK/PD Integration Model.

Conclusion

The pharmacodynamic profile of this compound against Pasteurella multocida confirms its status as a highly effective, time-dependent bactericidal agent. Quantitative data consistently show low MIC and MBC values across a wide range of isolates. PK/PD modeling, supported by in vitro, ex vivo, and in vivo studies, provides the scientific basis for developing rational dosage regimens that maximize the probability of therapeutic success. By ensuring that drug concentrations remain above the MIC for a sufficient duration, clinicians can effectively treat infections caused by P. multocida while adhering to principles of prudent antimicrobial stewardship. The protocols and data summarized in this guide serve as a critical resource for researchers in the ongoing effort to combat bacterial respiratory diseases in animals.

References

Methodological & Application

Quantification of Ceftiofur Hydrochloride Residues in Bovine Milk using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantification of Ceftiofur Hydrochloride and its primary metabolite, desfuroylceftiofur, in bovine milk using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is sensitive, reliable, and suitable for routine monitoring of drug residues to ensure food safety and compliance with regulatory limits. The protocol includes comprehensive steps for sample preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in cattle.[1][2] Its use, however, necessitates the monitoring of residues in milk to protect consumers. Regulatory bodies have established Maximum Residue Limits (MRLs) for ceftiofur and its metabolites in milk, which is typically 100 µg/kg (100 ppb).[1] After administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), which exists in various forms, including conjugates.[3][4] Therefore, analytical methods must be capable of quantifying the total ceftiofur-related residues.

This document outlines a robust HPLC method for the determination of ceftiofur and its metabolites in bovine milk. The methodology involves a straightforward sample preparation procedure followed by reversed-phase HPLC analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate

  • Orthophosphoric acid

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade or equivalent)

  • Syringe filters (0.45 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis Detector

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a diluent (e.g., a mixture of mobile phase or water:acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

Sample Preparation

The complex matrix of milk, which is rich in fats and proteins, requires a robust sample preparation method to extract the analyte of interest and minimize interference.[5] Protein precipitation is a common and effective technique.

  • Milk Sample Collection: Collect raw milk samples and store them at 4°C if analyzed within 24 hours, or at -20°C for longer storage.[1]

  • Protein Precipitation:

    • Pipette 5 mL of the milk sample into a 15 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Extraction:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

HPLC Conditions

The chromatographic separation is achieved using a reversed-phase C18 column.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.02 M Disodium hydrogen phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid)[6] B: Acetonitrile
Gradient Isocratic elution with a 78:22 (v/v) mixture of Mobile Phase A and B[6]
Flow Rate 1.0 mL/min[2][6]
Injection Volume 20 µL
Column Temperature 30°C
Detector UV-Vis at 292 nm[2][6][7]
Run Time Approximately 10 minutes

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines.[8] Key validation parameters are summarized below.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Retention Time ~7.8 min[8]
Linearity Range 0.50–50.0 µg/ml[8]
Correlation Coefficient (r²) > 0.999[8]
Limit of Detection (LOD) 0.03 µg/ml[8]
Limit of Quantification (LOQ) 0.1 µg/ml[8]
Recovery 95.9 - 97.0%[9]
Precision (RSD%) < 2%[2]

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Peak Area
0.512500
1.025500
5.0128000
10.0255000
20.0510000
50.01275000

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound in milk is depicted in the following diagram.

G cluster_0 Sample Collection & Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Milk_Sample Bovine Milk Sample Add_Acetonitrile Add Acetonitrile (Protein Precipitation) Milk_Sample->Add_Acetonitrile Vortex Vortex Mix Add_Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.45 µm) Collect_Supernatant->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial HPLC_Injection Inject into HPLC System HPLC_Vial->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 292 nm Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Ceftiofur Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for Ceftiofur quantification in milk.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound residues in bovine milk. The sample preparation is straightforward, and the chromatographic conditions are optimized for good resolution and sensitivity. This application note serves as a comprehensive guide for laboratories involved in food safety testing and veterinary drug residue analysis. For methods requiring higher sensitivity and specificity, particularly for the simultaneous analysis of multiple metabolites, LC-MS/MS is a recommended alternative.[4][10][11] It is also important to consider matrix-matched calibration for accurate quantification due to the complexity of the milk matrix.[5][11]

References

Application Note and Protocol for the Detection of Ceftiofur Residues in Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, swine, and poultry.[1][2] The monitoring of its residues in edible tissues is crucial to ensure food safety and prevent the development of antimicrobial resistance. Ceftiofur is rapidly metabolized in the animal body to various compounds, with desfuroylceftiofur being a primary metabolite. This metabolite can form conjugates with endogenous molecules, such as cysteine, creating desfuroylceftiofur cysteine disulfide (DCCD).[1][2][3] Regulatory methods often require the determination of total Ceftiofur residues, which includes the parent drug and its metabolites. This is typically achieved by a chemical conversion of all desfuroylceftiofur-related residues to a single stable derivative, desfuroylceftiofur acetamide (DFCA), for quantification.[4][5][6]

This application note provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative determination of total Ceftiofur residues (as DFCA) in various animal tissues, including kidney, liver, and muscle. The method is intended for researchers, scientists, and drug development professionals involved in veterinary drug residue analysis.

Principle

The method involves the homogenization of tissue samples, followed by an extraction and a derivatization step. A reduction step using dithioerythritol (DTE) cleaves the disulfide bonds of Ceftiofur metabolites, releasing desfuroylceftiofur. This is then alkylated with iodoacetamide to form the stable derivative, desfuroylceftiofur acetamide (DFCA).[6][7][8] Subsequent clean-up using solid-phase extraction (SPE) removes matrix interferences before analysis by LC-MS/MS. Quantification is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sample Tissue Sample (Kidney, Liver, Muscle) homogenize Homogenization sample->homogenize extract Extraction & Derivatization (DTE & Iodoacetamide) homogenize->extract cleanup Solid-Phase Extraction (SPE) Clean-up extract->cleanup evaporate Evaporation & Reconstitution cleanup->evaporate lcms LC-MS/MS Analysis (ESI+) evaporate->lcms quant Quantification of DFCA lcms->quant report Reporting Results quant->report

Caption: Workflow for Ceftiofur residue analysis in tissue.

Materials and Reagents

  • Ceftiofur Hydrochloride or Sodium standard

  • Desfuroylceftiofur Acetamide (DFCA) standard

  • Ceftiofur-d3 or other suitable internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, 98% or higher

  • Ammonium acetate

  • Dithioerythritol (DTE)

  • Iodoacetamide

  • Phosphate buffer

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[7][9]

  • Tissue homogenizer

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocol

Standard Solution Preparation

Prepare stock solutions of Ceftiofur, DFCA, and the internal standard in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. From these, prepare working standard solutions and calibration standards by serial dilution in the mobile phase or a blank matrix extract.

Sample Preparation
  • Homogenization: Weigh 2 g (± 0.1 g) of the tissue sample into a centrifuge tube. Add a suitable buffer, such as phosphate buffer, and homogenize until a uniform consistency is achieved.[1][3]

  • Extraction and Derivatization:

    • Add a reducing agent solution (e.g., DTE in buffer) to the homogenized sample to cleave disulfide bonds.

    • Incubate the mixture.

    • Add an alkylating agent solution (e.g., iodoacetamide in buffer) to derivatize the resulting desfuroylceftiofur to DFCA.[6][7]

    • For liver and muscle tissues, an additional protein precipitation and lipid removal step with acetonitrile and hexane may be necessary before derivatization.[2][3]

  • Clean-up:

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[7][9]

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analyte (DFCA) with methanol or a mixture of methanol and acetonitrile.[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may require optimization for individual instruments.

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[10]
Mobile Phase A 0.1% Formic acid in Water[7]
Mobile Phase B 0.1% Formic acid in Acetonitrile[7]
Flow Rate 0.4 mL/min[11]
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Elution Optimized for separation of DFCA from matrix components.

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[12]
Capillary Voltage 3.0 kV[9]
Source Temperature 150 °C[9]
Desolvation Temp. 400 °C[9]
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for DFCA

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
DFCA487.2241.0125.17
DFCA-d3 (IS)490.2--
Note: Specific product ions and collision energies should be optimized for the instrument in use. The values presented are based on published data.[9][10]

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Method Performance Parameters

ParameterTypical Value
Linearity (r²) > 0.99[7][13]
Limit of Detection (LOD) 0.03 - 3.29 ng/mL or µg/kg[13][14]
Limit of Quantification (LOQ) 0.06 - 10.97 ng/mL or µg/kg[13][14]
Accuracy (Recovery) 80.6 - 107%[2][3][7]
Precision (RSD/CV) < 15%[2][3]

Quantitative Data Summary for Different Tissues

TissueFortification Level (ng/g)Mean Recovery (%)RSD (%)
Bovine Kidney 50 - 100097.7 - 100.2≤ 10.1[1]
Bovine Liver -97 - 1073.4 - 11.0[2][3]
Bovine Muscle -97 - 1073.4 - 11.0[2][3]
Poultry Muscle 100 - 2000 (µg/kg)Within acceptance limits-
Swine Kidney 8.0 (µg/g)> 80-
Swine Muscle 2.0 (µg/g)> 80-
Data compiled from various sources.[1][2][3][4][6]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical transformations of Ceftiofur during the analytical process.

G Ceftiofur Ceftiofur & Metabolites (in tissue) Desfuroylceftiofur Desfuroylceftiofur Ceftiofur->Desfuroylceftiofur  Reduction (DTE) DFCA Desfuroylceftiofur Acetamide (DFCA) (Stable Derivative) Desfuroylceftiofur->DFCA  Alkylation  (Iodoacetamide) LCMS LC-MS/MS Detection DFCA->LCMS

References

Application Note: Preparation of Ceftiofur Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftiofur Hydrochloride is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections.[1][2][3] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which leads to cell lysis.[5][6] In addition to its antibacterial properties, ceftiofur has demonstrated anti-inflammatory effects in mammalian cells by modulating cytokine production and inhibiting key signaling pathways such as MAP kinase and NF-κB.[7] This application note provides detailed protocols for the preparation, storage, and use of this compound solutions for in vitro cell culture applications, ensuring reproducibility and accuracy in experimental results.

Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~20 - 112 mg/mL[7][8][9]
Dimethylformamide (DMF)~30 mg/mL[9]
Ethanol~15 mg/mL[9]
MethanolSoluble[4]
WaterSoluble[4]
Aqueous Buffers (e.g., PBS, pH 7.2)Sparingly soluble (~0.25 mg/mL after initial dissolution in DMF)[9]

Table 2: Stability and Storage of this compound Solutions

SolventStorage TemperatureStabilityRecommendationsReference
Powder-20°C≥ 4 yearsStore protected from light.[9]
PowderRoom Temperature> 2 yearsStable.[4]
DMSO-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[8]
DMSO-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[8]
Aqueous SolutionRoom Temperature / 4°C≤ 1 dayPrepare fresh for each experiment.[9]

Table 3: Recommended Working Concentrations for Cell Culture

ApplicationCell TypeConcentration RangeReference
Antibacterial Assay (S. aureus)N/A0.25 - 50 µg/mL[10]
Anti-inflammatory AssayRAW 264.7 macrophagesNot specified, but effects on signaling were observed.[7]
Cytotoxicity AssayHuman Liver Cells (LO2)IC50: 3052 µg/mL (24h)[11]
Cytotoxicity AssayChinese Hamster Ovary (CHO)No cytotoxicity observed.[12]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound using a suitable organic solvent. DMSO is recommended due to the high solubility of the compound.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: In a sterile tube, accurately weigh the desired amount of this compound powder. For example, to prepare a 100 mg/mL stock solution, weigh 10 mg of the powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 100 mg/mL solution, add 100 µL of DMSO to the 10 mg of powder.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for cell culture applications.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the high-concentration stock solution into cell culture medium to achieve the desired final working concentration.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the frozen stock solution from the freezer and thaw it at room temperature.

  • Serial Dilution (Recommended): Perform serial dilutions to achieve the final working concentration accurately. For example, to prepare a 10 µg/mL working solution from a 100 mg/mL stock:

    • Intermediate Dilution: Prepare a 1 mg/mL intermediate solution by adding 10 µL of the 100 mg/mL stock to 990 µL of complete cell culture medium. Mix well by gentle pipetting.

    • Final Dilution: Add 10 µL of the 1 mg/mL intermediate solution to 990 µL of complete cell culture medium to achieve the final concentration of 10 µg/mL.

  • Final Concentration Check: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.1% (v/v).

  • Use Immediately: Use the freshly prepared working solution immediately for your cell culture experiments. Aqueous solutions of Ceftiofur are not stable and should not be stored.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions for cell culture experiments.

G cluster_prep Protocol 1: Stock Solution Preparation cluster_dilution Protocol 2: Working Solution Preparation weigh 1. Weigh Ceftiofur HCl Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize aliquot 5. Aliquot & Store (-80°C or -20°C) sterilize->aliquot thaw 1. Thaw Stock Aliquot aliquot->thaw Begin Experiment intermediate 2. Prepare Intermediate Dilution in Medium thaw->intermediate final 3. Prepare Final Working Solution in Medium intermediate->final treat 4. Add to Cell Culture final->treat G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 ERK ERK TLR4->ERK p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ERK->Cytokines activate transcription p38->Cytokines activate transcription JNK->Cytokines activate transcription IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB releases NFkB_nucleus p65/p50 (Nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines activate transcription Ceftiofur Ceftiofur HCl Ceftiofur->ERK inhibits phosphorylation Ceftiofur->p38 inhibits phosphorylation Ceftiofur->JNK inhibits phosphorylation Ceftiofur->NFkB_nucleus inhibits translocation

References

Application Note: Solid-Phase Extraction of Ceftiofur Hydrochloride Residues from Kidney Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of ceftiofur hydrochloride and its metabolites from kidney tissue. Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. Monitoring its residue levels in edible tissues, such as the kidney, is crucial for food safety. The described method focuses on the determination of total ceftiofur residues by converting its metabolites to a stable derivatized form, desfuroylceftiofur acetamide (DFA), followed by SPE cleanup for subsequent analysis by liquid chromatography. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is rapidly metabolized in animals, with the primary residues in tissues being conjugates of desfuroylceftiofur.[1] Therefore, regulatory methods for determining total ceftiofur residues often involve a hydrolysis step to cleave these conjugates to desfuroylceftiofur, followed by a derivatization step to form a stable analytical marker, desfuroylceftiofur acetamide (DFA).[2][3] Solid-phase extraction is a critical step in the sample preparation workflow, enabling the cleanup and concentration of the analyte from the complex kidney tissue matrix prior to chromatographic analysis.[1][4] This protocol consolidates information from validated methods to provide a comprehensive procedure.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and solid-phase extraction of total ceftiofur residues from kidney tissue.

Materials and Reagents
  • Homogenizer

  • Centrifuge

  • Water bath

  • SPE manifold

  • Oasis HLB SPE Cartridges (or equivalent)[5][6]

  • Phosphate buffer (0.025 M, pH 7)[3]

  • Borate buffer

  • Dithioerythritol (DTE) solution (0.4% w/v in borate buffer)[3][6]

  • Iodoacetamide solution (14% w/v in phosphate buffer)[3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Phosphoric acid

  • 5% Acetic acid in acetonitrile

  • Internal standard (e.g., deuterated ceftiofur metabolite)[4]

Sample Preparation and Homogenization
  • Weigh 2 g (± 0.2 g) of kidney tissue into a 50 mL polypropylene centrifuge tube.[3]

  • Add an appropriate amount of internal standard.

  • Add 6 mL of phosphate buffer.

  • Homogenize the tissue until a uniform suspension is achieved.

Hydrolysis (Deconjugation)
  • To the tissue homogenate, add 7 mL of 0.4% dithioerythritol (DTE) in borate buffer.[6]

  • Vortex the mixture for approximately 30 seconds.

  • Incubate the sample in a water bath at 50°C for 15 minutes to facilitate the cleavage of disulfide bonds of the ceftiofur metabolites to yield desfuroylceftiofur.[5][6]

Derivatization (Stabilization)
  • Cool the sample to room temperature.

  • Add 1.5 mL of 14% iodoacetamide solution in phosphate buffer.[6] This step derivatizes the unstable desfuroylceftiofur to the stable desfuroylceftiofur acetamide (DFA).

  • Allow the mixture to stand at room temperature for 30 minutes, protected from light.[5]

  • Adjust the pH of the mixture to 2.5 ± 0.1 with phosphoric acid to stop the reaction and prepare for SPE.[5]

  • Centrifuge the sample at 4000 rpm for 15 minutes at 10°C.[3]

  • Collect the supernatant for solid-phase extraction.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition the Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.[5] Do not allow the cartridge to dry out.

  • Loading: Load the entire supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.[5]

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the analyte (DFA) from the cartridge with 1 mL of 5% acetic acid in acetonitrile.[7]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative performance data from various validated methods for the determination of ceftiofur residues in kidney tissue.

ParameterMethod 1Method 2Method 3
Analyte Desfuroylceftiofur cysteine disulfide (DCCD)Desfuroylceftiofur acetamide (DFA)Total Ceftiofur Residues
Matrix Bovine KidneyPoultry KidneyBovine & Swine Kidney
SPE Type Not SpecifiedNot SpecifiedNot Specified
Analytical Technique LC-MS/MSLC-HRMSHPLC-UV
Linearity Range 25 - 2000 ng/g100 - 2000 µg/kgNot Specified
Recovery (%) 97.7 - 100.2%Not Specified>80%
Precision (CV%) ≤ 10.1%Repeatability: <16%, Intermediate Precision: <25%Not Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.1 µg/g
Limit of Confirmation 50 ng/gNot SpecifiedNot Specified
Reference [4][8][2][9]

Visualizations

Experimental Workflow

SPE_Workflow Kidney Kidney Tissue (2g) Homogenization Homogenize in Phosphate Buffer Kidney->Homogenization Hydrolysis Hydrolysis with DTE (50°C, 15 min) Homogenization->Hydrolysis Derivatization Derivatization with Iodoacetamide (30 min) Hydrolysis->Derivatization Centrifugation Centrifugation & pH Adjustment Derivatization->Centrifugation SPE Solid-Phase Extraction (Oasis HLB) Centrifugation->SPE Analysis LC-MS/MS Analysis SPE->Analysis

Caption: Workflow for Ceftiofur Residue Analysis in Kidney Tissue.

Solid-Phase Extraction Protocol

SPE_Protocol Condition 1. Condition (Methanol, Water) Load 2. Load Sample (Supernatant) Condition->Load Wash 3. Wash (Water) Load->Wash Dry 4. Dry (Vacuum) Wash->Dry Elute 5. Elute (5% Acetic Acid in ACN) Dry->Elute

Caption: Steps for Solid-Phase Extraction of Ceftiofur Metabolites.

References

In vitro time-kill curve assay protocol for Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Time-Kill Curve Assay Protocol for Ceftiofur Hydrochloride

Application Notes

This compound is a third-generation cephalosporin antibiotic used in veterinary medicine.[1] As a beta-lactam antibiotic, its efficacy is rooted in its ability to disrupt bacterial cell wall synthesis.[2][3][4] This protocol details the in vitro time-kill curve assay, a fundamental pharmacodynamic study that evaluates the rate and extent of a bactericidal or bacteriostatic agent's activity against a specific pathogen over time.[5][6] The data generated are crucial for understanding the antimicrobial's effectiveness at various concentrations, informing dosage regimens, and supporting drug development research. This method is standardized based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][7][8]

Mechanism of Action

This compound is a broad-spectrum, beta-lactamase-stable cephalosporin.[1][3][4][9] Its mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[1][2][3][4] These PBPs are critical for the terminal stages of peptidoglycan synthesis, a process that gives the bacterial cell wall its structural integrity.[3][4] By inhibiting PBPs, Ceftiofur disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2][3][4]

Ceftiofur_Mechanism_of_Action cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CWS Peptidoglycan Cross-Linking PBP->CWS Inhibition Lysis Cell Wall Weakening & Cell Lysis CWS->Lysis Leads to Ceftiofur Ceftiofur Hydrochloride Ceftiofur->PBP Binds & Inactivates

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Experimental Protocol

This protocol is designed to determine the time- and concentration-dependent killing of a bacterial isolate by this compound.

Materials
  • Reagents: this compound (analytical standard), Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA), sterile Phosphate-Buffered Saline (PBS), 0.5 McFarland turbidity standard.

  • Bacterial Strain: Log-phase culture of the test organism (e.g., E. coli, S. aureus).

  • Equipment: Spectrophotometer, incubator (35°C), shaking water bath or incubator, sterile culture tubes, micropipettes, sterile pipette tips, sterile spreaders, biological safety cabinet, vortex mixer.

Procedure

Step 1: Inoculum Preparation

  • Aseptically pick 3-5 morphologically similar colonies from a fresh (18-24 hour) agar plate.

  • Transfer colonies into a tube of CAMHB.

  • Incubate at 35°C for 2-6 hours until the culture reaches the exponential growth phase, matching the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Prepare the final inoculum by diluting the standardized suspension in CAMHB to achieve a concentration of approximately 5 x 10⁵ CFU/mL. This is the starting inoculum.

Step 2: Preparation of Ceftiofur Concentrations

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO)[9].

  • Perform serial dilutions in CAMHB to create working solutions at concentrations that are multiples of the previously determined Minimum Inhibitory Concentration (MIC) for the test organism. A typical range is 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC.

  • Prepare a "Growth Control" tube containing only CAMHB and no antibiotic.

Step 3: Time-Kill Assay Execution

  • Inoculate each tube (containing the different Ceftiofur concentrations and the growth control) with the prepared bacterial inoculum.

  • Vortex all tubes gently to ensure homogeneity.

  • Incubate all tubes at 35°C, preferably in a shaking incubator to ensure aeration.[10]

  • At designated time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[7]

  • Perform 10-fold serial dilutions of each aliquot in sterile PBS.

  • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 35°C for 18-24 hours.

  • Following incubation, count the colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.

Time_Kill_Assay_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare Bacterial Inoculum (~5x10^5 CFU/mL) E1 Inoculate all tubes P1->E1 P2 Prepare Ceftiofur Dilutions (e.g., 0.25x to 8x MIC) P2->E1 P3 Prepare Growth Control (No Antibiotic) P3->E1 E2 Incubate at 35°C E1->E2 E3 Sample at time points (0, 2, 4, 6, 8, 12, 24h) E2->E3 A1 Perform Serial Dilutions & Plate on Agar E3->A1 A2 Incubate Plates (18-24h) A1->A2 A3 Count Colonies (CFU) & Calculate CFU/mL A2->A3 A4 Plot Log10 CFU/mL vs. Time A3->A4

Caption: Experimental workflow for the in vitro time-kill curve assay.

Data Presentation and Interpretation

The results are tabulated by converting CFU/mL values to Log10 CFU/mL for each time point and concentration. The data is then plotted with Log10 CFU/mL on the y-axis and time on the x-axis to generate the time-kill curves.

Quantitative Data Summary
Time (hours)Log10 CFU/mL
Growth Control
0
2
4
6
8
12
24
Interpretation Criteria
  • Bactericidal Activity: A reduction of ≥3-log10 CFU/mL (99.9% kill) from the initial inoculum count.[5][7][11]

  • Bacteriostatic Activity: A reduction of <3-log10 CFU/mL from the initial inoculum count.[5][7][11]

  • Synergy: When testing combinations, a ≥2-log10 decrease in CFU/mL by the combination compared to its most active single agent.[7]

  • Indifference: The activity of the combination is similar to (within a 1-log10 CFU/mL range of) the most active single agent.[7]

References

Animal Model for Studying Ceftiofur Hydrochloride Efficacy in Swine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it a critical therapeutic agent in swine medicine.[1][2][3] It is frequently used for the treatment of swine respiratory disease (SRD) associated with pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, and Streptococcus suis.[4] Effective evaluation of ceftiofur's efficacy relies on robust and reproducible animal models that accurately mimic the disease process in a controlled setting. These application notes provide detailed protocols for establishing experimental infection models in swine to assess the efficacy of this compound. The protocols cover models for both respiratory and enteric diseases, key considerations for experimental design, and methods for evaluating therapeutic outcomes.

Data Presentation

Pharmacokinetic Parameters of Ceftiofur in Swine

The pharmacokinetic profile of ceftiofur is crucial for designing effective dosing regimens. The tables below summarize key pharmacokinetic parameters of this compound in healthy and diseased swine. It is important to note that disease states, such as co-infection with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), can significantly alter the pharmacokinetics of ceftiofur.[5][6][7][8]

Table 1: Pharmacokinetic Parameters of this compound (Intramuscular Administration) in Healthy vs. PRRSV-Infected Pigs

ParameterHealthy PigsPRRSV-Infected PigsReference
Dosage 3 mg/kg BW3 mg/kg BW[5][6][7]
Cmax (µg/mL) ~13.1~6.03[5][6][7]
AUC (h*µg/mL) ~168~50.4[5][6][7]
t1/2z (h) ~21.0~13.1[5][6][7]
CL/F (L/h/kg) Lower234% Increase[5][6][7]
Vz/F (L/kg) Lower116% Increase[5][6][7]

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t1/2z: Terminal half-life; CL/F: Clearance over bioavailability; Vz/F: Volume of distribution at the terminal phase over bioavailability.

Table 2: Recommended this compound Dosages for Efficacy Studies in Swine

PathogenDisease ModelRecommended DosageAdministration RouteReference
Actinobacillus pleuropneumoniaeRespiratory3.21 mg/kg BW, once dailyIntramuscular[9]
Streptococcus suisSystemic/Respiratory1.94 mg/kg BW, every 72hIntramuscular[10][11]
Escherichia coliEnteric (neonatal)10 mg/kg BW, single doseOral or Intramuscular[12]
Pasteurella multocidaRespiratory0.46 mg/kg BW, once dailyIntramuscular[13][14]

Experimental Protocols

Animal Selection and Acclimatization
  • Animal Source: Source pigs from a reputable supplier with a known health status, free from the pathogens to be used in the challenge.

  • Age and Weight: Use pigs of an age and weight relevant to the disease model. For respiratory models with A. pleuropneumoniae, 5-6 week old pigs are commonly used.[6] For neonatal colibacillosis, piglets less than 12 hours old are required.[12]

  • Acclimatization: Allow a minimum of 7-14 days for acclimatization to the housing facilities and diet before the start of the experiment. This helps to reduce stress-related physiological changes that could impact the study results.

  • Health Monitoring: Monitor the animals daily for any signs of illness during the acclimatization period. Only healthy animals should be included in the study.

Bacterial Culture and Inoculum Preparation

a) Actinobacillus pleuropneumoniae (APP)

  • Strain Selection: Use a virulent, well-characterized field isolate of the desired serotype (e.g., Serotype 9).[6]

  • Culture Medium: Grow the APP isolate on chocolate agar plates.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours.

  • Inoculum Preparation:

    • Harvest the bacterial colonies from the agar plates using a sterile loop.

    • Resuspend the colonies in sterile phosphate-buffered saline (PBS) or an appropriate broth medium.

    • Adjust the bacterial suspension to the desired concentration (e.g., 10^8 CFU/mL) using spectrophotometry (OD600) and confirm by serial dilution and plate counts.

b) Streptococcus suis

  • Strain Selection: Use a virulent, encapsulated strain of S. suis (e.g., serotype 2).[15]

  • Culture Medium: Grow S. suis on Todd-Hewitt agar or broth, supplemented with 5% sheep blood.[16]

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Inoculum Preparation:

    • Harvest the bacteria from the culture.

    • Wash the bacterial cells twice with sterile PBS by centrifugation.

    • Resuspend the final pellet in sterile PBS to the target concentration (e.g., 1 x 10^9 CFU/mL).

c) Escherichia coli (Enterotoxigenic - ETEC)

  • Strain Selection: Use a virulent, well-characterized ETEC strain expressing relevant fimbriae (e.g., F4 or F18) and enterotoxins.[17][18][19]

  • Culture Medium: Grow the ETEC strain in Luria-Bertani (LB) broth or on MacConkey agar.

  • Incubation: Incubate at 37°C for 18-24 hours with shaking for broth cultures.

  • Inoculum Preparation:

    • Harvest the bacteria by centrifugation.

    • Wash the pellet with sterile PBS.

    • Resuspend in PBS or milk replacer to the desired concentration (e.g., 1 x 10^10 CFU/piglet).[13][20]

Animal Challenge Models

a) Actinobacillus pleuropneumoniae - Intranasal Challenge

  • Procedure:

    • Lightly sedate the pigs if necessary.

    • Instill a total of 2-4 mL of the prepared APP inoculum into the nostrils, dividing the dose between both nostrils.[6]

    • Observe the animals for signs of respiratory distress.

b) Streptococcus suis - Intranasal or Intravenous Challenge

  • Intranasal (to mimic natural infection):

    • One hour prior to challenge, administer 5 mL of 1% acetic acid intranasally to act as an irritant.[8][21]

    • Administer 2 mL of the S. suis inoculum intranasally.[8][21]

  • Intravenous (for a more severe, systemic model):

    • Administer 2 mL of the S. suis inoculum intravenously via the ear vein.[8][21]

c) Escherichia coli - Oral Gavage (Neonatal Piglets)

  • Procedure:

    • Administer the prepared ETEC inoculum directly into the stomach using a sterile, flexible gavage tube.[12]

    • Ensure the piglets have not been fed for a short period before inoculation to facilitate gastric emptying.

This compound Administration
  • Timing: Administer the first dose of this compound at a predetermined time post-challenge, typically when clinical signs of disease are apparent (e.g., 6-12 hours).[6][12]

  • Route: Administer intramuscularly (IM) in the neck region for respiratory and systemic infections.[4] For neonatal enteric colibacillosis, both IM and oral routes can be evaluated.[12]

  • Dosage: Use a clinically relevant dose based on pharmacokinetic data and previous efficacy studies (see Table 2).

  • Control Groups: Include a placebo-treated control group (e.g., sterile saline) and an uninfected, untreated control group.

Monitoring and Efficacy Endpoints
  • Clinical Observations: Record clinical scores daily, including rectal temperature, respiratory rate, demeanor, and fecal consistency.[6]

  • Body Weight: Measure body weight at the beginning and end of the study to assess the impact on growth performance.

  • Bacteriology:

    • Collect relevant samples (e.g., nasal swabs, fecal swabs, blood) at various time points to quantify bacterial shedding.

    • At necropsy, collect tissue samples (e.g., lung, spleen, intestine) for bacterial culture and enumeration.[6]

  • Pathology:

    • Perform a thorough necropsy at the end of the study.

    • Score gross lesions (e.g., lung lesions for APP) using a standardized scoring system.[4]

    • Collect tissues for histopathological examination.

  • Blood Samples: Collect blood samples to measure complete blood counts (CBC), serum chemistry, and inflammatory markers (e.g., cytokines).

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge & Treatment Phase cluster_post_challenge Post-Challenge Monitoring cluster_endpoint Endpoint Analysis Animal_Sourcing Animal Sourcing Acclimatization Acclimatization (7-14 days) Animal_Sourcing->Acclimatization Baseline_Sampling Baseline Sampling Acclimatization->Baseline_Sampling Bacterial_Challenge Bacterial Challenge Baseline_Sampling->Bacterial_Challenge Treatment_Groups Treatment Administration (Ceftiofur or Placebo) Bacterial_Challenge->Treatment_Groups Clinical_Monitoring Daily Clinical Monitoring Treatment_Groups->Clinical_Monitoring Sample_Collection Sample Collection (Swabs, Blood) Clinical_Monitoring->Sample_Collection Necropsy Necropsy & Lesion Scoring Sample_Collection->Necropsy Data_Analysis Data Analysis Necropsy->Data_Analysis

Caption: Experimental workflow for evaluating this compound efficacy.

Signaling Pathway: Inflammatory Response to Bacterial Infection in Swine

Inflammatory_Signaling cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response PAMPs Bacterial PAMPs (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, p38, JNK) MyD88->MAPK NFkB_Inhib IκB MyD88->NFkB_Inhib leads to degradation of Nucleus Nucleus MAPK->Nucleus activates transcription factors NFkB NF-κB NFkB_Inhib->NFkB inhibits NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines gene transcription Ceftiofur Ceftiofur Ceftiofur->MAPK inhibits phosphorylation Ceftiofur->NFkB inhibits translocation

Caption: Ceftiofur's modulation of inflammatory signaling pathways.

This diagram illustrates the inflammatory cascade initiated by bacterial pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), binding to Toll-like Receptor 4 (TLR4). This triggers a signaling cascade through MyD88, leading to the activation of MAPK pathways and the transcription factor NF-κB.[5][7][12] These events culminate in the production of pro-inflammatory cytokines. Research has shown that ceftiofur can downregulate the production of TNF-α, IL-1β, and IL-6 by inhibiting the phosphorylation of ERK, p38, and JNK in the MAPK pathway, and by preventing the translocation of NF-κB into the nucleus.[22] This immunomodulatory effect may contribute to its overall therapeutic efficacy beyond its direct bactericidal activity. Ceftiofur's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1][2]

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ceftiofur against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ceftiofur against Staphylococcus aureus. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic used in veterinary medicine.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action for Ceftiofur, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[2][3] Understanding the in vitro potency of Ceftiofur against clinically relevant pathogens such as Staphylococcus aureus is crucial for drug development and effective antimicrobial stewardship. The MIC is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration that inhibits the visible growth of a microorganism.

Mechanism of Action and Resistance in S. aureus

Ceftiofur exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis in the bacterial cell wall. This interference with cell wall assembly leads to cell lysis and death.[2][4][5]

Staphylococcus aureus has developed several mechanisms to resist β-lactam antibiotics, including:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.

  • Target Site Modification: Alterations in PBPs, most notably the acquisition of the mecA gene, which encodes for a low-affinity PBP2a. This is the primary mechanism of resistance in methicillin-resistant S. aureus (MRSA).

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.

  • Signal Transduction Systems: Two-component regulatory systems, such as WalKR, have been shown to be involved in controlling virulence, biofilm formation, and resistance to certain antibiotics in S. aureus.[6]

Ceftiofur_MoA_Resistance cluster_MoA Mechanism of Action cluster_Resistance Resistance Mechanisms in S. aureus Ceftiofur Ceftiofur PBPs Penicillin-Binding Proteins (PBPs) Ceftiofur->PBPs Binds to & Inactivates BetaLactamase β-Lactamase Production Ceftiofur->BetaLactamase Inactivated by PBP2a Altered Target (PBP2a) mecA gene Ceftiofur->PBP2a Reduced binding Efflux Efflux Pumps Ceftiofur->Efflux Pumped out CellWall Cell Wall Synthesis PBPs->CellWall Inhibition of Lysis Cell Lysis CellWall->Lysis Leads to WalKR WalKR System (Signal Transduction) WalKR->PBP2a Regulates WalKR->Efflux Regulates

Figure 1. Ceftiofur's mechanism of action and S. aureus resistance pathways.

Data Presentation

The following tables summarize the quantitative data for Ceftiofur against S. aureus.

Table 1: CLSI MIC Breakpoints for Ceftiofur against S. aureus (Bovine Mastitis Isolates)[7][8]

Interpretive CategoryMIC (µg/mL)
Susceptible (S)≤ 2
Intermediate (I)4
Resistant (R)≥ 8

Table 2: MIC Distribution and Quality Control Ranges for Ceftiofur against S. aureus

ParameterOrganismMIC (µg/mL)
MIC₅₀ (Median MIC)S. aureus (Bovine IMI isolates)[7]0.25
MIC₉₀ (90% Inhibitory Concentration)S. aureus (Bovine IMI isolates)[7]1
Quality Control (QC) RangeS. aureus ATCC® 29213™[1]0.25 - 1.0

Experimental Protocols

Adherence to standardized protocols is critical for accurate and reproducible MIC determination. The following sections detail the broth microdilution and agar dilution methods.

Materials and Reagents
  • Ceftiofur Hydrochloride or Sodium Salt (analytical grade)

  • Staphylococcus aureus strains (e.g., clinical isolates, ATCC® 29213™ for quality control)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Sterile Petri dishes (100 mm or 150 mm)

  • Sterile tubes, pipettes, and other standard microbiology laboratory equipment

Preparation of Ceftiofur Stock Solution

This compound is sparingly soluble in aqueous buffers, while the sodium salt is water-soluble.[9][10]

  • For this compound:

    • Prepare a high-concentration stock solution (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested) by dissolving the powder in a suitable organic solvent such as DMSO or DMF.[9]

    • Note: Aqueous solutions of this compound are not stable and should not be stored for more than one day.[9] It is recommended to prepare fresh working solutions from the stock for each experiment.

  • For Ceftiofur Sodium:

    • Prepare a stock solution (e.g., 1280 µg/mL) by dissolving the powder in sterile deionized water.

    • Aqueous solutions of Ceftiofur sodium can be stored at room temperature or 6°C for up to 48 hours, protected from light. For longer-term storage, aliquots of the stock solution should be kept at -60°C or below.

Inoculum Preparation
  • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.

  • Transfer the colonies to a tube containing sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A photometric device can be used for standardization.

Broth Microdilution Method
  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Ceftiofur working stock solution to the first well of each row to be tested, and mix.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying Ceftiofur concentrations in each well.

  • Inoculation:

    • Dilute the standardized inoculum (from step 4.3) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. The final inoculum concentration in each well should be approximately 5 x 10⁴ CFU per well.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated broth without any antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of Ceftiofur that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

    • Compare the results to the CLSI breakpoints (Table 1) to classify the isolate as susceptible, intermediate, or resistant.

    • The MIC of the QC strain (S. aureus ATCC® 29213™) should fall within the acceptable range (Table 2).

Agar Dilution Method
  • Preparation of Antibiotic-Containing Plates:

    • Prepare a series of twofold dilutions of the Ceftiofur stock solution.

    • For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (held at 45-50°C). Mix well and pour into sterile Petri dishes.

    • Allow the agar to solidify completely. Prepare a growth control plate containing no antibiotic.

  • Inoculation:

    • The standardized inoculum (from step 4.3) is further diluted to achieve a final concentration of approximately 10⁷ CFU/mL.

    • Spot-inoculate approximately 1-2 µL of the diluted inoculum onto the surface of each agar plate, including the growth control. A multipoint inoculator can be used.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of Ceftiofur that completely inhibits visible growth, disregarding a single colony or a faint haze.

    • The growth control plate should show confluent growth.

    • Interpret the results based on CLSI breakpoints (Table 1).

Experimental Workflow

The following diagram illustrates the general workflow for determining the MIC of Ceftiofur against S. aureus.

MIC_Workflow cluster_Preparation Preparation Phase cluster_Method MIC Determination Method cluster_Broth Broth Microdilution cluster_Agar Agar Dilution cluster_Analysis Analysis Phase prep_stock Prepare Ceftiofur Stock Solution broth_dilute Serial Dilution in 96-Well Plate prep_stock->broth_dilute agar_plates Prepare Antibiotic-Agar Plates prep_stock->agar_plates prep_inoculum Prepare S. aureus Inoculum (0.5 McFarland) broth_inoculate Inoculate Wells (Final ~5x10^5 CFU/mL) prep_inoculum->broth_inoculate agar_inoculate Spot Inoculate Plates (~10^4 CFU/spot) prep_inoculum->agar_inoculate broth_dilute->broth_inoculate broth_incubate Incubate 16-20h at 35°C broth_inoculate->broth_incubate read_mic Read MIC (Lowest concentration with no visible growth) broth_incubate->read_mic agar_plates->agar_inoculate agar_incubate Incubate 16-20h at 35°C agar_inoculate->agar_incubate agar_incubate->read_mic interpret Interpret Results (Compare to CLSI Breakpoints) read_mic->interpret

Figure 2. General workflow for MIC determination of Ceftiofur against S. aureus.

References

Application Notes and Protocols for Ceftiofur Hydrochloride in Veterinary Clinical Mastitis Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting veterinary clinical mastitis trials using Ceftiofur Hydrochloride. The information is compiled from a review of multiple clinical studies to ensure robust and scientifically sound experimental design.

Introduction

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it a critical tool in the treatment of bovine mastitis.[1][2] It functions by inhibiting bacterial cell wall synthesis.[2] This document outlines the protocols for evaluating the efficacy and pharmacokinetics of this compound in treating clinical mastitis in dairy cows.

**Mechanism of Action: Beta-Lactam Antibiotics

Ceftiofur, as a beta-lactam antibiotic, targets the penicillin-binding proteins (PBPs) in bacteria. This binding action inhibits the transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall. The disruption of cell wall integrity leads to bacterial cell lysis and death.

cluster_bacterium Bacterial Cell cluster_drug This compound PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakens, leading to Ceftiofur Ceftiofur (Beta-Lactam Antibiotic) Ceftiofur->PBP Binds to

Caption: Mechanism of action of this compound.

Data Presentation: Efficacy of this compound in Clinical Mastitis Trials

The following tables summarize quantitative data from various clinical trials investigating the efficacy of this compound in treating clinical mastitis.

Table 1: Intramammary Administration of this compound
Study ReferenceTreatment ProtocolPathogen(s)Clinical Cure RateBacteriological Cure Rate
Roy et al.[3]125 mg/24h for 2 daysAll Bacteria89%32%
Roy et al.[3]125 mg/24h for 8 daysAll Bacteria89%61%
Roy et al.[3]125 mg/24h for 2 daysStaphylococcus aureus-0%
Roy et al.[3]125 mg/24h for 8 daysStaphylococcus aureus-47%
Roy et al.[3]125 mg/24h for 2 daysStreptococci-64%
Roy et al.[3]125 mg/24h for 8 daysStreptococci-82%
Schukken et al.[4]125 mg/24h for 5 daysGram-negative (E. coli, Klebsiella spp.)Significantly higher than untreated controlsSignificantly higher than untreated controls
Santos et al.[5]125 mg/24h for 4 daysGram-positive & Gram-negative79%79%
Table 2: Systemic (Intramuscular) Administration of this compound
Study ReferenceTreatment ProtocolMastitis SeverityPathogen(s)Outcome
Erskine et al.[6][7]2.2 mg/kg/24h for 5 daysSevereAllNo significant difference in cow loss vs. untreated controls
Erskine et al.[6][7]2.2 mg/kg/24h for 5 daysSevereColiformsReduced cow loss (13.8%) vs. untreated controls (37.0%)
Hamali et al.[8][9]1 mg/5 kg/24h for 4 daysAcute E. coliEscherichia coli82% clinical recovery vs. 4% in placebo group
Table 3: Pharmacokinetic Parameters of this compound in Dairy Cows
Administration RouteDoseCmax (µg/mL)Tmax (hr)Elimination Half-life (t1/2λz) (hr)Bioavailability (%)Reference
Subcutaneous2.2 mg/kg0.88 ± 0.211.50 ± 0.558.67 ± 0.7261.12%[10][11]
Intramuscular2.2 mg/kg1.09 ± 0.211.20 ± 0.26-70.52%[10][11]
Intramuscular (cows with severe mastitis)2.2 mg/kgHigher initial peak vs. healthy cows-Shorter than healthy cows-[12]

Experimental Protocols

Protocol 1: Evaluation of Intramammary this compound for Non-Severe Clinical Mastitis

This protocol is a synthesis of methodologies from studies evaluating intramammary ceftiofur.[3][4]

1. Animal Selection and Enrollment:

  • Inclusion Criteria: Lactating dairy cows with a diagnosis of mild to moderate clinical mastitis (Grade 1 or 2).[3][13] Mild mastitis is defined by abnormal milk only, while moderate mastitis includes abnormal milk and signs of udder inflammation.[3]

  • Exclusion Criteria: Cows with severe mastitis (systemic signs), those who have received antibiotic or anti-inflammatory therapy within 14 days prior to enrollment, and cows with a history of hypersensitivity to cephalosporins.[3]

2. Randomization and Blinding:

  • Eligible cows should be randomly allocated to different treatment groups (e.g., standard vs. extended therapy). Randomization can be achieved using sequentially numbered envelopes or a computer-generated list.[3] Blinding of personnel administering treatment and assessing outcomes is recommended to minimize bias.

3. Treatment Administration:

  • Aseptic Technique: Prior to infusion, the affected teat end must be thoroughly cleaned and disinfected with 70% alcohol.[3]

  • Dosage: A standard dose is 125 mg of this compound per affected quarter.[3][4][14]

  • Frequency and Duration: Administer one intramammary infusion every 24 hours for a predetermined duration (e.g., 2, 5, or 8 consecutive days).[3][4] Full insertion of the plastic cannula into the teat canal is a common practice.[3]

4. Sample Collection and Analysis:

  • Milk Samples: Collect duplicate milk samples from the affected quarter(s) for bacteriological culture before the first treatment (Day 0) and at specified post-treatment intervals (e.g., 7, 14, and 21 days) to determine bacteriological cure.[15]

  • Somatic Cell Count (SCC): Milk samples for SCC analysis should be collected at the same time points as samples for bacteriology to monitor the inflammatory response.[16][17]

5. Outcome Assessment:

  • Clinical Cure: Defined as the return of milk and the udder to normal appearance, typically assessed 21 days after the last treatment.[3]

  • Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in post-treatment milk samples.[15] Molecular typing can be used for a more definitive assessment.[4]

Start Cow with Clinical Mastitis Inclusion Inclusion/Exclusion Criteria Assessment (Mild/Moderate Mastitis) Start->Inclusion Randomize Randomization to Treatment Groups Inclusion->Randomize PreSample Pre-Treatment Milk Sampling (Bacteriology & SCC) Randomize->PreSample Treat Intramammary Ceftiofur Administration (e.g., 125mg/24h for 2-8 days) PreSample->Treat PostSample Post-Treatment Milk Sampling (e.g., Day 7, 14, 21) Treat->PostSample Assess Outcome Assessment PostSample->Assess Cure Clinical & Bacteriological Cure Determination Assess->Cure

Caption: Workflow for intramammary ceftiofur trial.

Protocol 2: Evaluation of Systemic this compound for Severe Clinical Mastitis

This protocol is based on studies investigating systemic ceftiofur for severe mastitis.[6][7]

1. Animal Selection and Enrollment:

  • Inclusion Criteria: Lactating dairy cows with severe clinical mastitis (Grade 3), characterized by abnormal milk, udder inflammation, and systemic signs such as fever, depression, and loss of appetite.[13][18]

  • Exclusion Criteria: Cows that have received other systemic antibiotics within a specified timeframe.

2. Randomization and Concurrent Therapy:

  • Cows are randomly assigned to a treatment group (systemic ceftiofur) or a control group.

  • Supportive Care: All cows in the trial should receive a standardized supportive therapeutic regimen, which may include fluids and anti-inflammatory agents.[6][7] Intramammary therapy may also be administered to all animals.[6][7]

3. Treatment Administration:

  • Dosage: Administer this compound at a dose of 2.2 mg/kg of body weight via intramuscular injection.[6][7]

  • Frequency and Duration: Repeat the injection at 24-hour intervals for a total of five doses.[6][7]

4. Sample Collection and Analysis:

  • Milk Samples: Collect milk samples from the affected quarter at enrollment for bacteriological culture to identify the causative pathogen.[8][9]

  • Blood Samples (for Pharmacokinetics): If pharmacokinetic analysis is a study objective, collect blood samples at various time points before and after administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-injection).[12]

5. Outcome Assessment:

  • Primary Outcome: The primary outcome is often survival, defined as the cow not dying or being culled due to the mastitis episode.[6][7]

  • Clinical Recovery: Assessed daily, monitoring for resolution of systemic signs and return of normal appetite and demeanor.[9]

Start Cow with Severe Clinical Mastitis Enroll Enrollment & Randomization (Treatment vs. Control) Start->Enroll Supportive Standardized Supportive Care for All Cows (Fluids, Anti-inflammatories) Enroll->Supportive Sample Pre-Treatment Milk & Blood Sampling Supportive->Sample Treat Systemic Ceftiofur Administration (2.2 mg/kg IM for 5 days) Sample->Treat Monitor Daily Clinical Monitoring Treat->Monitor Outcome Primary Outcome Assessment (Survival/Culling) Monitor->Outcome End Trial Conclusion Outcome->End

Caption: Workflow for systemic ceftiofur trial.

Key Considerations in Clinical Mastitis Trials

  • Mastitis Scoring: A consistent mastitis scoring system should be used to classify the severity of clinical cases.[13][18][19][20]

  • Bacteriological Identification: Accurate identification of the causative pathogens is crucial for interpreting efficacy data. Milk culture is the gold standard.[21]

  • Somatic Cell Count (SCC): SCC is a valuable indirect measure of udder inflammation and can be used to monitor response to treatment.[16][17][22]

  • Milk Residues: When conducting trials with lactating dairy cows, it is essential to monitor milk for antibiotic residues to ensure food safety. The maximum permissible residue limit for ceftiofur in milk is 100 µg/kg.[23][24][25]

  • Animal Welfare: All trial protocols must be approved by an appropriate animal care and use committee to ensure the ethical treatment of animals.[9]

References

Application Notes and Protocols for the Quantitative Analysis of Ceftiofur and its Metabolites in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of the veterinary antibiotic Ceftiofur and its primary active metabolites in plasma using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for pharmacokinetic studies, residue analysis, and drug development research.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in various animal species.[1][2] Following administration, Ceftiofur is rapidly metabolized, primarily through the cleavage of its thioester bond, to form desfuroylceftiofur (DFC).[2][3] DFC is the main microbiologically active metabolite and exists in plasma in equilibrium with other metabolites, including a disulfide dimer and protein-conjugated forms.[2][3][4]

For accurate pharmacokinetic assessment, it is crucial to quantify both the parent drug and its active metabolites. HPLC methods coupled with UV or diode-array detection (DAD) are commonly employed for this purpose.[2][3][5] A key feature of many analytical methods is a derivatization step that converts Ceftiofur and all desfuroylceftiofur-related metabolites to a single, stable derivative, desfuroylceftiofur acetamide (DCA), simplifying the analysis and providing a total residue concentration.[2][3][5]

Metabolic Pathway of Ceftiofur

The primary metabolic transformation of Ceftiofur in the body involves the rapid conversion to its active metabolite, desfuroylceftiofur. This is a critical consideration for the analytical strategy.

Metabolic Pathway of Ceftiofur Ceftiofur Ceftiofur Desfuroylceftiofur Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->Desfuroylceftiofur Rapid Metabolism (Thioester Bond Cleavage) OtherMetabolites Other Metabolites (e.g., Disulfide Dimer, Protein Conjugates) Desfuroylceftiofur->OtherMetabolites Further Metabolism

Caption: Metabolic conversion of Ceftiofur to its primary active metabolite.

Quantitative Data Summary

The following tables summarize the quantitative performance of various HPLC methods for the analysis of Ceftiofur and its metabolites in plasma.

Table 1: HPLC Method Performance for Ceftiofur and Metabolites in Plasma

Analyte (as DCA)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
Ceftiofur & Metabolites0.1 - 100-0.195 - 104[5]
Ceftiofur & Metabolites0.4 - 400.15--[2][3]
Ceftiofur & Metabolites0.1 - 100.030.11-[3]
Ceftiofur HCl0.01 - 0.16 (mg/mL)0.003 (mg/mL)0.01 (mg/mL)100.1 - 101.3[1]
Ceftiofur45 - 450 (ng/mL)3.29 (ng/mL)10.97 (ng/mL)98.83[6]

Table 2: Chromatographic Conditions for Ceftiofur Analysis

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Symmetry C18 (4.6 x 250 mm, 5 µm)Gradient: A) 0.1% TFA in water, B) 0.1% TFA in acetonitrile1.0265[5]
C18 (250mm x 4.6mm, 5µm)Isocratic: 0.02M Disodium hydrogen phosphate (pH 6.0) : Acetonitrile (78:22 v/v)1.0292[7]
C18Isocratic: 0.025M Sodium dihydrogen phosphate (pH 7) : Acetonitrile (34:66 v/v)1.0310[3]
Phenomix C18 (15cm x 4.5mm, 5µm)Isocratic: Acetonitrile : Phosphate buffer (pH 6) (25:75 v/v)1.0292[1]
Kinetex C18Isocratic: Acetonitrile : Water (50:50 v/v)1.0254[6]

Experimental Protocols

The following are detailed protocols for the analysis of Ceftiofur and its metabolites in plasma.

General Experimental Workflow

The overall process involves sample collection, a derivatization procedure to convert all active metabolites to a single compound, extraction, and subsequent analysis by HPLC.

General Workflow for Ceftiofur Analysis in Plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Collection Derivatization Derivatization (Conversion to DCA) Plasma->Derivatization Extraction Extraction (Protein Precipitation or SPE) Derivatization->Extraction HPLC HPLC Analysis Extraction->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Overview of the analytical workflow for Ceftiofur in plasma.

Protocol 1: Derivatization and Solid-Phase Extraction (SPE)

This protocol is based on a method that converts Ceftiofur and its desfuroylceftiofur metabolites to desfuroylceftiofur acetamide (DCA) followed by a solid-phase extraction cleanup.[5]

Materials:

  • Plasma samples

  • Ceftiofur and Cefotaxime (internal standard) reference standards

  • Methanol

  • Dithioerythritol (DTE)

  • Borate buffer

  • Iodoacetamide buffer

  • 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile

  • Solid-Phase Extraction (SPE) cartridges

  • 5% Glacial acetic acid in methanol

Procedure:

  • Preparation of Standards: Prepare stock solutions of Ceftiofur and Cefotaxime (100 µg/mL) in methanol.[5] Working standards are prepared by diluting the stock solutions in methanol.[5] Calibration standards (0.1 to 100 µg/mL) and quality control (QC) samples are prepared by spiking blank plasma with appropriate amounts of the working standards.[5]

  • Sample Preparation and Derivatization:

    • Thaw frozen plasma samples and vortex.[5]

    • To 100 µL of plasma, add 15 µL of internal standard (100 µg/mL Cefotaxime).[5]

    • Add 7 mL of 0.4% dithioerythritol in borate buffer.[5]

    • Incubate in a 50°C water bath for 15 minutes.[5]

    • Cool to room temperature and add 1.5 mL of iodoacetamide buffer.[5]

  • Solid-Phase Extraction (SPE):

    • Pass the resulting solution through an SPE column.[5]

    • Elute the analytes with 5% glacial acetic acid in methanol.[5]

    • Evaporate the eluate to dryness under a stream of nitrogen gas.[5]

    • Reconstitute the residue in 200 µL of mobile phase.[5]

  • HPLC Analysis:

    • Inject 50 µL of the reconstituted sample into the HPLC system.[5]

    • Column: Symmetry C18, 4.6 x 250 mm, 5 µm.[5]

    • Mobile Phase: A gradient mixture of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). Start with 90% A and 10% B, changing to 75% A and 25% B over 25 minutes.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 265 nm.[5]

    • Retention Times: Approximately 11.97 min for Ceftiofur (as DCA) and 17.15 min for Cefotaxime.[5]

Protocol 2: Derivatization and Protein Precipitation

This simplified method involves a derivatization step followed by protein precipitation, eliminating the need for SPE.[2][3]

Materials:

  • Plasma samples

  • Ceftiofur reference standard

  • Dithioerythritol (DTE)

  • Borate buffer

  • Iodoacetamide

  • Acetonitrile

  • Sodium dihydrogen phosphate

Procedure:

  • Preparation of Standards: Prepare calibration standards in the range of 0.1-10 µg/mL in blank plasma.[3]

  • Sample Preparation and Derivatization:

    • To 500 µL of serum, add 7 mL of an extracting solution containing 0.4% dithioerythritol in borate buffer and vortex.[3]

    • This step cleaves the thioester bond of Ceftiofur and related metabolites to yield desfuroylceftiofur.[2][3]

    • A subsequent step with iodoacetamide is performed to derivatize the desfuroylceftiofur to the stable desfuroylceftiofur acetamide.[2][3]

  • Protein Precipitation:

    • Perform a protein precipitation step.[3]

  • HPLC Analysis:

    • Inject 45 µL of the supernatant into the HPLC system.[3]

    • Column: C18.[3]

    • Mobile Phase: Isocratic mixture of 0.025 M sodium dihydrogen phosphate (pH 7) and acetonitrile (34:66, v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: DAD at 310 nm.[3]

Method Validation and Quality Control

For reliable quantitative results, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: Assessed by analyzing calibration standards at several concentration levels. The correlation coefficient (r²) should typically be ≥ 0.99.[5]

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-assay) and on different days (inter-assay). The precision (relative standard deviation, RSD) should generally be within ±15%.[5]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by analyzing blank plasma samples to check for interfering peaks at the retention times of the analyte and internal standard.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is typically defined as the lowest point on the calibration curve.[5]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of extracted samples to that of non-extracted standards.[5]

Conclusion

The HPLC methods described provide robust and reliable approaches for the quantitative determination of Ceftiofur and its active metabolites in plasma. The choice between a method involving solid-phase extraction or a simpler protein precipitation will depend on the specific requirements of the study, such as the need for lower detection limits and the complexity of the plasma matrix. Proper method validation is essential to ensure the accuracy and precision of the results obtained. These protocols serve as a valuable resource for researchers involved in the pharmacokinetic and residue analysis of Ceftiofur.

References

Application Notes & Protocols: Development of a Pharmacokinetic/Pharmacodynamic (PK/PD) Model for Ceftiofur Hydrochloride in Calves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework and experimental protocols for establishing a robust PK/PD model for Ceftiofur Hydrochloride in calves. This model is essential for optimizing dosage regimens to ensure therapeutic efficacy and minimize the development of antimicrobial resistance.

Introduction

This compound, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in cattle, particularly Bovine Respiratory Disease (BRD).[1][2][3][4][5] BRD is a significant cause of economic loss in the cattle industry, and its primary bacterial pathogens include Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[1][6][7][8]

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool that integrates the time course of drug concentrations (PK) with its antimicrobial effects (PD).[9][10] For beta-lactam antibiotics like ceftiofur, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%T > MIC) of the target pathogen. Developing a PK/PD model allows for the simulation of various dosing strategies to predict their effectiveness against specific pathogens, thereby supporting rational drug use and dose optimization.

This document outlines the necessary protocols for conducting pharmacokinetic and pharmacodynamic studies and integrating the data to build a predictive PK/PD model for ceftiofur in calves.

Experimental Protocols

Pharmacokinetic (PK) Study Protocol

Objective: To determine the plasma concentration-time profile of ceftiofur and its principal active metabolite, desfuroylceftiofur, in calves after a single administration.

2.1.1 Experimental Design

  • Animals: Use a cohort of healthy, pre-weaned calves (e.g., 5-10 animals), clinically determined to be free of disease. Record the age and body weight of each animal.

  • Housing and Acclimation: House animals in conditions that meet standard animal welfare guidelines. Allow for an acclimation period of at least 7 days before the study begins.

  • Drug Administration:

    • Administer a single dose of this compound at 2.2 mg/kg body weight.[1][11][12]

    • A crossover design is recommended, with a washout period of at least 15 days between intravenous (IV) and subcutaneous (SC) or intramuscular (IM) administrations.[11]

    • For IM/SC injections, do not exceed 15 mL per injection site.[13]

  • Blood Sample Collection:

    • Collect whole blood samples (approximately 5-10 mL) from the jugular vein into heparinized tubes.

    • Sampling Schedule:

      • Pre-dose (0 hours).

      • Post-dose at: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours.[1][2]

2.1.2 Plasma Processing and Storage

  • Immediately after collection, place blood samples on ice.

  • Within one hour, centrifuge the samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.[14]

  • Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes.

  • Store the plasma samples frozen at -20°C or below until analysis.

2.1.3 Bioanalytical Method: HPLC for Ceftiofur Metabolites Ceftiofur is rapidly metabolized in vivo to desfuroylceftiofur (DFC), which is the primary active metabolite.[15][16] Analytical methods typically measure the total concentration of ceftiofur and DFC-related metabolites by converting them to a stable derivative, desfuroylceftiofur acetamide (DCA), for quantification.[16][17]

  • Sample Preparation (Derivatization):

    • Thaw plasma samples and vortex.

    • To 100 µL of plasma, add an internal standard (e.g., 15 µL of 100 µg/mL cefotaxime).[17]

    • Add 7 mL of 0.4% dithioerythritol in borate buffer to cleave disulfide bonds.[17]

    • Incubate in a 50°C water bath for 15 minutes.

    • Cool to room temperature and add 1.5 mL of iodoacetamide buffer to form the stable DCA derivative.[17]

    • Perform a solid-phase extraction (SPE) for sample clean-up or a protein precipitation step.[16][17]

    • Elute the sample, evaporate to dryness under nitrogen, and reconstitute in mobile phase for injection.

  • Chromatographic Conditions (Example):

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV or Diode-Array Detection (DAD).[16][17]

    • Column: C18 reverse-phase column (e.g., Symmetry C18).[17]

    • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and an organic solvent like acetonitrile.[17]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 265 nm.[17]

    • Quantification: Generate a standard curve using fortified plasma samples with known concentrations of ceftiofur (e.g., 0.05 to 25.0 µg/mL).[1] The lower limit of quantification (LOQ) should be around 0.1 µg/mL.[17]

2.1.4 Pharmacokinetic Data Analysis Analyze the resulting plasma concentration-time data for each calf using non-compartmental or compartmental modeling software. Key parameters to calculate are summarized in Table 1.

Pharmacodynamic (PD) Study Protocol

Objective: To determine the in vitro susceptibility (MIC) of relevant bovine respiratory pathogens to ceftiofur.

2.2.1 Bacterial Isolates

  • Use recent clinical isolates of Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni obtained from calves with BRD.

  • Include quality control strains as recommended by the Clinical and Laboratory Standards Institute (CLSI), such as E. coli ATCC 25922.

2.2.2 MIC Determination by Broth Microdilution This protocol should be performed according to CLSI guidelines (VET01).

  • Prepare Inoculum:

    • From a pure overnight culture, suspend 3-4 colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

    • Dilute this adjusted suspension in appropriate broth (e.g., Mueller-Hinton) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of ceftiofur.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of ceftiofur in cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations (e.g., 0.015 to 8 µg/mL).

    • Dispense 100 µL of medium into all wells. Add 100 µL of the 2x concentrated antibiotic solution to the first column and perform the serial dilution across the plate.[20]

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well will be 200 µL.

    • Include a growth control well (no antibiotic).

    • Incubate the plates at 37°C for 16-20 hours in ambient air.[21][22]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of ceftiofur that completely inhibits visible bacterial growth.[19][22]

Data Presentation

Quantitative data from the PK and PD studies should be summarized for clarity and ease of comparison.

Table 1: Pharmacokinetic Parameters of Ceftiofur in Pre-weaned Calves (Single 2.2 mg/kg Dose)

Parameter IV Administration (Mean ± SD) SC Administration (Mean ± SD) Unit
Cmax (Max. Concentration) - 6.64 ± 0.08 µg/mL
Tmax (Time to Cmax) - 3.38 ± 0.07 hours
AUC (Area Under the Curve) - 119.92 ± 1.08 µg·h/mL
t½β (Elimination Half-life) 11.07 ± 0.12 2.11 ± 0.25 hours
Cl (Total Body Clearance) 0.013 ± 0.005 - L/kg/h
Vdss (Volume of Distribution) 0.16 ± 0.004 - L/kg
F (Bioavailability) - 77.04 ± 1.64 %

(Data adapted from El-Hewaity, M., 2021)[1]

Table 2: In Vitro Activity (MIC) of Ceftiofur Against Key Bovine Pathogens

Pathogen MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Mannheimia haemolytica ≤0.03 ≤0.03 ≤0.03 - 0.06
Pasteurella multocida ≤0.03 ≤0.03 ≤0.03 - 0.06
Histophilus somni ≤0.015 ≤0.015 ≤0.015 - 0.03

(Data representative of published studies)[2][6][7][23][24]

Visualizations and Workflows

PK/PD Experimental Workflow

The following diagram illustrates the overall workflow, from the parallel execution of PK and PD studies to the final model development.

G cluster_pk Pharmacokinetic (PK) Study cluster_pd Pharmacodynamic (PD) Study cluster_model PK/PD Modeling & Integration pk_dose Dose Calves (IV & SC/IM) Ceftiofur 2.2 mg/kg pk_sample Collect Blood Samples (Time Course) pk_dose->pk_sample pk_process Process to Plasma pk_sample->pk_process pk_analyze HPLC Analysis (Quantify DCA) pk_process->pk_analyze pk_data Plasma Concentration- Time Data pk_analyze->pk_data model_pk Develop PK Model pk_data->model_pk pd_iso Isolate Pathogens (M. haemolytica, etc.) pd_mic Determine MIC (Broth Microdilution) pd_iso->pd_mic pd_data MIC Distribution Data pd_mic->pd_data model_integrate Integrate PK and PD Data pd_data->model_integrate model_pk->model_integrate model_sim Monte Carlo Simulation model_integrate->model_sim model_dose Dose Regimen Optimization model_sim->model_dose

Caption: Overall workflow for PK/PD model development in calves.

Ceftiofur Mechanism of Action

This diagram shows the conversion of Ceftiofur to its active metabolite and its ultimate mechanism of action on the bacterial cell.

G A Ceftiofur Administered B Rapid Metabolism in vivo A->B Thioester cleavage C Desfuroylceftiofur (DFC) (Active Metabolite) B->C E Inhibition of Cell Wall Synthesis C->E D Bacterial Pathogen F Bactericidal Effect E->F

Caption: Ceftiofur's metabolic activation and bactericidal pathway.

PK/PD Modeling and Simulation Logic

The logical flow from data inputs to the determination of an optimal dosage regimen is outlined below.

G data_in Input Data: 1. PK Parameters (AUC, t½, etc.) 2. MIC Distribution model Construct Population PK Model data_in->model pkpd_index Define Target PK/PD Index (e.g., %T > MIC ≥ 50%) simulation Monte Carlo Simulation (10,000 Virtual Calves) pkpd_index->simulation model->simulation pta Calculate Probability of Target Attainment (PTA) simulation->pta output Identify Optimal Dose (Dose achieving >90% PTA) pta->output

Caption: Logical workflow for PK/PD modeling and dose determination.

PK/PD Modeling and Integration

5.1 PK/PD Indices for Ceftiofur As a beta-lactam, ceftiofur's activity is time-dependent. The most relevant PK/PD index for predicting its efficacy is the duration of time that free drug concentrations exceed the pathogen's MIC (%fT > MIC). A common therapeutic target for cephalosporins is to maintain free drug concentrations above the MIC for at least 40-50% of the dosing interval.

5.2 Modeling Process

  • Develop a Population PK Model: Using the plasma concentration data, develop a one- or two-compartment model with software like Phoenix® WinNonlin® or R. This model will describe the absorption, distribution, and elimination of ceftiofur in the calf population and quantify the variability between animals.

  • Integrate PD Data: Incorporate the MIC distribution data (Table 2) for the target pathogens.

  • Monte Carlo Simulation: Perform simulations using the population PK model and MIC data. This involves generating thousands of "virtual" calves to predict the range of possible outcomes for different dosing regimens.

  • Calculate Probability of Target Attainment (PTA): For each simulated dose, calculate the PTA—the probability that a specific PK/PD target (e.g., %fT > MIC ≥ 50%) will be achieved.

  • Determine Optimal Dosage: An effective dosage regimen is one that achieves a high PTA (typically ≥90%) against the target pathogen population. This data-driven approach ensures that the selected dose will be effective for the vast majority of clinical cases.

Application and Conclusion

The development of a PK/PD model for this compound in calves provides a powerful, scientific basis for veterinary medicine. The protocols and workflows described herein offer a comprehensive guide for researchers to generate the necessary data for such a model.

The resulting model can be used to:

  • Establish scientifically-backed dosage regimens.

  • Predict the efficacy of existing or new dosing schedules against specific pathogens.

  • Set clinical breakpoints for antimicrobial susceptibility testing.

  • Minimize the risk of promoting antimicrobial resistance by avoiding sub-optimal dosing.

By following these detailed application notes and protocols, drug development professionals and researchers can contribute to the responsible and effective use of ceftiofur in managing critical diseases like BRD in calves.

References

Troubleshooting & Optimization

Technical Support Center: Formulation of Ceftiofur Hydrochloride Oily Suspension for Injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the solubility and stability of Ceftiofur Hydrochloride in oily suspensions for injection.

Frequently Asked Questions (FAQs)

Q1: Why is this compound typically formulated as an oily suspension for injection?

A1: this compound has poor solubility in both water and oil-based vehicles.[1][2] Formulating it as a suspension allows for parenteral administration, and the oily vehicle can help create a sustained-release effect, prolonging the drug's therapeutic concentration in the body.[3][4] The hydrochloride salt of ceftiofur in a sterile oil suspension is also a more stable form.

Q2: What are the critical quality attributes to consider when developing a this compound oily suspension?

A2: The key quality attributes for a this compound oily suspension include:

  • Physical Stability: The suspension should be easily re-dispersible upon gentle shaking, with minimal caking or sedimentation of the drug particles.[4]

  • Viscosity: The formulation should have a viscosity that allows for easy withdrawal from the vial and injection through a needle of appropriate gauge.[3][5]

  • Particle Size Distribution: The drug particles should be of a controlled and uniform size to ensure consistent dissolution and bioavailability, and to prevent needle blockage.[3]

  • Sterility: The final product must be sterile as it is intended for parenteral administration.

  • Chemical Stability: The this compound should remain chemically stable throughout the product's shelf life.

Q3: Which excipients are commonly used in this compound oily suspensions?

A3: Common excipients include:

  • Oily Vehicle: Acts as the continuous phase for the suspension. Examples include cottonseed oil, soybean oil, sesame oil, corn oil, and ethyl oleate.[1][3][4][6][7]

  • Suspending/Viscosity-Modifying Agents: Increase the viscosity of the oil to slow down the sedimentation of drug particles. Aluminum monostearate is a common choice.[3]

  • Wetting Agents/Surfactants: Help in the dispersion of the hydrophobic drug particles in the oily vehicle and prevent aggregation. Examples include sorbitan esters (e.g., Span 80) and lecithin.[3][7]

  • Preservatives: For multi-dose formulations, preservatives like benzyl alcohol may be included to prevent microbial growth.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Viscosity - High concentration of suspending agent (e.g., aluminum monostearate).- Inappropriate choice of oily vehicle.- Temperature effects during manufacturing or storage.- Optimize the concentration of the suspending agent.- Evaluate different oily vehicles; for example, ethyl oleate generally has a lower viscosity than some vegetable oils.- Ensure proper temperature control during the manufacturing process.
Particle Sedimentation and Caking - Low viscosity of the oily vehicle.- Inadequate dispersion of drug particles.- Particle size growth (Ostwald ripening).- Ineffective suspending agent.- Increase the concentration of the suspending agent or use a more effective one.- Improve the wetting of the drug powder by incorporating a suitable surfactant.- Control the particle size of the this compound raw material (micronization) and maintain a narrow particle size distribution.- Add a resuspendibility enhancer like propylene glycol or glycerol.[7]
Crystal Growth during Storage - Temperature fluctuations leading to dissolution and re-crystallization of smaller particles onto larger ones (Ostwald ripening).- Broad particle size distribution of the initial drug substance.- Avoid temperature extremes during storage and transport.- Use a protective colloid to form a barrier around the drug particles.- Start with a micronized drug substance with a narrow particle size distribution (e.g., 1-10 microns).
Difficulty in Syringeability/Injectability - High viscosity of the suspension.- Large or agglomerated particles blocking the needle.- Address high viscosity as mentioned above.- Ensure proper homogenization to break down any particle agglomerates.- Use a larger gauge needle if appropriate for the intended use.
Chemical Degradation of Ceftiofur HCl - Presence of moisture or incompatible excipients.- Exposure to light or high temperatures.- Ensure all excipients are of low moisture content and the manufacturing process is conducted under dry conditions.- Conduct drug-excipient compatibility studies.- Store the final product protected from light and at the recommended temperature.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Dimethylformamide (DMF)~30 mg/mL[8]
Dimethyl sulfoxide (DMSO)~20 mg/mL (up to 112 mg/mL reported)[8][9]
Ethanol~15 mg/mL[8]
WaterSparingly soluble[10]
Aqueous Buffers (e.g., PBS pH 7.2 with 25% DMF)~0.25 mg/mL[8]
N,N-DimethylacetamideSoluble[10]
MethanolSlightly soluble[10]

Table 2: Example Formulations of this compound Oily Suspension

ComponentFormulation 1Formulation 2Reference(s)
Active Ingredient
This compound5.35% w/v50 mg/mL[3]
Oily Vehicle
Cottonseed Oilq.s. to 100%-
Ethyl Oleate-q.s.[3]
Suspending Agent
Aluminum Monostearate-Optimized Amount[3]
Surfactant/Wetting Agent
PHOSPHOLIPON® 90H0.05% w/v-
Sorbitan Monooleate0.15% w/v-
Span-80-Optimized Amount[3]
Co-solvent/Other
Propylene Glycol0.25% w/v-
Benzyl Alcohol1-3% w/v-

Experimental Protocols

Protocol 1: Preparation of this compound Oily Suspension

This protocol is a general guideline synthesized from multiple sources.[3] Researchers should optimize the specific parameters for their formulation.

  • Micronization of API: If necessary, reduce the particle size of the this compound powder using a jet mill or other suitable milling technique to achieve a target particle size distribution (e.g., 90% of particles < 20 µm).

  • Sterilization of Oily Vehicle: Heat the oily vehicle (e.g., cottonseed oil, ethyl oleate) to 140-150°C and maintain the temperature for 50-60 minutes for sterilization. Allow the oil to cool to room temperature under aseptic conditions.

  • Preparation of the Oil Phase: If using a solid suspending agent like aluminum monostearate, it may need to be dispersed in a portion of the hot oil and then cooled. Add the surfactant (e.g., Span-80) to the cooled, sterilized oil and mix until a homogenous solution is formed.

  • Dispersion of API: Aseptically add the micronized this compound powder to the oil phase in portions while stirring. Continue stirring until the powder is uniformly wetted and dispersed.

  • Homogenization: Pass the suspension through a high-shear homogenizer or a colloid mill to ensure a uniform dispersion and to break up any agglomerates. The goal is to achieve a fine, uniform suspension.

  • Filling and Sealing: Aseptically fill the final suspension into sterile vials and seal.

Protocol 2: HPLC Quantification of this compound in Oily Suspension

This is a representative HPLC method. The specific column, mobile phase, and conditions may need to be optimized.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and phosphate buffer) to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: a. Accurately weigh a portion of the oily suspension into a volumetric flask. b. Add a suitable organic solvent in which Ceftiofur HCl is soluble, such as Dimethylformamide (DMF), to dissolve the drug and dilute the oil. c. Further dilute with the mobile phase to the final volume and mix thoroughly. d. The sample may require centrifugation or filtration through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved excipients before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 6). The exact ratio should be optimized (e.g., 25:75 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 292 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing the peak area of the sample to the peak areas of the standard solutions.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_formulation Formulation Phase cluster_qc Quality Control Phase micronization API Micronization dispersion API Dispersion in Oil micronization->dispersion sterilization Oil Vehicle Sterilization excipient_prep Excipient Preparation sterilization->excipient_prep excipient_prep->dispersion homogenization Homogenization dispersion->homogenization viscosity Viscosity Testing homogenization->viscosity psd Particle Size Analysis homogenization->psd hplc HPLC Assay & Stability homogenization->hplc sterility Sterility Testing homogenization->sterility final_product Final Product sterility->final_product start Start start->micronization start->sterilization

Caption: Experimental workflow for preparing this compound oily suspension.

troubleshooting_workflow cluster_issues Problem Identification cluster_solutions Potential Solutions start Issue Identified? high_viscosity High Viscosity start->high_viscosity Yes sedimentation Sedimentation/Caking start->sedimentation Yes crystal_growth Crystal Growth start->crystal_growth Yes optimize_suspending_agent Optimize Suspending Agent Conc. high_viscosity->optimize_suspending_agent change_oil Change Oily Vehicle high_viscosity->change_oil sedimentation->optimize_suspending_agent add_surfactant Add/Optimize Surfactant sedimentation->add_surfactant control_psd Control Particle Size sedimentation->control_psd crystal_growth->control_psd control_temp Control Storage Temperature crystal_growth->control_temp end Issue Resolved optimize_suspending_agent->end change_oil->end add_surfactant->end control_psd->end control_temp->end

Caption: Troubleshooting decision tree for formulation issues.

References

Overcoming matrix effects in Ceftiofur residue analysis of milk

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ceftiofur residue analysis in milk. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the typical Maximum Residue Limits (MRLs) for Ceftiofur in milk?

A1: The Maximum Residue Limit (MRL) for Ceftiofur in cow's milk is set at 100 µg/kg (or 100 ppb).[1][2] It's important to note that the tolerance level for the marker residue of Ceftiofur, desfuroylceftiofur (as a derivative), is also 100 ppb.[3]

Q2: What is the primary metabolite of Ceftiofur found in milk?

A2: After administration, Ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), which is the primary microbiologically active metabolite.[1] Analytical methods often involve the conversion of all Ceftiofur and its related metabolites to a stable derivative, desfuroylceftiofur acetamide (DCA), for accurate quantification.[4][5]

Q3: What are "matrix effects" in the context of Ceftiofur analysis in milk?

A3: The milk matrix is complex, containing high concentrations of fats, proteins, and other components.[4][6] These substances can interfere with the analysis of Ceftiofur residues, leading to either suppression or enhancement of the analytical signal. This interference is known as the "matrix effect" and can significantly impact the accuracy and precision of a quantitative method.[4][6] One study specifically found that Ceftiofur signals in milk samples were significantly higher (a ratio of 11.28:1) than in standard solutions, indicating a strong matrix enhancement effect.[6]

Q4: How can I overcome matrix effects in my analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This is a highly recommended approach where the calibration standards are prepared in a blank matrix (Ceftiofur-free milk) that has undergone the same sample preparation process as the unknown samples.[4][6][7] This helps to compensate for the signal suppression or enhancement caused by the matrix components.

  • Effective Sample Preparation: Robust sample preparation is crucial to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][7][8]

  • Isotope Dilution Mass Spectrometry (IDMS): The use of a stable isotope-labeled internal standard that closely mimics the behavior of the analyte can effectively compensate for matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analytical signal.[2][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape or resolution Inadequate chromatographic separation.Optimize the mobile phase composition, gradient, and flow rate. Ensure the analytical column is in good condition and appropriate for the analysis.
Co-elution of interfering compounds from the milk matrix.Improve the sample cleanup procedure. Consider using a more selective solid-phase extraction (SPE) sorbent or a different liquid-liquid extraction (LLE) solvent system.
Low analyte recovery Inefficient extraction from the milk matrix.Optimize the extraction solvent and pH. Ensure thorough mixing during the extraction step.
Loss of analyte during sample evaporation or reconstitution steps.Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Ensure the reconstitution solvent is compatible with the mobile phase and fully dissolves the residue.
Degradation of Ceftiofur or its metabolites.Ceftiofur and its metabolites can be unstable. Work with chilled samples and reagents, and analyze samples promptly after preparation. The derivatization to desfuroylceftiofur acetamide (DCA) helps to stabilize the molecule.[5]
High signal variability between replicate injections Inconsistent sample preparation.Ensure precise and consistent execution of all sample preparation steps, including pipetting, mixing, and extraction times.
Matrix effects causing inconsistent ionization in the mass spectrometer.Implement matrix-matched calibration.[6][7] Use an internal standard to normalize the response.
Instrument instability.Check the stability of the LC-MS/MS system, including pump performance and spray stability.
False positive results in screening tests Low specificity of some commercial screening tests.Positive results from rapid screening tests should be confirmed with a more specific and sensitive confirmatory method like LC-MS/MS.[2][9]
Test detection limits may be below the established MRL.Be aware of the detection limits of the screening test being used. Some tests may be sensitive enough to detect residues that are below the official tolerance level.[10]
Signal suppression or enhancement Presence of co-extracted matrix components affecting ionization efficiency in the mass spectrometer.The most effective solution is to use matrix-matched calibration curves for quantification.[4][6][7] Additionally, improving sample cleanup to remove phospholipids and other interfering substances is beneficial.

Experimental Protocols

Sample Preparation: Protein Precipitation and Derivatization

This protocol is a common approach for the extraction and derivatization of Ceftiofur and its metabolites from milk for LC-MS/MS analysis.[4][5][7]

  • Sample Homogenization: Thoroughly mix the milk sample to ensure homogeneity.

  • Protein Precipitation: To a known volume of milk (e.g., 2 mL), add a protein precipitating agent like acetonitrile (e.g., 4 mL).[11] Vortex vigorously for a set time (e.g., 1 minute) to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a specified duration (e.g., 10 minutes) at a controlled temperature (e.g., 4°C).

  • Supernatant Collection: Carefully collect the clear supernatant.

  • Derivatization:

    • Add a reducing agent, such as dithioerythritol (DTE), to the supernatant to cleave the disulfide bonds of Ceftiofur metabolites, yielding desfuroylceftiofur (DFC).[4][5]

    • Incubate the mixture under specific conditions (e.g., temperature and time) as per the validated method.

    • Add iodoacetamide to the mixture to derivatize the unstable DFC to the more stable desfuroylceftiofur acetamide (DCA).[4][5]

  • Final Preparation: The resulting solution can be further cleaned up using SPE or directly diluted for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following provides a general framework for the instrumental analysis of the prepared DCA derivative.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation.[6][12]

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve peak shape and ionization.[4][12]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: Typically 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive (ESI+) or negative (ESI-) mode.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte (DCA) and any internal standards.

Quantitative Data Summary

The following tables summarize key performance characteristics of various analytical methods for Ceftiofur in milk.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Analytical MethodAnalyteLODLOQReference
LC-MS/MS (ESI+)Ceftiofur (as DCA)0.486 ng/mL1.701 ng/mL[7]
LC-MS/MS (ESI-)Ceftiofur (as DCA)5.929 ng/mL10.13 ng/mL[7]
UPLC-MS/MSCeftiofur (as DCA)0.05 µg/kg0.1 µg/kg[4][5]
LC-ES-MSCeftiofur0.5 ng/mL1 ng/mL[12]
HPLC-UVCeftiofur Sodium-0.06 µg/ml[13]
HPLC-UVCeftiofur HCl-0.1 µg/ml[13]

Table 2: Method Recovery Rates

Analytical MethodSpiking LevelAverage Recovery (%)Reference
UPLC-MS/MS0.1 - 50 µg/kg82.52 - 105.86[4][5]
MISPE-HPLC-UV3 spiked levels> 91.9[11]

Visual Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis milk_sample Milk Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) milk_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization (DTE + Iodoacetamide) supernatant->derivatization final_extract Final Extract (DCA) derivatization->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation Injection msms_detection MS/MS Detection (ESI, MRM) lc_separation->msms_detection data_analysis Data Analysis & Quantification msms_detection->data_analysis

Caption: General workflow for Ceftiofur residue analysis in milk.

Troubleshooting_Logic start Analytical Issue (e.g., Poor Recovery, High Variability) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Evaluate Instrument Performance start->check_instrument check_calibration Assess Calibration Strategy start->check_calibration optimize_extraction Optimize Extraction (Solvent, pH, Time) check_sample_prep->optimize_extraction improve_cleanup Improve Cleanup (e.g., SPE) check_sample_prep->improve_cleanup check_stability Verify Analyte Stability check_sample_prep->check_stability instrument_maintenance Perform Instrument Maintenance check_instrument->instrument_maintenance optimize_ms_params Optimize MS/MS Parameters check_instrument->optimize_ms_params use_matrix_matched Implement Matrix-Matched Calibration check_calibration->use_matrix_matched use_internal_std Use Internal Standard check_calibration->use_internal_std

Caption: Troubleshooting logic for Ceftiofur analysis issues.

References

Technical Support Center: Optimizing HPLC Analysis of Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Ceftiofur Hydrochloride. Our aim is to help you achieve optimal peak separation and reliable, accurate results.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can significantly impact resolution and integration accuracy. It is often characterized by an asymmetrical peak with a "tail" extending to the right.[1] The primary causes for peak tailing with this compound, a cephalosporin antibiotic, often involve secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with basic compounds, causing tailing.[2]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing interactions. A pH around 2.5-3.5 is often effective.[2]

      • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

      • Employ an End-Capped Column: Use a column that has been "end-capped" to minimize the number of free silanol groups.

  • Column Overload: Injecting too much sample can lead to peak tailing.[3]

    • Solution: Reduce the sample concentration or the injection volume.[4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.[1][3]

    • Solution:

      • Use a guard column to protect the analytical column.[1]

      • Flush the column with a strong solvent.[1]

      • If the problem persists, the column may need to be replaced.[4]

  • Inappropriate Mobile Phase: An improperly prepared or selected mobile phase can contribute to peak tailing.[4]

    • Solution: Ensure the mobile phase is well-mixed, degassed, and that the pH is correctly adjusted. Consider optimizing the organic modifier (e.g., acetonitrile, methanol) and buffer composition.

Q2: My this compound peak is fronting. What does this indicate?

A2: Peak fronting, where the peak has a leading edge, is less common than tailing but can also affect results.

Potential Causes & Solutions:

  • Column Overload: Similar to tailing, injecting a sample that is too concentrated can cause fronting.

    • Solution: Dilute the sample or decrease the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including fronting.[4]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[4]

  • Column Collapse: A sudden physical change in the column bed, often due to extreme pH or temperature, can cause peak fronting.[3]

    • Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. If collapse is suspected, the column will likely need replacement.

Problem: Poor Resolution and Peak Splitting

Q3: I am observing split peaks for this compound. What could be the cause?

A3: Split peaks, where a single compound appears as two or more peaks, can be a frustrating problem.[1]

Potential Causes & Solutions:

  • Partially Blocked Column Frit: Debris from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to travel through different paths.[3]

    • Solution: Reverse-flush the column (if permitted by the manufacturer). If this doesn't work, the frit may need to be replaced. Using an in-line filter can help prevent this.[2]

  • Column Void: A void or channel in the column packing can lead to a split sample band.[1]

    • Solution: This usually indicates a damaged column that needs to be replaced.

  • Sample Injection Issues: Problems with the injector or autosampler can cause improper sample introduction onto the column.

    • Solution: Inspect the injector for any blockages or leaks.

  • Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks.[1]

    • Solution: Ensure the sample is completely dissolved in the sample solvent before injection. This compound is soluble in organic solvents like DMSO and DMF, and sparingly soluble in aqueous buffers.[5]

Frequently Asked Questions (FAQs)

Q4: What is a good starting mobile phase for this compound analysis on a C18 column?

A4: A common and effective mobile phase for the analysis of this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic modifier, typically acetonitrile or methanol.

Several published methods utilize a phosphate or acetate buffer. For example, a mixture of disodium hydrogen orthophosphate buffer (pH adjusted to 6.8) and acetonitrile in a 60:40 (v/v) ratio has been successfully used.[6] Another approach involves a mobile phase of acetonitrile and 0.04 M phosphate buffer at pH 6 in a 7:93 (v/v) ratio.[7] A simple mobile phase of 0.1% trifluoroacetic acid (TFA) in a water:acetonitrile gradient is also a viable option.[8][9]

Q5: What detection wavelength is recommended for this compound?

A5: The UV maximum absorbance for this compound is in the range of 290-292 nm.[6][8][10] Therefore, a detection wavelength of 292 nm is commonly used for its quantification.

Q6: How does temperature affect the separation of cephalosporins like this compound?

A6: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and peak shape. For cephalosporins, increasing the column temperature generally leads to a decrease in the capacity factor (k'), resulting in shorter retention times.[11] Maintaining a consistent and controlled column temperature is crucial for reproducible results. Some methods specify a column temperature of 35°C.[8]

Q7: What are the key chemical properties of this compound that I should consider for method development?

A7: Understanding the physicochemical properties of this compound is essential for developing a robust HPLC method.

  • Solubility: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and sparingly soluble in aqueous buffers.[5] For reversed-phase HPLC, it's often dissolved in a small amount of organic solvent and then diluted with the mobile phase or water.

  • pKa: The pKa values of a compound influence its ionization state at different pH values. For basic compounds like many cephalosporins, controlling the pH of the mobile phase is critical to ensure consistent retention and good peak shape. The strongest acidic pKa is around 2.83, and the strongest basic pKa is around 4.19.[12]

  • Stability: Ceftiofur, like other β-lactam antibiotics, can be susceptible to degradation, especially at extreme pH values and elevated temperatures. Freshly prepared solutions should be used for analysis.

Experimental Protocols

Below are summarized experimental protocols from established methods for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1[6]Method 2[10]Method 3[8]
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)Phenomix C18 (150 x 4.5 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 60:40 (v/v) Disodium hydrogen orthophosphate buffer (pH 6.8) : Acetonitrile75:25 (v/v) Phosphate buffer (pH 6) : Acetonitrile75:25 (v/v) 0.1% Trifluoroacetic acid in water : Acetonitrile
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min
Detection UV at 292 nmUV at 292 nmUV at 292 nm
Temperature Not SpecifiedNot Specified35 °C
Injection Volume Not SpecifiedNot Specified20 µL
Retention Time ~7.64 min~3.4 min~7.8 min

Visual Guides

Troubleshooting Workflow for Peak Tailing

This diagram outlines a systematic approach to diagnosing and resolving peak tailing issues.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No end Problem Resolved reduce_conc->end adjust_ph Adjust pH (e.g., to 2.5-3.5) or add a competing base check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end flush_column Flush with strong solvent Use a guard column check_column->flush_column Yes replace_column Replace column check_column->replace_column If flushing fails flush_column->end replace_column->end

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Mobile Phase Optimization Strategy

This diagram illustrates a logical workflow for optimizing the mobile phase for this compound separation.

G Mobile Phase Optimization Strategy start Define Separation Goals (Resolution, Run Time) select_column Select C18 Column start->select_column select_solvents Choose Organic Modifier (Acetonitrile or Methanol) and Aqueous Buffer select_column->select_solvents initial_conditions Set Initial Conditions (e.g., 70:30 Aqueous:Organic, pH 6.8) select_solvents->initial_conditions run_hplc Perform Initial HPLC Run initial_conditions->run_hplc evaluate Evaluate Peak Shape and Resolution run_hplc->evaluate optimize_ratio Adjust Organic/Aqueous Ratio evaluate->optimize_ratio Poor Resolution optimize_ph Adjust Mobile Phase pH evaluate->optimize_ph Peak Tailing fine_tune Fine-tune with Additives (e.g., Ion-pairing agent) evaluate->fine_tune Further Optimization Needed final_method Final Optimized Method evaluate->final_method Acceptable optimize_ratio->run_hplc optimize_ph->run_hplc fine_tune->run_hplc

References

How to prevent Ceftiofur Hydrochloride degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of Ceftiofur Hydrochloride during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound is primarily degraded by three main factors:

  • pH: It is most stable in acidic to neutral conditions (pH 2-6) and degrades rapidly in alkaline environments (pH > 7.4).[1][2] At pH 10, degradation is almost instantaneous.[2]

  • Temperature: Increased temperatures accelerate the degradation process.[2][3][4] It is recommended to handle and store samples at refrigerated (6°C) or frozen (-20°C) temperatures.[5]

  • Light: this compound is susceptible to photodegradation and should be protected from light during all stages of sample preparation and storage.[1][5]

Q2: What are the primary degradation products of this compound?

A2: The two main degradation products of this compound are:

  • Desfuroylceftiofur (DFC): Formed through hydrolysis of the thioester bond.[3][4][6]

  • Cef-aldehyde: Results from the cleavage of the β-lactam ring, which is a primary mechanism of biodegradation.[3][4][6]

Q3: How should I store my this compound samples to minimize degradation?

A3: For optimal stability, samples should be stored protected from light at low temperatures.[5] Freezing samples at -20°C or even -80°C is recommended for long-term storage. For short-term storage (up to 48 hours), refrigeration at 6°C can be sufficient.[5] It is crucial to minimize freeze-thaw cycles.

Q4: Can the sample matrix itself contribute to degradation?

A4: Yes, the sample matrix can significantly impact the stability of this compound. Biological matrices, such as feces, can contain enzymes like β-lactamases that can degrade the antibiotic.[7] It is also known that components in milk can affect the degradation dynamics of ceftiofur. For complex matrices, a matrix-matched calibration is often necessary for accurate quantification.

Q5: Are there any chemical stabilizers I can add to my samples?

A5: Yes, for samples that may contain β-lactamases, such as fecal samples, the addition of a β-lactamase inhibitor like tazobactam has been shown to prevent degradation.[8] The use of acidic buffers to maintain a pH between 2 and 6 can also help stabilize the compound.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Degradation due to high pH of the sample or reagents.Ensure all solutions and buffers used are within the optimal pH range of 2-6.[1]
Exposure to elevated temperatures during sample processing.Keep samples on ice or in a cooling rack throughout the preparation process. Use pre-chilled solvents.
Exposure to light.Work in a dimly lit area or use amber-colored vials and tubes to protect the sample from light.[1][5]
Inconsistent results between replicates Incomplete dissolution of the sample or standard.Ensure complete dissolution by vortexing and/or sonicating the sample. For oily suspensions, using a solvent like dimethylformamide may be necessary for initial dissolution.[9]
Variable degradation between samples due to processing time differences.Process all samples and standards in a consistent and timely manner.
Presence of unexpected peaks in the chromatogram Degradation of this compound into its various byproducts.Confirm the identity of the degradation peaks by comparing with known standards of DFC and Cef-aldehyde if available. Optimize the sample preparation protocol to minimize degradation as outlined in this guide.
Matrix interference.Perform a matrix effect study. If significant interference is observed, further sample cleanup using solid-phase extraction (SPE) may be required.

Quantitative Stability of this compound

The stability of this compound is highly dependent on the pH and temperature of the solution. The following table summarizes the degradation rate constants under various conditions.

pHTemperature (°C)Degradation Rate Constant (day⁻¹)Reference
1600.79 ± 0.21[2]
3600.61 ± 0.03[2]
5600.44 ± 0.05[2]
7.400.06 ± 0.01[2]
7.480.06 ± 0.01[2]
7.4250.65 ± 0.17[2]
7.437Not specified[2]
7.4601.27 ± 0.04[2]
1025Rapid (No detectable levels after 10 min)[2]
1060Rapid (No detectable levels after 10 min)[2]
Distilled Water (~6.8)600.39 ± 0.01[2]

Experimental Protocols

Detailed Protocol for Sample Preparation of Plasma for HPLC Analysis

This protocol is adapted from a validated method for the determination of Ceftiofur and its metabolites in plasma and is designed to minimize degradation.[10]

1. Reagents and Materials:

  • This compound reference standard

  • Cefotaxime (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Dithioerythritol (DTE)

  • Borate buffer

  • Iodoacetamide buffer

  • Oasis HLB solid-phase extraction (SPE) columns

  • Nitrogen gas supply

  • Water bath

  • Vortex mixer

  • Centrifuge

2. Preparation of Solutions:

  • Stock Solutions (100 µg/mL): Prepare stock solutions of Ceftiofur and Cefotaxime in methanol. These are stable for at least 6 months at 4°C.[11]

  • Working Standards: Prepare working standards by diluting the stock solutions in methanol.

  • DTE in Borate Buffer (0.4%): Prepare fresh daily.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Sample Preparation Workflow:

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation for HPLC thaw Thaw frozen plasma sample vortex1 Vortex sample thaw->vortex1 aliquot Transfer 100 µL to a clean tube vortex1->aliquot add_is Add 15 µL of internal standard (100 µg/mL cefotaxime) aliquot->add_is add_dte Add 7 mL of 0.4% DTE in borate buffer add_is->add_dte incubate Incubate at 50°C for 15 minutes add_dte->incubate cool Cool to room temperature incubate->cool add_iodo Add 1.5 mL of iodoacetamide buffer cool->add_iodo prewet_spe Pre-wet Oasis HLB extraction column add_iodo->prewet_spe load_sample Pass the solution through the SPE column prewet_spe->load_sample elute Elute with 5% glacial acetic acid in methanol load_sample->elute evaporate Evaporate to dryness with nitrogen gas elute->evaporate reconstitute Reconstitute in 200 µL of mobile phase evaporate->reconstitute inject Inject 50 µL into the HPLC system reconstitute->inject

Caption: Experimental workflow for the preparation of plasma samples for HPLC analysis.

Degradation Pathways

The degradation of this compound primarily occurs via two pathways: hydrolysis of the thioester bond to form Desfuroylceftiofur (DFC) and cleavage of the β-lactam ring to yield Cef-aldehyde.

G Ceftiofur This compound DFC Desfuroylceftiofur (DFC) Ceftiofur->DFC Hydrolysis (Thioester bond cleavage) Cef_aldehyde Cef-aldehyde Ceftiofur->Cef_aldehyde Biodegradation / High Temperature (β-lactam ring cleavage)

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Ceftiofur Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low recovery of Ceftiofur during solid-phase extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of Ceftiofur in my SPE method. What are the most common causes?

Low recovery of Ceftiofur during SPE can stem from several factors throughout the extraction process. The most common issues include improper pH of the sample or solvents, suboptimal choice of SPE sorbent, incorrect strength of wash and elution solvents, issues with the flow rate, and degradation of the Ceftiofur molecule itself.[1][2][3][4] It is also possible that the analyte is not adsorbing to the column or is being irreversibly bound.[2]

Q2: How does the stability of Ceftiofur affect its recovery in SPE?

Ceftiofur is a β-lactam antibiotic, a class of molecules known for their instability in certain conditions.[5][6] The thioester bond in Ceftiofur is susceptible to cleavage, and the β-lactam ring can be hydrolyzed, leading to degradation of the parent compound.[6][7] This degradation can be influenced by temperature, pH, and exposure to light.[7][8] For instance, Ceftiofur is most stable in a pH range of 2-6 and degrades rapidly in alkaline conditions (pH 10).[8] Therefore, improper sample handling and storage, or the use of inappropriate pH conditions during the SPE process, can significantly reduce the recovery of intact Ceftiofur.

Q3: What are the critical steps in an SPE protocol where I might be losing my Ceftiofur analyte?

Analyte loss can occur at any of the four main stages of solid-phase extraction: conditioning, loading, washing, and elution.[2][9] A systematic approach to troubleshooting involves collecting the fractions from each step and analyzing them for the presence of Ceftiofur to pinpoint where the loss is occurring.[2][3][9]

Q4: Can the sample matrix itself contribute to low recovery?

Yes, complex biological matrices such as plasma, milk, or tissue homogenates can interfere with the SPE process.[3][10] Matrix components can compete with Ceftiofur for binding sites on the sorbent, clog the cartridge, or cause ion suppression in mass spectrometry-based detection methods.[1][3] In some cases, Ceftiofur may bind to proteins in the sample, and if a protein precipitation step is performed, the analyte may be unintentionally removed.[2][3]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Ceftiofur Recovery

This guide provides a step-by-step workflow to identify the source of low Ceftiofur recovery.

Experimental Protocol: Analyte Tracking

  • Prepare a Standard Solution: Prepare a known concentration of Ceftiofur standard in a clean solvent (without the sample matrix).

  • Perform SPE and Collect Fractions: Process the standard solution through your entire SPE protocol. Collect the flow-through from the sample loading step, each wash fraction, and the final elution fraction in separate, clearly labeled vials.

  • Analyze Fractions: Analyze each collected fraction using your established analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Identify Analyte Loss:

    • Analyte in Loading Flow-through: Indicates poor retention on the SPE sorbent.

    • Analyte in Wash Fractions: Suggests the wash solvent is too strong and is prematurely eluting the Ceftiofur.

    • No or Low Analyte in Elution Fraction (and not in other fractions): Implies that Ceftiofur is irreversibly bound to the sorbent or has degraded during the process.

Troubleshooting Flowchart

G start Start: Low Ceftiofur Recovery track_analyte Perform Analyte Tracking Protocol start->track_analyte analyze_fractions Analyze All Fractions (Load, Wash, Elute) track_analyte->analyze_fractions decision_load Ceftiofur in Loading Fraction? analyze_fractions->decision_load decision_wash Ceftiofur in Wash Fraction? decision_load->decision_wash No sol_load Problem: Poor Retention - Check sample pH (aim for pH 2-6) - Decrease sample solvent strength - Decrease loading flow rate - Choose a more retentive sorbent - Ensure proper cartridge conditioning decision_load->sol_load Yes decision_elute Low/No Ceftiofur in Elution Fraction? decision_wash->decision_elute No sol_wash Problem: Premature Elution - Decrease wash solvent strength - Use a wash solvent with a pH that  maintains Ceftiofur retention decision_wash->sol_wash Yes sol_elute Problem: Incomplete Elution or Degradation - Increase elution solvent strength - Increase elution volume - Check for analyte degradation (pH, temp) - Use a less retentive sorbent decision_elute->sol_elute Yes end Recovery Improved decision_elute->end No sol_load->end sol_wash->end sol_elute->end

Caption: A flowchart for systematically troubleshooting low Ceftiofur recovery.

Guide 2: Optimizing SPE Parameters for Ceftiofur

This section provides guidance on optimizing the critical parameters of your SPE method.

Table 1: Key SPE Parameters and Optimization Strategies for Ceftiofur

ParameterCommon ProblemRecommended ActionRationale for Ceftiofur
Sample pH Analyte is ionized and not retained.Adjust sample pH to 2-6.[8]Ceftiofur is most stable and likely in a neutral form in this pH range, promoting retention on reversed-phase sorbents.
Sorbent Choice Insufficient retention or irreversible binding.For reversed-phase, consider C18 or polymeric sorbents (e.g., Oasis HLB).[5][11][12]C18 is commonly used for cephalosporins.[12] Polymeric sorbents can offer higher capacity and stability across a wider pH range.
Conditioning Sorbent not properly activated, leading to poor retention.Follow manufacturer's instructions. Do not let the sorbent dry out before loading the sample.[1]Proper wetting of the sorbent is crucial for consistent interaction with the analyte.
Loading Flow Rate Insufficient interaction time between Ceftiofur and the sorbent.Decrease the flow rate (e.g., 1 mL/min).[1][13]A slower flow rate allows for better equilibrium and increases the chances of retention.
Wash Solvent Premature elution of Ceftiofur.Use the strongest possible solvent that does not elute Ceftiofur. Start with a weak solvent (e.g., 5% methanol in water) and gradually increase strength.[14]This step is critical for removing matrix interferences without losing the analyte.
Elution Solvent Incomplete recovery of Ceftiofur from the sorbent.Use a solvent strong enough to disrupt the analyte-sorbent interaction (e.g., methanol or acetonitrile, potentially with a small amount of acid like formic acid).[15][16]The elution solvent must be strong enough to overcome the retention mechanism. Acidification can help by neutralizing any residual ionic interactions.
Elution Volume Insufficient solvent to elute all the bound Ceftiofur.Increase the elution volume or perform a second elution with a fresh aliquot of solvent.[1]Ensures complete removal of the analyte from the sorbent bed.

Experimental Workflow for Method Optimization

G cluster_prep Preparation cluster_spe SPE Process cluster_analysis Analysis & Optimization prep_sample Prepare Spiked Sample (Known Ceftiofur Conc.) condition 1. Condition Sorbent prep_sample->condition equilibrate 2. Equilibrate Sorbent condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Sorbent load->wash elute 5. Elute Ceftiofur wash->elute analyze Analyze Eluate (HPLC, LC-MS) elute->analyze calc_recovery Calculate % Recovery analyze->calc_recovery decision Recovery > 85%? calc_recovery->decision optimize Adjust One Parameter (e.g., Wash Solvent Strength) decision->optimize No end Method Optimized decision->end Yes optimize->condition Re-run Experiment

Caption: A workflow for optimizing an SPE method for Ceftiofur recovery.

Guide 3: Addressing Ceftiofur Stability

Given the inherent instability of Ceftiofur, special precautions must be taken during sample handling and preparation.

Table 2: Factors Affecting Ceftiofur Stability and Mitigation Strategies

FactorEffect on CeftiofurMitigation Strategy
High pH (>7) Rapid degradation of the β-lactam ring.[8][17]Maintain sample and solvent pH in the range of 2-6.[8] Use buffered solutions where appropriate.
High Temperature Increased rate of degradation.[8][17]Keep samples on ice or refrigerated during processing. Avoid prolonged exposure to room temperature.[7]
Enzymatic Degradation Hydrolysis of the β-lactam ring by β-lactamases present in biological matrices (e.g., feces).[5][6]Add a β-lactamase inhibitor, such as tazobactam, to the sample immediately after collection.[5]
Light Exposure Photodegradation.[8]Use amber vials or protect samples from light during storage and preparation.

This technical support guide provides a comprehensive overview of common issues and solutions for low recovery of Ceftiofur in solid-phase extraction. By systematically troubleshooting and optimizing your method, you can significantly improve the accuracy and reliability of your results.

References

Technical Support Center: Ceftiofur Hydrochloride in Endotoxemic Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ceftiofur Hydrochloride in endotoxemic animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for an endotoxemic animal model?

A1: The appropriate dosage of this compound can vary significantly depending on the animal species, the severity of endotoxemia, and the specific experimental goals. For newborn calves with experimentally induced endotoxemia, a dosage of 2.2 mg/kg administered intramuscularly (IM) has been studied.[1][2][3] However, this dosage may not be sufficient to maintain plasma concentrations above the therapeutic target in critically ill animals or when used in combination with other therapies.[1] Some studies suggest that a higher dose of 6.6 mg/kg administered subcutaneously may be more effective for severe septic disease in neonatal calves.[1][4] For swine, recommended therapeutic dosages for respiratory diseases range from 3.0 to 5.0 mg/kg IM, but this is not specific to endotoxemia models.[5][6][7][8] It is crucial to consult existing literature for your specific animal model and consider preliminary dose-finding studies to determine the optimal dosage for your experimental conditions.

Q2: How does endotoxemia affect the pharmacokinetics of Ceftiofur?

A2: Endotoxemia can significantly alter the pharmacokinetic profile of Ceftiofur. In endotoxemic newborn calves, the elimination half-life of Ceftiofur has been shown to be longer compared to healthy calves.[2][3] However, when combined with other therapies, the clearance rate may increase.[2][3] These alterations are critical to consider when establishing a dosing regimen, as they can affect the time that plasma concentrations remain above the minimum inhibitory concentration (MIC) for the target pathogens.

Q3: What is the primary active metabolite of Ceftiofur and why is it important?

A3: After administration, Ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), which is the principal and microbiologically active metabolite.[1][3] DFC contains the intact β-lactam ring responsible for the antibacterial activity.[1][3] Therefore, pharmacokinetic analyses and therapeutic monitoring should focus on the plasma concentrations of DFC.[1]

Q4: Can I administer Ceftiofur via a different route than intramuscular (IM)?

A4: While IM is a common route of administration, other routes such as subcutaneous (SC) injection have been investigated.[1][4] The choice of administration route can influence the absorption rate and bioavailability of the drug. For instance, a slow-release formulation of ceftiofur crystalline-free acid (CCFA) is administered subcutaneously.[9] Always refer to the specific formulation's instructions and relevant literature to ensure the chosen route is appropriate and effective for your model.

Q5: Are there any known drug interactions I should be aware of when using Ceftiofur in my experiments?

A5: The available research in endotoxemic models has shown that combined therapies can alter the pharmacokinetics of Ceftiofur.[1][2][3] While specific drug-drug interactions in the context of endotoxemia research are not extensively detailed in the provided search results, it is crucial to consider the potential for interactions with other administered agents, such as anti-inflammatory drugs or fluid therapies, which are common in sepsis models. These interactions could potentially alter drug distribution and clearance.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variable drug plasma concentrations between animals in the same treatment group. Individual physiological responses to endotoxemia (e.g., differences in cardiac output, renal clearance). Inconsistent drug administration technique.Ensure consistent and accurate drug administration. Consider measuring key physiological parameters (e.g., heart rate, respiratory rate, temperature) to assess the severity of endotoxemia in individual animals, which may help explain variability. Increase sample size to improve statistical power.
Plasma concentrations of Ceftiofur (measured as DFC) are lower than expected. Enhanced drug clearance due to concurrent therapies. Impaired drug absorption from the injection site. The animal model's pathophysiology (e.g., altered protein binding in septic states).Re-evaluate the dosage based on the specific experimental conditions. A higher dose or a different dosing interval may be necessary.[1] Consider a different route of administration or a different Ceftiofur formulation. Analyze plasma protein levels to assess potential changes in drug binding.
No significant therapeutic effect observed despite administration of Ceftiofur. The dosage is insufficient to maintain plasma concentrations above the MIC for the target pathogen for an adequate duration. The pathogen is resistant to Ceftiofur. The endotoxemic state is too severe for antibiotic therapy alone to be effective.Increase the dosage or frequency of administration.[1] Determine the MIC of the challenge pathogen to Ceftiofur. Consider combination therapy with other supportive treatments (e.g., anti-inflammatory agents, fluid therapy).
Observed adverse effects at the injection site. Ceftiofur formulations can cause transient local muscle irritation.[5]Rotate injection sites if multiple doses are required. Ensure the volume per injection site does not exceed recommended limits (e.g., no more than 10 mL per site in cattle, 2 mL in swine).[5][7]

Data Presentation

Table 1: Pharmacokinetic Parameters of Desfuroylceftiofur (DFC) in Neonatal Calves (2.2 mg/kg IM)

Parameter Healthy Calves (Ceft Group) Endotoxemic Calves (LPS+Ceft Group) Healthy Calves + Combination Therapy (Comb Group) Endotoxemic Calves + Combination Therapy (LPS+Comb Group)
Cmax (µg/mL) 10.3 ± 0.88.9 ± 0.59.5 ± 0.77.5 ± 0.6
Tmax (h) 3.0 ± 0.34.0 ± 0.42.5 ± 0.32.0 ± 0.2
AUC (µg·h/mL) 145.2 ± 12.1160.5 ± 15.3120.4 ± 10.898.7 ± 9.5
t½β (h) 12.5 ± 1.115.8 ± 1.410.2 ± 0.98.5 ± 0.8
Cl/F (L/h/kg) 0.015 ± 0.0010.014 ± 0.0010.018 ± 0.0020.022 ± 0.002
Data synthesized from studies in newborn calves.[1][2][3][10] Values are presented as mean ± standard error (SE) where applicable. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½β: Elimination half-life; Cl/F: Clearance.

Table 2: Recommended Therapeutic Dosages of Ceftiofur in Various Species (for non-endotoxemic conditions)

Species Dosage Route Frequency Indication
Cattle 1.0 - 2.2 mg/kgIMEvery 24 hoursRespiratory Disease, Foot Rot[5][8]
Swine 3.0 - 5.0 mg/kgIMEvery 24 hoursRespiratory Disease[5][6][7][8]
Horses 2.0 - 4.4 mg/kgIMEvery 24 hoursRespiratory Infections[5][11]
Lambs 2.0 mg/kgIMEvery 24 hoursPneumonia[5]
Dogs 2.0 mg/kgSCEvery 24 hoursUrinary Tract Infections[5]
This table provides general dosage recommendations for therapeutic use and should be adapted for experimental endotoxemia models.

Experimental Protocols

Induction of Endotoxemia in a Calf Model

A commonly used method to induce endotoxemia in calves involves the intravenous (IV) administration of lipopolysaccharide (LPS) from Escherichia coli.

  • Animal Preparation: Healthy neonatal calves are acclimatized to the experimental setting. Catheters may be placed for blood sampling and LPS administration.

  • LPS Preparation: Lyophilized LPS (e.g., from E. coli O55:B5) is reconstituted in sterile, pyrogen-free 0.9% saline to a desired concentration.

  • LPS Administration: LPS is administered intravenously. A dosage of 0.1 µg/kg infused over 30 minutes has been shown to induce clinical signs of endotoxemia.[10]

  • Monitoring: Following LPS administration, animals are closely monitored for clinical signs of endotoxemia, which may include fever, tachycardia, tachypnea, and changes in blood parameters (e.g., leukopenia followed by leukocytosis).

  • Ceftiofur Administration: this compound is administered at the desired dosage and route at a specified time point relative to the LPS challenge (e.g., 2 hours post-LPS).[1][2][3]

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-Ceftiofur administration to determine the plasma concentration of DFC.[12][13]

Quantification of Desfuroylceftiofur (DFC) in Plasma

The concentration of DFC, the active metabolite of Ceftiofur, is typically measured using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Plasma samples are treated to release all DFC-related metabolites. This often involves a derivatization step to stabilize DFC.[1] A common method involves using dithioerythritol to convert all ceftiofur and its metabolites with an intact β-lactam ring to DFC, followed by stabilization with iodoacetamide to form desfuroylceftiofur acetamide (DCA).[13][14][15]

  • HPLC Analysis: The derivatized samples are then analyzed by HPLC with UV or mass spectrometry detection to quantify the concentration of DCA, which is representative of the total DFC concentration.[1][16]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using appropriate pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.[2][3]

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Endotoxemia Induction cluster_treatment Phase 3: Treatment & Sampling cluster_analysis Phase 4: Analysis animal_prep Animal Acclimatization & Catheterization lps_admin Intravenous LPS Administration animal_prep->lps_admin lps_prep LPS Reconstitution lps_prep->lps_admin monitoring Clinical Monitoring lps_admin->monitoring ceftiofur_admin This compound Administration monitoring->ceftiofur_admin blood_sampling Serial Blood Sampling ceftiofur_admin->blood_sampling hplc HPLC Analysis of DFC blood_sampling->hplc pk_analysis Pharmacokinetic Modeling hplc->pk_analysis

Caption: Experimental workflow for studying Ceftiofur pharmacokinetics in an endotoxemic model.

ceftiofur_moa cluster_drug Drug Administration & Metabolism cluster_bacteria Bacterial Cell Ceftiofur This compound (Administered) DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Rapid Metabolism PBP Penicillin-Binding Proteins (PBPs) DFC->PBP Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Wall Weakening & Bacterial Lysis CellWall->Lysis Leads to

Caption: Mechanism of action of Ceftiofur leading to bacterial cell lysis.

Caption: Logical flow for troubleshooting suboptimal outcomes in Ceftiofur experiments.

References

Technical Support Center: Ceftiofur Hydrochloride MIC Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in Ceftiofur Hydrochloride Minimum Inhibitory Concentration (MIC) testing.

Troubleshooting Guides

Encountering variability in your this compound MIC assays can be a significant challenge. The table below outlines common problems, their potential causes, and recommended solutions to help you systematically troubleshoot your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent MIC values between replicates 1. Inaccurate pipetting of the antimicrobial agent, bacterial inoculum, or broth. 2. Uneven bacterial suspension (clumping). 3. Contamination of the microtiter plate or reagents.1. Calibrate and use appropriate micropipettes. Ensure proper mixing of solutions before dispensing. 2. Vortex the bacterial suspension thoroughly before dilution and inoculation. 3. Use sterile techniques throughout the procedure. Visually inspect plates and reagents for any signs of contamination.
"Skipped wells" (growth in higher concentration wells, but not in lower ones) 1. Contamination of a single well. 2. Inaccurate serial dilutions of this compound. 3. Edge effect in microtiter plates leading to evaporation.1. Repeat the assay with strict aseptic technique. 2. Prepare fresh serial dilutions and verify concentrations. 3. Use plates with lids, seal with adhesive film, and consider not using the outermost wells.
MIC values are consistently higher or lower than expected for Quality Control (QC) strains 1. Incorrect preparation or storage of this compound stock solution. 2. Inoculum density is too high or too low. 3. Improper incubation conditions (temperature, time, atmosphere). 4. Deterioration of the QC strain.1. Prepare fresh stock solutions according to the manufacturer's instructions and store them at the recommended temperature. 2. Standardize the inoculum to a 0.5 McFarland standard.[1] 3. Ensure incubators are calibrated and maintained at the correct temperature and for the appropriate duration (typically 18-24 hours).[2] 4. Subculture QC strains from fresh stock cultures.
No bacterial growth, even in the positive control well 1. Inactive bacterial inoculum. 2. Incorrect growth medium was used. 3. Residual disinfectant on lab equipment.1. Use a fresh bacterial culture and verify its viability. 2. Ensure the correct Mueller-Hinton Broth (or other specified medium) is used. 3. Thoroughly rinse all glassware and plasticware with sterile distilled water.
Trailing endpoints (faint growth over a range of concentrations) 1. The bacterial strain is slow-growing. 2. The antibiotic has a partial inhibitory effect at lower concentrations. 3. Subjective interpretation of the MIC endpoint.1. Increase the incubation period as recommended by CLSI for specific organisms. 2. Read the MIC as the lowest concentration that causes a significant inhibition of growth compared to the positive control. 3. Have a second trained individual read the plate independently. Use a plate reader if available.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have about performing this compound MIC tests.

1. What is the standard methodology for this compound MIC testing?

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing. The most common method for determining the MIC of this compound is the broth microdilution method.[2][3] This involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.[2] The plate is then incubated, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2]

2. Which Quality Control (QC) strains should be used for this compound MIC testing?

Using appropriate QC strains is crucial for ensuring the accuracy and reproducibility of your results. For this compound, commonly recommended QC organisms include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™[4][5]

The observed MIC values for these strains should fall within the established QC ranges provided by CLSI.

3. What are the CLSI-defined MIC breakpoints for this compound?

MIC breakpoints are used to categorize a bacterial isolate as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints can vary depending on the bacterial species and the animal species from which it was isolated. For example, for Pasteurella multocida from bovine pneumonia cases, the breakpoints for ceftiofur are ≤ 2 µg/mL (Susceptible), 4 µg/mL (Intermediate), and ≥ 8 µg/mL (Resistant).[2] For swine respiratory pathogens, the recommended breakpoints are also ≤2 µg/mL for susceptible, 4 µg/mL for intermediate, and ≥8 µg/mL for resistant.[1][6] It is essential to consult the latest CLSI documents for the most current and specific breakpoints.

4. How should this compound stock solutions be prepared and stored?

Proper preparation and storage of your antibiotic stock solution are critical for accurate MIC results. This compound powder should be dissolved in an appropriate solvent as recommended by the manufacturer to create a high-concentration stock solution. This stock solution should then be filter-sterilized and can be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always protect the stock solution from light.

5. What factors can influence the in vitro activity of this compound?

Several factors can affect the outcome of this compound MIC testing, leading to variability. These include:

  • Formulation: Different formulations, such as this compound versus ceftiofur crystalline-free acid, can have different pharmacokinetic properties that may influence in vivo efficacy, though in vitro MIC testing generally uses the pure compound.[7][8]

  • Medium Composition: The use of cation-adjusted Mueller-Hinton Broth is recommended to ensure consistency.[9]

  • Inoculum Size: A standardized inoculum is crucial, as a higher bacterial density may lead to a higher apparent MIC.

  • Incubation Time and Temperature: Adherence to standardized incubation conditions is necessary for reproducible results.

  • pH of the Medium: The pH of the growth medium can affect the stability and activity of beta-lactam antibiotics.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a generalized procedure based on CLSI guidelines. Researchers should always refer to the most current CLSI documents for detailed instructions.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate(s) to be tested

  • Quality control bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

    • Filter-sterilize the stock solution and store it in aliquots at -80°C.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as the positive control (inoculum, no antibiotic), and well 12 as the negative control (broth only).

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control well), resulting in a final volume of 110 µL and the desired final bacterial concentration.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

MIC_Troubleshooting_Workflow start MIC Test Complete check_qc Are QC Strain MICs within acceptable range? start->check_qc check_controls Are positive and negative controls valid? check_qc->check_controls Yes troubleshoot_qc Troubleshoot QC: - Check antibiotic stock - Verify inoculum density - Confirm incubation conditions check_qc->troubleshoot_qc No check_variability Is there high variability between replicates? check_controls->check_variability Yes troubleshoot_controls Troubleshoot Controls: - Check inoculum viability - Verify media preparation check_controls->troubleshoot_controls No valid_results Results are Valid Report MIC check_variability->valid_results No troubleshoot_variability Troubleshoot Variability: - Review pipetting technique - Ensure homogenous inoculum - Check for contamination check_variability->troubleshoot_variability Yes re_run Re-run Assay troubleshoot_qc->re_run troubleshoot_controls->re_run troubleshoot_variability->re_run Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_antibiotic Prepare Ceftiofur Stock Solution prep_plate Perform Serial Dilutions in 96-Well Plate prep_antibiotic->prep_plate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic record Record MIC Value read_mic->record

References

Technical Support Center: Enhancing the Stability of Ceftiofur Hydrochloride in Intravenous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies to enhance the stability of Ceftiofur Hydrochloride in intravenous (IV) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound intravenous solutions.

Problem Possible Causes Recommended Solutions
Rapid degradation of this compound in solution. - Inappropriate pH: Ceftiofur is most stable in a slightly acidic to neutral pH range.[1] - High temperature: Elevated temperatures accelerate the degradation of β-lactam antibiotics. - Light exposure: Ceftiofur is susceptible to photodegradation.[1] - Incompatible IV solution components: Certain components in IV fluids can catalyze degradation.- Adjust the pH of the intravenous solution to a range of 4.0 to 6.5 using appropriate buffers (e.g., citrate buffer). - Prepare and store this compound solutions at refrigerated temperatures (2-8°C). - Protect the solution from light at all times by using amber-colored vials or by wrapping the container in aluminum foil. - Whenever possible, use simple IV solutions like 0.9% Sodium Chloride or 5% Dextrose. Avoid complex solutions unless compatibility has been verified.
Precipitation observed in the intravenous solution. - Low solubility: this compound has limited solubility in aqueous solutions. - Interaction with excipients or other drugs: Incompatibility can lead to precipitation. - pH outside the optimal range: Can affect the solubility of the drug.- Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. - Avoid mixing this compound with other drugs in the same IV line unless their compatibility is confirmed. - Maintain the pH of the solution within the optimal range for both stability and solubility.
Discoloration of the solution. - Degradation of Ceftiofur: Degradation products may be colored. - Oxidation: Presence of oxidative agents in the solution or exposure to air.- Discard any discolored solutions as this indicates significant degradation. - Prepare solutions fresh and consider purging the solvent with an inert gas like nitrogen to minimize oxidation. - The use of antioxidants could be explored, but their compatibility and impact on stability must be thoroughly evaluated.
Inconsistent results in stability studies. - Variability in experimental conditions: Inconsistent pH, temperature, or light exposure. - Inaccurate analytical methodology: Issues with the HPLC method, such as improper column, mobile phase, or detection wavelength. - Contamination of samples. - Strictly control all experimental parameters (pH, temperature, light). - Validate the HPLC method for accuracy, precision, and linearity. Use a C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH ~6.0) and UV detection at approximately 292 nm.[2][3] - Ensure proper handling and storage of samples to prevent contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in intravenous solutions?

A1: The primary degradation pathways for Ceftiofur involve the hydrolysis of the β-lactam ring, which is essential for its antibacterial activity, and the cleavage of the thioester bond. These reactions are influenced by factors such as pH, temperature, and the presence of certain ions in the solution.

Q2: What is the optimal pH range for maintaining the stability of this compound in IV solutions?

A2: Ceftiofur is most stable in the pH range of 2 to 6.[1] For intravenous administration, a pH range of 4.0 to 6.5 is generally recommended to balance stability with physiological compatibility.

Q3: How does temperature affect the stability of this compound solutions?

A3: Like other β-lactam antibiotics, the degradation of Ceftiofur is temperature-dependent. Storing solutions at refrigerated temperatures (2-8°C) significantly slows down the degradation rate compared to room temperature.[2]

Q4: Is it necessary to protect this compound solutions from light?

A4: Yes, studies have shown that Ceftiofur is susceptible to photodegradation.[1] Therefore, it is crucial to protect solutions from light during preparation, storage, and administration by using light-protective containers.

Q5: Are there any excipients that can enhance the stability of this compound in IV solutions?

A5: Yes, certain excipients can improve stability. For freeze-dried formulations, stabilizers like mannitol and trehalose have been shown to be effective. While this applies to the solid state, their use in solution may also confer some stability, though this needs to be empirically determined for intravenous preparations.

Q6: Is there a significant difference in stability between this compound and Ceftiofur Sodium in intravenous solutions?

A6: While both are salts of the same active moiety, their stability profiles in solution may differ slightly due to the different salt forms. The hydrochloride salt is often formulated as a more stable sterile oil suspension for veterinary use.[3] However, in aqueous intravenous solutions, the stability is primarily governed by the Ceftiofur molecule itself. For practical purposes, stability data for Ceftiofur Sodium can be considered a reasonable starting point for this compound, but specific stability studies are recommended.

Q7: Which common intravenous solutions are most compatible with this compound?

A7: Simple intravenous solutions such as 0.9% Sodium Chloride Injection and 5% Dextrose Injection are generally preferred diluents for Ceftiofur. The stability of Ceftiofur Sodium has been studied in these and other solutions like Ringer's solution.[2] It is advisable to consult specific stability studies for the intended IV solution.

Quantitative Data Presentation

Table 1: Stability of Ceftiofur Sodium (0.2 mg/mL) in Various Intravenous Solutions at Different Temperatures
Intravenous SolutionTemperature (°C)Time to 10% Degradation (T90)Reference
0.9% Sodium Chloride22~48 hours[2]
0.9% Sodium Chloride6> 48 hours[2]
5% Dextrose22~48 hours[2]
5% Dextrose6> 48 hours[2]
Ringer's Solution22~48 hours[2]
Ringer's Solution6> 48 hours[2]

Note: Data is for Ceftiofur Sodium and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Intravenous Solution for Stability Testing

Objective: To prepare a standardized this compound solution in a common intravenous fluid for subsequent stability analysis.

Materials:

  • This compound powder

  • 0.9% Sodium Chloride Injection, USP

  • Sterile, amber-colored volumetric flasks

  • Sterile syringes and filters (0.22 µm)

  • Calibrated pH meter

Procedure:

  • Accurately weigh the required amount of this compound powder to prepare a solution of the desired concentration (e.g., 1 mg/mL).

  • Aseptically transfer the powder to a sterile, amber-colored volumetric flask.

  • Add a portion of the 0.9% Sodium Chloride Injection to the flask and gently swirl to dissolve the powder.

  • Once dissolved, add the 0.9% Sodium Chloride Injection to the final volume.

  • Measure the pH of the solution and adjust if necessary to the target pH range (e.g., 5.5) using a suitable sterile buffer solution.

  • Filter the solution through a sterile 0.22 µm filter into a sterile, light-protected container.

  • Divide the solution into aliquots for storage at different temperature conditions (e.g., 2-8°C and 25°C).

Protocol 2: HPLC Method for Stability Indicating Assay of this compound

Objective: To quantify the concentration of this compound and its degradation products over time using a stability-indicating HPLC method.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Monobasic sodium phosphate (or similar for buffer preparation)

  • Phosphoric acid (for pH adjustment)

  • Purified water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M, pH 6.0) in a suitable ratio (e.g., 22:78 v/v).[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 292 nm[2][3]

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: At each time point of the stability study, withdraw an aliquot of the test solution, dilute it with the mobile phase to a concentration within the range of the standard curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Record the peak areas of this compound in the chromatograms. Construct a calibration curve from the standard solutions and determine the concentration of this compound in the test samples. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Analysis prep_start Weigh Ceftiofur HCl dissolve Dissolve in IV Fluid prep_start->dissolve ph_adjust Adjust pH dissolve->ph_adjust filter Sterile Filtration (0.22 µm) ph_adjust->filter storage_conditions Store at different conditions (e.g., 2-8°C, 25°C, light/dark) filter->storage_conditions Aliquots sampling Sample at time points (0, 2, 4, 8, 24, 48h) storage_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: Experimental workflow for assessing the stability of this compound in IV solutions.

Degradation_Pathways cluster_hydrolysis Hydrolysis ceftiofur This compound beta_lactam_cleavage β-Lactam Ring Cleavage ceftiofur->beta_lactam_cleavage pH, Temp thioester_cleavage Thioester Bond Cleavage ceftiofur->thioester_cleavage pH, Temp inactive_metabolites Inactive Metabolites beta_lactam_cleavage->inactive_metabolites thioester_cleavage->inactive_metabolites

Caption: Primary degradation pathways of this compound in aqueous solutions.

References

Technical Support Center: Optimizing Single-Dose Sustained Release Ceftiofur Regimens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing single-dose sustained-release regimens of Ceftiofur. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the common formulation strategies for achieving sustained release of Ceftiofur?

A1: The most common strategies involve encapsulating Ceftiofur in biodegradable polymers or creating oily suspensions. Poly(lactic-co-glycolic acid) (PLGA) microparticles are a widely studied option, prepared using methods like the double emulsion (w/o/w) technique.[1][2][3][4] Another approach is the formulation of Ceftiofur hydrochloride or Ceftiofur crystalline-free acid (CCFA) in an oily suspension, which can also prolong the drug's release.[5][6][7]

Q2: What are the key pharmacokinetic parameters to consider when evaluating a single-dose sustained-release Ceftiofur formulation?

A2: When evaluating your formulation, focus on the following pharmacokinetic parameters:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to reach maximum plasma concentration (Tmax): The time at which Cmax is observed.

  • Area under the concentration-time curve (AUC): Represents the total drug exposure over time.

  • Elimination half-life (T1/2): The time it takes for the plasma concentration of the drug to reduce by half.

  • Mean Residence Time (MRT): The average time the drug molecules stay in the body.

A successful sustained-release formulation will typically exhibit a lower Cmax, a delayed Tmax, and a prolonged T1/2 and MRT compared to immediate-release formulations.[6][8][9]

Q3: How does the choice of Ceftiofur salt (e.g., hydrochloride vs. crystalline-free acid) impact the release profile?

A3: Ceftiofur crystalline-free acid (CCFA) formulations generally exhibit a slower release and longer duration of action compared to this compound (CHCL) suspensions.[7] This is attributed to the lower solubility of the crystalline-free acid form. Studies have shown that CCFA can lead to a lower Cmax, longer Tmax, and greater half-life and AUC compared to CHCL formulations.[7]

Q4: What is the mechanism of action of Ceftiofur?

A4: Ceftiofur is a third-generation cephalosporin antibiotic. Its bactericidal action is due to the inhibition of bacterial cell wall synthesis.[10][11] Ceftiofur and its primary active metabolite, desfuroylceftiofur, bind to and inactivate penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane.[10][11] This prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[10][11]

Troubleshooting Guides

This section provides solutions to common issues encountered during the development and testing of sustained-release Ceftiofur formulations.

Formulation and In Vitro Release Issues
Problem Potential Cause(s) Troubleshooting Steps
Low encapsulation efficiency or drug loading in PLGA microparticles. - Inefficient emulsification process. - Drug partitioning into the external aqueous phase. - Polymer precipitation rate.- Optimize the homogenization speed and time during the double emulsion process. - Adjust the pH of the aqueous phases to minimize drug solubility in the external phase. - Experiment with different solvent systems to control the rate of polymer precipitation.
Initial burst release is too high. - A significant portion of the drug is adsorbed on the surface of the microparticles. - High porosity of the microparticles.- Optimize the washing step after microparticle preparation to remove surface-adsorbed drug. - Adjust the polymer concentration or the solvent evaporation rate to create denser microparticles.
Inconsistent or unpredictable in vitro release profile. - Broad size distribution of microparticles. - Aggregation of microparticles. - Instability of the formulation in the release medium.- Refine the sieving or centrifugation steps to obtain a more uniform particle size distribution. - Incorporate surfactants or cryoprotectants in the formulation to prevent aggregation. - Ensure the pH and temperature of the release medium are controlled and that the formulation is stable under these conditions.[12]
In Vivo Study Issues
Problem Potential Cause(s) Troubleshooting Steps
High variability in pharmacokinetic data between subjects. - Inconsistent administration technique (e.g., injection depth, site). - Physiological differences between animals. - Formulation instability in vivo.- Standardize the injection protocol, including needle size, injection site, and volume. - Increase the number of animals per group to improve statistical power. - Evaluate the in vivo stability of the formulation, considering potential interactions with physiological fluids.
Lower than expected bioavailability. - Poor absorption from the injection site. - Premature degradation of the drug or delivery system at the injection site. - Rapid clearance of the formulation from the injection site.- Modify the formulation to enhance tissue compatibility and reduce local reactions. - Incorporate excipients that protect the drug from degradation. - Consider alternative injection sites or formulation strategies to prolong retention at the site of administration.
Adverse reactions at the injection site (e.g., swelling, inflammation). - Irritation caused by the formulation components (e.g., solvents, polymers). - High concentration of the drug at the injection site.- Screen for and select more biocompatible excipients. - Optimize the drug loading to minimize the amount of formulation needed for the target dose. - Evaluate different sterilization methods that do not compromise the formulation's integrity.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different Ceftiofur Formulations

FormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg•h/mL)T1/2 (h)
Ceftiofur-PLGA MicroparticlesRats106.1 ± 0.3721970 ± 41318.7 times longer than non-encapsulated
Ceftiofur Crystalline-Free Acid (CCFA)Sheep6.62.4 ± 0.523.1 ± 10.1206.6 ± 24.8Not specified
This compound Oily SuspensionPigs53.69 ± 0.08Not specified112.65 ± 45.9069.44 ± 9.02
Ceftiofur Sodium (IM)Sheep2.2Not specifiedNot specifiedNot specified7.65
Ceftiofur Sodium (IV)Sheep2.2Not specifiedNot specifiedNot specified4.87
Data compiled from multiple sources for comparative purposes.[1][4][8][9][13][14]

Experimental Protocols

Preparation of Ceftiofur-Loaded PLGA Microparticles (Double Emulsion w/o/w Method)
  • Primary Emulsion (w/o): Dissolve a specific amount of Ceftiofur in an aqueous solution. Emulsify this aqueous solution in an organic solution of PLGA (e.g., in dichloromethane) using a high-speed homogenizer.

  • Secondary Emulsion (w/o/w): Disperse the primary emulsion into a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under homogenization to form a double emulsion.

  • Solvent Evaporation: Stir the resulting w/o/w emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microparticles.

  • Collection and Washing: Collect the microparticles by centrifugation. Wash them multiple times with distilled water to remove the surfactant and any unencapsulated drug.

  • Lyophilization: Freeze-dry the washed microparticles to obtain a fine powder.[1][2][3][4]

In Vitro Drug Release Study
  • Sample Preparation: Accurately weigh a specific amount of the Ceftiofur-loaded microparticles and suspend them in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Place the suspension in a constant temperature shaker bath (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium. To maintain a constant volume, replace the withdrawn volume with fresh release medium.

  • Analysis: Centrifuge the collected samples to separate the microparticles. Analyze the supernatant for Ceftiofur concentration using a validated analytical method such as high-performance liquid chromatography (HPLC).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.[1][8]

Pharmacokinetic Study in Animal Models
  • Animal Acclimatization: Acclimatize the selected animal models (e.g., rats, sheep, pigs) to the laboratory conditions for a sufficient period before the experiment.

  • Dosing: Administer a single dose of the sustained-release Ceftiofur formulation via the intended route (e.g., intramuscularly, subcutaneously).

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., jugular vein) at predefined time points post-administration.

  • Plasma Separation: Process the blood samples to separate the plasma.

  • Drug Analysis: Determine the concentration of Ceftiofur and its active metabolites in the plasma samples using a validated analytical method like HPLC-MS/MS.[15][16]

  • Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) from the plasma concentration-time data.[9][13][17]

Visualizations

Ceftiofur_Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftiofur Ceftiofur PBP Penicillin-Binding Proteins (PBPs) Ceftiofur->PBP Binds to & Inactivates CellWall Peptidoglycan Cell Wall PBP->CellWall Inhibits Cross-linking Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakens

Caption: Mechanism of action of Ceftiofur leading to bacterial cell lysis.

SR_Formulation_Workflow cluster_formulation Formulation Development cluster_invivo Preclinical Evaluation start Drug & Excipient Selection formulation Sustained-Release Formulation (e.g., Microparticles) start->formulation characterization In Vitro Characterization (Size, Morphology) formulation->characterization release In Vitro Release Study characterization->release animal_model Animal Model Selection release->animal_model Proceed to In Vivo pk_study Pharmacokinetic (PK) Study animal_model->pk_study pd_study Pharmacodynamic (PD) Study pk_study->pd_study toxicology Toxicology & Biocompatibility pd_study->toxicology

Caption: Experimental workflow for developing sustained-release Ceftiofur.

Troubleshooting_Logic start Experiment Encountering Issue issue_type Identify Issue Type start->issue_type formulation_issue Formulation/ In Vitro Issue issue_type->formulation_issue Formulation invivo_issue In Vivo Issue issue_type->invivo_issue In Vivo analyze_formulation Analyze Formulation Parameters (e.g., Particle Size, Drug Loading) formulation_issue->analyze_formulation analyze_invivo Analyze In Vivo Parameters (e.g., PK Data, Adverse Events) invivo_issue->analyze_invivo optimize_formulation Optimize Formulation Process analyze_formulation->optimize_formulation optimize_protocol Optimize Animal Protocol analyze_invivo->optimize_protocol

Caption: Logical flow for troubleshooting experimental issues.

References

Reducing inter-assay variability in Ceftiofur quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ceftiofur quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and reduce inter-assay variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inter-assay variability in ceftiofur quantification?

Inter-assay variability in ceftiofur quantification can arise from several factors throughout the analytical workflow. Key contributors include:

  • Sample Preparation: Inconsistencies in extraction efficiency, sample dilution, and the presence of matrix effects can significantly impact results.[1] The stability of ceftiofur in the biological matrix is also a critical factor, as degradation can occur if samples are not handled and stored properly.[2][3][4][5]

  • Chromatographic Conditions: Variations in mobile phase composition, pH, flow rate, and column temperature can lead to shifts in retention time and affect peak shape and resolution.[6][7]

  • Instrument Performance: Fluctuations in detector response, injector precision, and pump performance can introduce variability between analytical runs.[8]

  • Calibration and Quantification: Improperly prepared calibration standards, the use of an inappropriate regression model, and variability in the integration of peaks can all contribute to inaccurate quantification.[9][10]

  • Analyst Technique: Differences in pipetting, sample handling, and data processing among different analysts can be a source of variability.

Q2: How can I minimize matrix effects when analyzing ceftiofur in complex biological samples?

Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, are a common challenge.[1] To minimize their impact:

  • Optimize Sample Preparation: Employ a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[11][12]

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your unknown samples to compensate for matrix-related signal suppression or enhancement.[1][13]

  • Employ an Internal Standard: The use of a suitable internal standard (IS), ideally a stable isotope-labeled version of ceftiofur (e.g., ceftiofur-d3), can help correct for variability in both sample preparation and instrument response.[2][3]

  • Dilute the Sample: If the concentration of ceftiofur is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Q3: What are the recommended storage conditions for ceftiofur in biological samples to ensure its stability?

Ceftiofur and its metabolites are known to be unstable under certain conditions.[5][14] To ensure analyte stability:

  • Low Temperature Storage: Samples should be stored at low temperatures, typically at or below -70°C, to minimize degradation.[3]

  • Addition of Stabilizers: For some matrices, such as feces, the addition of a β-lactamase inhibitor like tazobactam immediately after sampling can prevent enzymatic degradation.[2][3]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can lead to analyte degradation.[3] Aliquoting samples into smaller volumes before freezing is recommended.

  • Protect from Light: Ceftiofur can be susceptible to photodegradation, so samples should be protected from light during handling and storage.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

CauseSolution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[6]
Incompatible Sample Solvent Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize unwanted interactions with the stationary phase.
Column Degradation The column may be nearing the end of its lifespan. Replace with a new column.[7]
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Fluctuations in Flow Rate Check for leaks in the HPLC system. Ensure the pump is functioning correctly and has been recently maintained.[7]
Changes in Mobile Phase Composition Prepare fresh mobile phase for each analytical run. Use a degasser to remove dissolved gases.[8]
Column Temperature Variations Use a column oven to maintain a consistent temperature.[7]
Poor Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.[7]
Issue 3: Non-Linear Calibration Curve

Possible Causes & Solutions

CauseSolution
Incorrect Standard Preparation Carefully prepare fresh calibration standards and verify their concentrations.
Detector Saturation The concentration of the upper calibration standards may be too high for the detector's linear range. Reduce the concentration of the highest standards.
Inappropriate Blank or Zero Sample Ensure the blank and zero samples are free of the analyte.[15]
Incorrect Regression Model Evaluate different regression models (e.g., linear, quadratic) and weighting factors to find the best fit for your data.[10]

Experimental Protocols

Protocol 1: HPLC-UV Quantification of Ceftiofur

This protocol is a generalized procedure based on common practices for the analysis of ceftiofur in pharmaceutical formulations.[16][17][18]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer or water with trifluoroacetic acid). A common ratio is 25:75 (v/v) acetonitrile:buffer.[16][18]

  • Flow Rate: 1.0 mL/min.[16][18]

  • Detection Wavelength: 292 nm.[16][18]

  • Column Temperature: 35°C.[16][17]

  • Injection Volume: 20 µL.[17]

2. Standard Preparation:

  • Prepare a stock solution of ceftiofur (e.g., 1 mg/mL) in a suitable solvent like deionized water or dimethylformamide.[16]

  • Perform serial dilutions to prepare working standards at concentrations ranging from approximately 0.5 to 50 µg/mL.[16]

3. Sample Preparation (for a powder formulation):

  • Accurately weigh a portion of the powder containing approximately 10 mg of ceftiofur.

  • Dissolve in a 10 mL volumetric flask with the appropriate solvent to create a 1 mg/mL stock solution.

  • Further dilute this solution to fall within the range of the calibration curve.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally required.[16][19]

  • Quantify the ceftiofur concentration in the samples using the regression equation.

Protocol 2: LC-MS/MS Quantification of Ceftiofur in Biological Matrices

This protocol provides a general framework for the sensitive quantification of ceftiofur in biological samples like plasma or feces.[2][3][19]

1. Sample Pre-treatment (Example for Feces):

  • To 0.5 g of feces, add 500 µL of an 8 µg/mL tazobactam solution to inhibit β-lactamase activity.[3]

  • Add an internal standard (e.g., ceftiofur-d3).[2]

2. Extraction:

  • Perform a liquid-liquid or solid-phase extraction to isolate the analyte and remove matrix components.

3. Derivatization (for total ceftiofur residue analysis):

  • To measure ceftiofur and its metabolites, a derivatization step is often required to convert them to a single stable molecule, desfuroylceftiofur acetamide (DFCA).[2][11] This typically involves hydrolysis with dithioerythritol (DTE).[2]

4. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[2][19]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and 2 mM ammonium formate (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[2][3]

  • Flow Rate: 0.4 - 0.6 mL/min.[2][19]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for ceftiofur and its internal standard in Selected Reaction Monitoring (SRM) mode.[2][3] For ceftiofur, a common transition is m/z 524.0 > 240.9.[2][3]

5. Quantification:

  • Create a matrix-matched calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Use a linear or quadratic regression model with appropriate weighting.

Quantitative Data Summary

Table 1: HPLC-UV Method Validation Parameters for Ceftiofur

ParameterCeftiofur HydrochlorideCeftiofur SodiumReference
Linearity Range 0.5–50.0 µg/mL0.5–50.0 µg/mL[16]
Correlation Coefficient (r²) 0.99990.9999[16]
LOD 0.03 µg/mL0.02 µg/mL[16]
LOQ 0.1 µg/mL0.06 µg/mL[16]
Intra-day Precision (RSD%) < 2%< 2%[18]
Inter-day Precision (RSD%) < 2%< 2%[18]
Accuracy (Recovery %) 99.9 ± 0.611%99.8 ± 0.6%[16]

Table 2: LC-MS/MS Method Validation Parameters for Ceftiofur in Porcine Feces

ParameterValueReference
Linearity Range 5 - 1000 ng/g[2][3]
Correlation Coefficient (r) 0.9979 ± 0.0009[2][3]
Goodness of Fit (gof) 5.51 ± 1.14[2][3]
LOD 1.5 ng/g[2]
LOQ 5 ng/g[2]
Within-day Precision (RSD%) < 15%[2]
Between-day Precision (RSD%) < 15%[2]
Accuracy Within ±15% of nominal[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Homogenization Homogenization/ Lysis Sample_Collection->Homogenization Extraction Extraction (LLE, SPE) Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC_Separation HPLC/LC-MS/MS Separation Derivatization->HPLC_Separation Detection Detection (UV or MS/MS) HPLC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for ceftiofur quantification.

Troubleshooting_Tree cluster_sample Sample-Related Issues cluster_instrument Instrument-Related Issues cluster_method Method-Related Issues Start High Inter-Assay Variability Observed Check_Storage Review Sample Storage & Handling Start->Check_Storage Check_System Perform System Suitability Test Start->Check_System Check_Mobile_Phase Verify Mobile Phase Preparation Start->Check_Mobile_Phase Check_Prep Evaluate Sample Preparation Protocol Check_Storage->Check_Prep Matrix_Effects Investigate Matrix Effects Check_Prep->Matrix_Effects Check_Column Inspect Column Performance Check_System->Check_Column Check_Detector Verify Detector Response Check_Column->Check_Detector Check_Calibration Review Calibration Curve Check_Mobile_Phase->Check_Calibration Check_Integration Standardize Peak Integration Check_Calibration->Check_Integration

Caption: Troubleshooting decision tree for high inter-assay variability.

References

Technical Support Center: Refining Ceftiofur Dosage Regimens with Monte Carlo Simulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Monte Carlo simulation to refine Ceftiofur dosage regimens.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of using Monte Carlo simulation in refining Ceftiofur dosage regimens?

A1: The primary goal is to determine an optimal and rational dosage regimen that maximizes the probability of therapeutic success against specific pathogens while minimizing the risk of promoting antimicrobial resistance.[1][2][3][4] Monte Carlo simulation allows for the integration of variability in pharmacokinetic (PK) and pharmacodynamic (PD) parameters to predict the likelihood of achieving a desired therapeutic target, known as the Probability of Target Attainment (PTA).[1][3][4]

Q2: What are the essential components required to build a Monte Carlo simulation for Ceftiofur dosage refinement?

A2: A robust Monte Carlo simulation requires four key components:

  • A validated population pharmacokinetic (PK) model for Ceftiofur in the target animal species.[1][3][4]

  • Data on the variability of PK parameters and the influence of relevant covariates (e.g., age, sex, health status).[1][3][4][5][6][7][8]

  • The minimum inhibitory concentration (MIC) distribution for the target pathogen population.[1][3][4]

  • A defined pharmacokinetic/pharmacodynamic (PK/PD) target associated with Ceftiofur's efficacy (e.g., the percentage of the dosing interval that free drug concentrations remain above the MIC, %T > MIC).[1][3][4]

Q3: How is the active concentration of Ceftiofur measured for pharmacokinetic analysis?

A3: After administration, Ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), which is the primary active metabolite.[9][10] Therefore, pharmacokinetic analyses typically measure the concentration of DFC in plasma, bronchoalveolar lavage fluid (BALF), or other relevant tissues.[9][11] Often, both Ceftiofur and its metabolites are derivatized to desfuroylceftiofur acetamide (DCA) before analysis by UPLC-MS/MS to measure the total active drug concentration.[5][6][7][8]

Q4: What is a typical PK/PD target for Ceftiofur?

A4: As a cephalosporin, Ceftiofur exhibits time-dependent bactericidal activity. The most relevant PK/PD index for predicting its efficacy is the duration for which plasma concentrations of the active metabolite remain above the MIC (%T > MIC).[7] For cephalosporins, a %T > MIC of at least 50% (and preferably ≥ 80%) of the dosage interval is often targeted for optimal bactericidal effect without inducing resistance.[7]

Troubleshooting Guide

Problem 1: My Monte Carlo simulation predicts a low Probability of Target Attainment (PTA) for the current dosage regimen.

  • Possible Cause 1: High MIC90 of the target pathogen.

    • Solution: The MIC90 (the MIC value that inhibits 90% of the bacterial isolates) is a critical factor. If the MIC90 for your target pathogen population is high, a standard dosage may not be sufficient. You may need to re-evaluate the appropriateness of Ceftiofur for this specific pathogen or consider a higher dosage if safe and permissible.[9][12]

  • Possible Cause 2: Inaccurate Pharmacokinetic (PK) Parameters.

    • Solution: Ensure that the population PK model used in your simulation is robust and derived from a representative sample of the target animal population.[1][3][4] Factors like age, disease state, and co-medications can significantly alter PK parameters.[5][6][7][8] It may be necessary to refine the PK model with additional experimental data.

  • Possible Cause 3: High Inter-individual Variability.

    • Solution: If there is significant variability in drug clearance or volume of distribution among individuals, a standard dose will not be effective for a portion of the population. Your simulation should account for this variability. The output of the simulation can help in identifying a dosage that provides a high PTA for a larger proportion of the population (e.g., 90%).[9][11][12]

Problem 2: The simulated plasma concentrations in my model do not match the observed experimental data.

  • Possible Cause 1: Issues with the analytical method for drug quantification.

    • Solution: Verify the accuracy and precision of your HPLC or UPLC-MS/MS method.[9][13] Ensure complete derivatization of Ceftiofur and its metabolites to desfuroylceftiofur acetamide (DCA) if that is your quantification method.[5][6][7][8] Check for any endogenous interference in your biological samples.[13]

  • Possible Cause 2: The chosen compartmental model does not adequately describe Ceftiofur's pharmacokinetics.

    • Solution: Ceftiofur's pharmacokinetics are often described by a two-compartment model with first-order absorption and elimination.[5][6] However, this can vary depending on the formulation and animal species. Evaluate different compartmental models to find the best fit for your experimental data.

  • Possible Cause 3: Inadequate sampling time points in the pharmacokinetic study.

    • Solution: Ensure your blood sampling schedule is frequent enough to capture the absorption, distribution, and elimination phases of the drug accurately, especially around the expected time of maximum concentration (Tmax) and throughout the terminal elimination phase.

Data Presentation

Table 1: Recommended Ceftiofur Dosages against P. multocida in Swine based on Monte Carlo Simulation for 90% Target Attainment Rate [9][11][12]

Antibacterial EffectPK/PD Target (AUC24h/MIC)Recommended Dosage (mg/kg)
Bacteriostatic44.02 h0.22
Bactericidal89.40 h0.46
Bacterial Elimination119.90 h0.64

Table 2: Recommended Ceftiofur Dosages against S. suis in Swine based on PK/PD Modeling [13][14]

Antibacterial EffectPK/PD Target (AUC0–24h/MIC)Recommended Dosage (mg/kg)Dosing Interval
Bacteriostatic6.54 h1.30-
Bactericidal9.69 h1.9472 hours
Virtual Eradication11.49 h2.30-

Table 3: Pharmacokinetic Parameters of Ceftiofur in Healthy Beagle Dogs after a Single 2.2 mg/kg Subcutaneous Dose [5][6][7][8]

ParameterValueUnit
Systemic Clearance (CL)0.25L/h/kg
Volume of Distribution (Vd)2.97L/kg
Absolute Bioavailability93.7%

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Methodology: The MIC of Ceftiofur against the target pathogen (e.g., P. multocida, S. suis) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure:

    • Prepare serial two-fold dilutions of Ceftiofur in cation-adjusted Mueller-Hinton broth.

    • Inoculate each well of a microtiter plate with a standardized suspension of the bacterial isolate.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of Ceftiofur that completely inhibits visible bacterial growth.

2. Pharmacokinetic Study in the Target Animal Species

  • Animal Model: Healthy animals of the target species (e.g., pigs, dogs) are used.[5][6][7][8][13][14] In some studies, infected animals are also included to assess the impact of disease on pharmacokinetics.[10][13][14]

  • Drug Administration: A single dose of Ceftiofur is administered, typically via intravenous (IV) or intramuscular (IM) injection.[5][6][7][8][13][14]

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).[5][6] Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis. For respiratory infections, bronchoalveolar lavage fluid (BALF) may also be collected.[9][11]

  • Sample Analysis (HPLC/UPLC-MS/MS):

    • Sample Preparation: Plasma or BALF samples are deproteinized. Ceftiofur and its metabolites are often derivatized to desfuroylceftiofur acetamide (DCA) to measure the total active drug concentration.[5][6][7][8] This involves incubation with dithioerythritol (DTE) followed by stabilization with iodoacetamide.[7]

    • Chromatography: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.[9][13]

    • Quantification: The concentration of the analyte (e.g., DFC or DCA) is determined by comparing its peak area to a standard curve prepared with known concentrations of the analyte in the same biological matrix.[15]

3. Monte Carlo Simulation

  • Software: Specialized software such as Crystal Ball or packages in R (e.g., mc2d) are used to perform the simulation.

  • Procedure:

    • Define Input Parameters: Input the mean and standard deviation of the pharmacokinetic parameters (e.g., clearance, volume of distribution) obtained from the population PK model.

    • Incorporate MIC Distribution: Input the MIC distribution for the target pathogen population.

    • Set the Dosing Regimen: Specify the dose, dosing interval, and route of administration to be simulated.

    • Run the Simulation: The software performs a large number of iterations (typically 1,000 to 10,000) to simulate the drug concentration-time profiles in a virtual population.

    • Calculate Probability of Target Attainment (PTA): For each simulated individual, the PK/PD target (e.g., %T > MIC) is calculated. The PTA is the percentage of the simulated population that achieves or exceeds the predefined PK/PD target.

Visualizations

Experimental_Workflow cluster_PD Pharmacodynamic (PD) Studies cluster_PK Pharmacokinetic (PK) Studies cluster_Integration PK/PD Integration & Simulation MIC_determination MIC Determination (Broth Microdilution) Pathogen_distribution Pathogen MIC Distribution MIC_determination->Pathogen_distribution PKPD_integration PK/PD Integration Pathogen_distribution->PKPD_integration Animal_studies Animal Studies (Dosing & Sampling) Sample_analysis Sample Analysis (HPLC/UPLC-MS/MS) Animal_studies->Sample_analysis PK_modeling Population PK Modeling Sample_analysis->PK_modeling PK_modeling->PKPD_integration MCS Monte Carlo Simulation PKPD_integration->MCS Dosage_refinement Dosage Regimen Refinement MCS->Dosage_refinement Dosage_refinement->Animal_studies Validation

Caption: Workflow for Ceftiofur dosage refinement.

MonteCarlo_Logic cluster_inputs Inputs cluster_simulation Simulation Engine cluster_outputs Outputs PK_params Population PK Parameters (CL, Vd, etc.) + Variability MCS_core Monte Carlo Simulation (10,000 Iterations) PK_params->MCS_core MIC_dist Pathogen MIC Distribution MIC_dist->MCS_core Dosage Proposed Dosage Regimen (Dose, Interval) Dosage->MCS_core Sim_profiles Simulated Concentration -Time Profiles MCS_core->Sim_profiles PKPD_target_calc Calculate PK/PD Target (%T > MIC) Sim_profiles->PKPD_target_calc PTA Probability of Target Attainment (PTA) PKPD_target_calc->PTA

References

Addressing poor absorption of oral Ceftiofur formulations in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor absorption of oral Ceftiofur formulations in their studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of our Ceftiofur formulation unexpectedly low in our animal studies?

A1: Ceftiofur inherently exhibits poor oral absorption due to several physicochemical factors. An in silico analysis of Ceftiofur reveals that it violates three of Lipinski's "Rule of Five," which are empirical rules for predicting the oral bioavailability of a compound.[1] Specifically, Ceftiofur has a high molecular weight, a large number of hydrogen bond acceptors, and a high polar surface area, all of which contribute to poor membrane permeability.[1] Additionally, Ceftiofur is susceptible to degradation by gastrointestinal flora, which can further reduce the amount of active drug available for absorption.[2]

Q2: We are observing rapid degradation of Ceftiofur in our in vitro dissolution studies. What could be the cause?

A2: Ceftiofur is known to be unstable and can be rapidly degraded in human fecal material under anaerobic conditions.[2] This degradation is likely to occur in in vitro dissolution media that may not be sterile or could be contaminated with microbes. Ensure your dissolution media and equipment are sterile. Furthermore, the stability of Ceftiofur is pH-dependent. If your dissolution medium has a pH that promotes the degradation of the β-lactam ring, you will observe a loss of the active compound.

Q3: Are there any formulation strategies to improve the oral absorption of Ceftiofur?

A3: A common and effective strategy to enhance the oral absorption of poorly permeable drugs like Ceftiofur is the prodrug approach.[3][4][5] Specifically, ester prodrugs have been successfully used for other third-generation cephalosporins to increase their lipophilicity and, consequently, their ability to cross the intestinal membrane.[6] The ester is then cleaved in the body to release the active Ceftiofur molecule. Investigating different ester prodrugs of Ceftiofur could be a promising avenue for your research.

Q4: How does the metabolism of Ceftiofur affect the interpretation of our pharmacokinetic data?

A4: After administration, Ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), which is the primary microbiologically active metabolite.[7] Therefore, when conducting pharmacokinetic studies, it is crucial to measure the plasma concentrations of both Ceftiofur and DFC. In fact, many analytical methods convert all Ceftiofur and its metabolites to a single derivative, desfuroylceftiofur acetamide (DCA), for quantification to represent the total active drug exposure.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Cmax and AUC in PK studies Poor dissolution of the formulation.Optimize the formulation to improve dissolution (e.g., particle size reduction, use of solubilizing excipients). Conduct in vitro dissolution testing to correlate with in vivo performance.
Low membrane permeability of Ceftiofur.Consider developing a prodrug of Ceftiofur (e.g., an ester prodrug) to enhance its lipophilicity and membrane permeability.
Degradation of Ceftiofur in the GI tract.Investigate enteric-coated formulations to protect the drug from the acidic environment of the stomach and deliver it to the small intestine for absorption.
High variability in PK parameters between subjects Inconsistent gastric emptying times.Standardize the feeding schedule of the study animals. For canines, be aware that large dosage forms can have delayed gastric emptying in a fasted state.[9]
Differences in gut microbiota between individuals.While difficult to control, acknowledging the potential for microbial degradation of Ceftiofur in the gut is important for data interpretation.[2][10]
In vitro-in vivo correlation (IVIVC) is poor The in vitro dissolution method does not mimic in vivo conditions.Develop a more biorelevant dissolution method. Consider using different pH media (simulating stomach and intestine), adding enzymes, and using apparatus that better simulates the mechanical stress in the GI tract.
The formulation exhibits "dose-dumping" in vivo.Re-evaluate the release mechanism of your formulation to ensure a controlled and predictable release profile.

Quantitative Data on Ceftiofur Pharmacokinetics (Parenteral Administration)

The following tables summarize the pharmacokinetic parameters of Ceftiofur following parenteral administration in various species. This data highlights the high bioavailability achieved with injectable formulations, which can serve as a benchmark for your oral formulation development.

Table 1: Pharmacokinetic Parameters of Ceftiofur in Different Species (Intramuscular Administration)

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)Bioavailability (%)Reference
Calves2.26.51 ± 0.1232.49 ± 0.07364.66 ± 0.39
Broiler Chickens22.850.5796.25[11]
Pigs31.7 - 1.9~24Not Reported

Table 2: Pharmacokinetic Parameters of Ceftiofur Formulations in Steers (Subcutaneous Administration)

FormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Ceftiofur Crystalline-Free Acid (CCFA)6.6 mg/kg (single dose)LowerLongerGreater[7][12]
Ceftiofur Hydrochloride (CHCL)2.2 mg/kg (daily for 3 days)HigherShorterLower[7][12]

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Select an appropriate animal model (e.g., rats, dogs, pigs).

  • Dosing: Administer the oral Ceftiofur formulation at a predetermined dose. A parenteral administration group should be included to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis (HPLC):

    • Derivatization: Ceftiofur and its active metabolites in plasma are typically converted to a stable derivative, desfuroylceftiofur acetamide (DCA), for accurate quantification.[7][8][9] This involves treating the plasma sample with a reducing agent like dithioerythritol (DTE) followed by derivatization with iodoacetamide.[8][9]

    • Chromatography: Analyze the derivatized samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection.[7][8]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

In Vitro Dissolution Testing Protocol
  • Apparatus: Use a USP-approved dissolution apparatus (e.g., Apparatus 1 - basket, or Apparatus 2 - paddle).

  • Dissolution Medium: Select a dissolution medium that is relevant to the physiological conditions of the gastrointestinal tract. This can range from simple buffers (e.g., pH 1.2, 4.5, 6.8) to more complex biorelevant media containing enzymes and surfactants.

  • Test Conditions:

    • Temperature: Maintain the temperature at 37 ± 0.5°C.

    • Agitation: Set an appropriate agitation speed (e.g., 50-100 RPM).

  • Sampling: Withdraw samples from the dissolution medium at predetermined time intervals.

  • Sample Analysis: Analyze the concentration of Ceftiofur in the collected samples using a validated analytical method, typically HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

experimental_workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Ex-Vivo Phase cluster_data_analysis Data Analysis Phase animal_model Select Animal Model dosing Administer Oral Ceftiofur Formulation animal_model->dosing blood_sampling Collect Blood Samples at Time Points dosing->blood_sampling plasma_prep Prepare Plasma Samples blood_sampling->plasma_prep derivatization Derivatize to DCA plasma_prep->derivatization hplc_analysis HPLC Analysis derivatization->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_analysis->pk_analysis troubleshooting_workflow start Low Oral Bioavailability Observed check_dissolution Is in-vitro dissolution adequate? start->check_dissolution optimize_formulation Optimize Formulation for Dissolution check_dissolution->optimize_formulation No check_permeability Is membrane permeability the issue? check_dissolution->check_permeability Yes re_evaluate Re-evaluate in-vivo optimize_formulation->re_evaluate prodrug_strategy Consider Prodrug Approach check_permeability->prodrug_strategy Yes check_stability Is GI stability a concern? check_permeability->check_stability No prodrug_strategy->re_evaluate enteric_coating Investigate Enteric Coating check_stability->enteric_coating Yes check_stability->re_evaluate No enteric_coating->re_evaluate metabolic_pathway ceftiofur Ceftiofur dfc Desfuroylceftiofur (DFC) (Active Metabolite) ceftiofur->dfc Rapid Metabolism dca Desfuroylceftiofur Acetamide (DCA) (Analyte for Quantification) dfc->dca Derivatization for Analysis

References

Validation & Comparative

A Comparative In Vivo Analysis of Ceftiofur Formulations: Hydrochloride vs. Crystalline Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo behavior of different antibiotic formulations is paramount for optimizing therapeutic outcomes. This guide provides an objective comparison of two prominent formulations of the third-generation cephalosporin, Ceftiofur: Ceftiofur Hydrochloride (CHCL) and Ceftiofur Crystalline Free Acid (CCFA). The following analysis, supported by experimental data, delves into their pharmacokinetic profiles and therapeutic efficacy.

Ceftiofur is a broad-spectrum antibiotic widely employed in veterinary medicine to combat bacterial infections in livestock.[1][2] Its efficacy is attributed to its ability to inhibit bacterial cell wall synthesis.[3][4] While the active moiety, ceftiofur, remains the same, its formulation as a hydrochloride salt versus a crystalline free acid significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its clinical application. CHCL is typically formulated for daily administration, whereas CCFA is a long-acting formulation designed for single-dose or less frequent administration.[5][6]

Pharmacokinetic Profile: A Tale of Two Formulations

The fundamental difference between CHCL and CCFA lies in their pharmacokinetic properties. CCFA is designed as an extended-release formulation, which is reflected in its slower absorption and longer elimination half-life compared to the more rapidly absorbed and eliminated CHCL.[5][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and Ceftiofur Crystalline Free Acid in plasma, as observed in various animal models.

Table 1: Pharmacokinetic Parameters of Ceftiofur Formulations in Cattle

ParameterThis compound (CHCL)Ceftiofur Crystalline Free Acid (CCFA)Reference
Dose 2.2 mg/kg (daily for 3 days)6.6 mg/kg (single dose)[5]
CMAX (µg/mL) Significantly higher than CCFASignificantly lower than CHCL[5]
TMAX (hours) ~1-2~12-48[5][8]
Half-life (hours) ~18.1~60.6[8]
AUC (µg·h/mL) Lower than CCFAGreater than CHCL[5][8]
T > 2.0 µg/mL (hours) 21.784.6[8]

Table 2: Pharmacokinetic Parameters of Ceftiofur Formulations in Swine

ParameterThis compound (CHCL)Ceftiofur Crystalline Free Acid (CCFA)Reference
Dose 3 mg/kg or 5 mg/kg5.0 mg/kg[9][10]
CMAX (µg/mL) 11.8 ± 1.67 (3 mg/kg); 29.7 ± 6.72 (5 mg/kg)~1.7-1.9[9][11]
TMAX (hours) 1-4 (3 mg/kg); 0.66-2 (5 mg/kg)Similar across formulations[9][11]
AUC(O-LOQ) (µg·h/mL) 216 ± 28.0 (3 mg/kg); 382 ± 89.8 (5 mg/kg)Not specified[9]
T > 0.2 µg/mL (hours) 77.2 ± 10.7 (3 mg/kg); 94.2 ± 8.64 (5 mg/kg)Up to 158 hours for the reference product[9][11]

Therapeutic Efficacy: Clinical Applications and Outcomes

The differing pharmacokinetic profiles of CHCL and CCFA directly influence their therapeutic applications and observed efficacy in treating diseases such as bovine respiratory disease (BRD) and swine respiratory disease (SRD).

Bovine Respiratory Disease (BRD)

In the context of BRD, CCFA's long-acting nature allows for a single administration to be effective, which can be advantageous in feedlot settings by reducing animal handling and stress.[6] However, some studies suggest that for metaphylactic treatment of calves at high risk for BRD, tilmicosin may be more cost-effective and efficacious in reducing subsequent antibiotic treatments compared to CCFA.[12][13] One study found that calves treated metaphylactically with CCFA were more likely to require retreatment for BRD compared to those treated with tilmicosin.[12]

Swine Respiratory Disease (SRD)

CCFA is approved for the treatment of SRD associated with Actinobacillus pleuropneumoniae, Pasteurella multocida, Haemophilus parasuis, and Streptococcus suis.[11][14] The sustained plasma concentrations above the minimum inhibitory concentration (MIC) for these pathogens for an extended period make it a suitable option for single-dose therapy.[10]

Bovine Foot Rot

Studies have also demonstrated the efficacy of both ceftiofur sodium (a salt form with a similar pharmacokinetic profile to CHCL) and CCFA in the treatment of bovine foot rot, with high success rates observed for both formulations.[15][16]

Experimental Protocols

The data presented in this guide are derived from various in vivo studies. Below are generalized experimental protocols representative of the methodologies employed in these studies.

Pharmacokinetic Studies in Cattle
  • Animals: Clinically healthy steers or neonatal calves.[5][8]

  • Drug Administration:

    • CHCL: 2.2 mg/kg administered subcutaneously or intramuscularly every 24 hours for 3 days.[5]

    • CCFA: A single subcutaneous dose of 6.6 mg/kg at the base of the ear.[5][8]

  • Sample Collection: Blood samples were collected at predetermined time points before and after drug administration.

  • Analytical Method: Plasma concentrations of ceftiofur and its active metabolite, desfuroylceftiofur, were determined using high-performance liquid chromatography (HPLC) with ultraviolet detection.[5] The assay typically involves converting all ceftiofur and its conjugates to a single derivative for measurement.[5]

Pharmacokinetic Studies in Swine
  • Animals: Healthy Landrace/Duroc pigs.[11]

  • Drug Administration:

    • CHCL: A single intramuscular injection at a dose of 3 mg/kg or 5 mg/kg.[9]

    • CCFA: A single intramuscular injection in the post-auricular region of the neck at a dose of 5.0 mg/kg.[10][11]

  • Sample Collection: Serial blood samples were collected up to 72 or 96 hours post-injection.[9][17]

  • Analytical Method: Plasma concentrations of ceftiofur and its metabolites were quantified using a validated HPLC assay.[9][17]

Mechanism of Action

Ceftiofur, as a third-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This mechanism is common to all beta-lactam antibiotics.

Ceftiofur_Mechanism_of_Action cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis and Death Peptidoglycan->Lysis Inhibition leads to Ceftiofur Ceftiofur Ceftiofur->PBP Binds to and Inactivates

Caption: Mechanism of action of Ceftiofur.

Conclusion

The choice between this compound and Ceftiofur Crystalline Free Acid for in vivo applications is dictated by the desired therapeutic regimen and the specific clinical context. CHCL, with its rapid onset and shorter duration of action, is suitable for daily administration in acute infections. In contrast, CCFA's long-acting formulation provides sustained therapeutic concentrations from a single dose, offering a convenient and labor-saving alternative for both therapeutic and, in some cases, metaphylactic use, particularly in large-scale livestock operations. Researchers and drug development professionals should consider these distinct pharmacokinetic and efficacy profiles when designing new therapeutic strategies or conducting further in vivo studies.

References

A Comparative Guide to Validated HPLC Methods for Ceftiofur Hydrochloride Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ceftiofur Hydrochloride, a third-generation cephalosporin antibiotic widely used in veterinary medicine.[1] The methodologies and data presented are benchmarked against the International Council for Harmonisation (ICH) guidelines to ensure robustness, reliability, and accuracy in pharmaceutical analysis.

Method Comparison

The selection of an appropriate HPLC method is critical for the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations. Below is a comparative summary of different validated isocratic reverse-phase HPLC (RP-HPLC) methods.

ParameterMethod 1Method 2Method 3
Column Kinetex C18-XB (150x4.6 mm, 5 µm)[1]Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[2]Phenomix C18 (150 x 4.5 mm, 5 µm)[3]
Mobile Phase Acetonitrile: 0.05 M Ammonium Acetate & 0.01 M Tetrabutylammonium Bromide (pH 6.8) (3:7 v/v)[1]Disodium Hydrogen Orthophosphate buffer (pH 6.8): Acetonitrile (60:40 v/v)[2]Acetonitrile: Phosphate buffer (pH 6.0) (25:75 v/v)[3]
Flow Rate Not Specified1.5 mL/min[2]1.0 mL/min[3]
Detection (UV) 290 nm[1]292 nm[2]292 nm[3]
Retention Time 4.4 min[1]7.64 min[2]~3.4 min[3]
Performance Data Based on ICH Validation Parameters

The following tables summarize the performance characteristics of the compared HPLC methods according to ICH validation guidelines.[4][5][6]

1. Linearity

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal.[4][7]

MethodLinearity RangeCorrelation Coefficient (R²)
Method 1 80-120% of nominal concentration[1]0.9992[1]
Method 2 50-150 µg/mL[2]0.9998[2]
Method 3 0.01-0.16 mg/mL[3]Not Specified
Method 4 0.5-50.0 µg/mL[8]0.9999[8]

2. Accuracy

Accuracy is the closeness of the test results to the true value and is often expressed as percent recovery.[6]

MethodMean Recovery (%)
Method 2 100.02%[2]
Method 3 100.1% - 101.3%[3]

3. Precision

Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD).

MethodParameter%RSD
Method 1 Peak Areas[1]±0.11%[1]
Method 2 System Precision (Injection Reproducibility)[2]0.37%[2]
Method 3 Repeatability[3]< 2%[3]

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

MethodLODLOQ
Method 3 0.003 mg/mL[3]0.01 mg/mL[3]
Method 4 0.03 µg/mL[8]0.1 µg/mL[8]

Experimental Protocols

The following are detailed methodologies for the key validation experiments cited in this guide.

1. Linearity Study

  • Objective: To establish the linear range of the analytical method.

  • Procedure:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of at least five dilutions of the stock solution to cover the desired concentration range (e.g., 50-150% of the target concentration).[2][6]

    • Inject each dilution in triplicate into the HPLC system.

    • Record the peak area for each injection.

    • Plot a calibration curve of the mean peak area against the corresponding concentration.

    • Determine the correlation coefficient (R²) of the regression line, which should ideally be ≥ 0.999.[8]

2. Accuracy (Recovery) Study

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare placebo (matrix without the analyte) samples.

    • Spike the placebo samples with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples using the HPLC method.

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100%.

    • The mean recovery should be within an acceptable range (e.g., 98-102%).[2]

3. Precision (Repeatability and Intermediate Precision) Study

  • Objective: To assess the variability of the analytical method under the same and different conditions.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six independent samples of this compound at 100% of the target concentration.[9]

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the mean, standard deviation, and %RSD for the results. The %RSD should be within the acceptance criteria (typically ≤ 2%).[3]

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies to assess the method's ruggedness.

4. Specificity Study

  • Objective: To ensure that the analytical signal is solely from the analyte of interest and not from any other components (e.g., impurities, degradation products, or matrix components).[4]

  • Procedure:

    • Analyze a blank sample (mobile phase or placebo) to ensure no interfering peaks are present at the retention time of this compound.[2]

    • Analyze a sample of pure this compound standard.

    • Analyze a sample of the drug product.

    • If available, analyze samples containing potential impurities or degradation products.

    • The peak for this compound in the drug product should be pure and have no co-eluting peaks.

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for validating an HPLC method for this compound analysis according to ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development sample_prep Sample Preparation (Standard & Test Solutions) start->sample_prep hplc_analysis HPLC Analysis (Chromatographic Separation) sample_prep->hplc_analysis data_acquisition Data Acquisition (Peak Integration & Area Measurement) hplc_analysis->data_acquisition validation_params ICH Validation Parameters data_acquisition->validation_params system_suitability System Suitability data_acquisition->system_suitability Continuous Monitoring linearity Linearity validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision validation_params->precision specificity Specificity validation_params->specificity lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness report Validation Report validation_params->report system_suitability->report end End: Method Validated report->end

Caption: Workflow for HPLC method validation of Ceftiofur HCl.

References

Comparative In Vitro Efficacy of Ceftiofur Hydrochloride and Cefquinome

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two prominent veterinary cephalosporins: Ceftiofur Hydrochloride, a third-generation cephalosporin, and Cefquinome, a fourth-generation cephalosporin.[1] This analysis is based on published experimental data and is intended to assist researchers, scientists, and drug development professionals in their evaluation of these antimicrobial agents.

Executive Summary

Ceftiofur and Cefquinome are both broad-spectrum β-lactam antibiotics that function by inhibiting bacterial cell wall synthesis.[2][3] Cefquinome, as a fourth-generation cephalosporin, generally exhibits a broader spectrum of activity, particularly against Gram-positive bacteria and some Gram-negative organisms that may be resistant to third-generation cephalosporins.[2] This is partly due to its greater stability against hydrolysis by some β-lactamase enzymes.[2] In vitro studies, primarily through the determination of Minimum Inhibitory Concentrations (MICs) and time-kill assays, provide quantitative measures of their comparative potency against various veterinary pathogens.

Mechanism of Action

Both Ceftiofur and Cefquinome exert their bactericidal effect by interfering with the synthesis of the peptidoglycan layer of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity leads to cell lysis and bacterial death.

cluster_0 Bacterial Cell cluster_1 Cephalosporin Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis & Bacterial Death Peptidoglycan->CellLysis Inhibition leads to Ceftiofur Ceftiofur Ceftiofur->PBP Inhibits Cefquinome Cefquinome Cefquinome->PBP Inhibits

Caption: Mechanism of action for Ceftiofur and Cefquinome.

Comparative In Vitro Susceptibility Data

The in vitro activity of Ceftiofur and Cefquinome is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. A lower MIC value indicates greater potency. The following tables summarize MIC data from various studies against key veterinary pathogens.

Table 1: MIC Values (µg/mL) for Ceftiofur Against Various Veterinary Pathogens

Bacterial SpeciesMIC50MIC90RangeReference
Mannheimia haemolytica≤0.03≤0.030.008–0.063[4]
Pasteurella multocida≤0.03≤0.030.002–0.031[4]
Haemophilus somnus≤0.015≤0.015-[5]
Actinobacillus pleuropneumoniae≤0.030.06-[6]
Streptococcus suis0.060.12-[6]
Staphylococcus aureus (methicillin-susceptible)-1.0-[7]

Table 2: MIC Values (µg/mL) for Cefquinome Against Various Veterinary Pathogens

Bacterial SpeciesMIC50MIC90RangeReference
Escherichia coli≤0.5≤0.5-[8]
Klebsiella pneumoniae≤0.5≤0.5-[8]
Pasteurella multocida----
Staphylococcus aureus (methicillin-susceptible)-2.0-[8]
Streptococcus pneumoniae≤0.12≤0.12-[8]
Actinobacillus pleuropneumoniae--0.016[9]

Time-Kill Assays

Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, demonstrating the rate and extent of bacterial killing over time. Both Ceftiofur and Cefquinome exhibit time-dependent bactericidal activity.

Studies have shown that for Cefquinome against Actinobacillus pleuropneumoniae, a bactericidal effect was observed for samples collected at 6 and 8 hours.[9] For Staphylococcus aureus, Cefquinome demonstrated a reduction of 2.5–3 log CFU/ml within 9 hours of incubation at concentrations of 2x, 4x, and 8x MIC.[10]

A comparative study on Pasteurella multocida showed that at the MIC, there were no significant differences in the killing rate by either drug after 120 minutes of exposure.[4] However, after 180 minutes, a significant difference was observed where Ceftiofur showed bacterial growth while other agents like enrofloxacin showed a significant kill rate.[4]

Experimental Protocols

The following are generalized protocols for the key in vitro experiments cited in this guide. Specific details may vary between laboratories.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using broth microdilution or agar dilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Start Prepare Serial Dilutions of Antibiotic Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 35-37°C for 18-24 hours Inoculate->Incubate Observe Observe for Visible Bacterial Growth Incubate->Observe DetermineMIC Determine MIC (Lowest concentration with no growth) Observe->DetermineMIC

References

In Vitro Activity of Ceftiofur Hydrochloride Compared to First-Generation Cephalosporins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of Ceftiofur Hydrochloride, a third-generation cephalosporin, with that of first-generation cephalosporins, namely Cefazolin, Cephalothin, and Cephalexin. The data presented is compiled from various studies to offer an objective overview of their performance against a range of veterinary pathogens.

Executive Summary

This compound generally demonstrates a broader spectrum of activity, particularly against Gram-negative bacteria, when compared to first-generation cephalosporins. While first-generation cephalosporins maintain good efficacy against many Gram-positive organisms, Ceftiofur exhibits potent activity against key veterinary pathogens, including respiratory disease-associated bacteria in swine and cattle. The following sections provide a detailed breakdown of their comparative in vitro efficacy, supported by quantitative data and experimental methodologies.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and first-generation cephalosporins against various bacterial isolates of veterinary importance. MIC values, expressed in µg/mL, represent the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Various Veterinary Pathogens

Bacterial SpeciesCeftiofurCefazolinCephalothinCephalexin
Staphylococcus aureus1.0[1]0.25[2]0.12[2]64[3]
Streptococcus suis≤0.5---
Streptococcus zooepidemicus0.12[4]-0.12[5]-
Escherichia coli>16.016[2]64[2]-
Pasteurella multocida≤2.0---
Actinobacillus pleuropneumoniae≤2.0---
Salmonella choleraesuis≤2.0---

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily derived from studies employing standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI), particularly the VET01 and VET02 guidelines.[6][7] These protocols are crucial for ensuring the reproducibility and comparability of results across different laboratories.

Key Experimental Steps:
  • Bacterial Isolates: Clinically relevant bacterial strains are isolated from animal patients. The specific species and number of isolates are detailed in the respective studies.

  • Culture Media: Mueller-Hinton Broth or Agar is the most commonly used medium for susceptibility testing. For fastidious organisms, supplementation with blood or other growth factors may be necessary.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density (typically a 0.5 McFarland standard), to ensure a consistent number of bacteria are tested.

  • Antimicrobial Agents: Standardized powders of this compound, Cefazolin, Cephalothin, and Cephalexin are used to prepare serial dilutions.

  • Susceptibility Testing Methods:

    • Broth Microdilution: This is a common method where twofold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate. Each well is then inoculated with the standardized bacterial suspension. The plates are incubated under specific conditions (e.g., 35°C for 18-24 hours). The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]

    • Agar Dilution: This method involves incorporating varying concentrations of the antimicrobial agent into agar plates. A standardized inoculum of each bacterial isolate is then spotted onto the surface of the plates. After incubation, the MIC is read as the lowest concentration of the antibiotic that prevents visible growth.

  • Quality Control: Reference strains with known MIC values are included in each experiment to ensure the accuracy and reproducibility of the results.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, including both Ceftiofur and the first-generation agents, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, especially in Gram-positive organisms with a thick peptidoglycan layer.

The diagram below illustrates the general mechanism of action for cephalosporins.

Cephalosporin_Mechanism Cephalosporin Ceftiofur / First-Gen Cephalosporins PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Peptidoglycan Peptidoglycan Synthesis (Cross-linking) PBP->Peptidoglycan Catalyzes Autolysins Autolytic Enzymes (Autolysins) PBP->Autolysins Cell_Lysis Cell Lysis & Death Autolysins->Cell_Lysis Degrade Cell Wall Precursors Cell Wall Precursors Precursors->Peptidoglycan Synthesis of

Caption: Mechanism of action of cephalosporins.

Comparative Analysis

The in vitro data suggests a clear distinction in the activity profiles of this compound and first-generation cephalosporins.

  • Gram-Positive Activity: First-generation cephalosporins, such as Cefazolin and Cephalothin, demonstrate potent activity against many Gram-positive cocci, including Staphylococcus aureus and Streptococcus species.[2][5] In some instances, their MIC90 values are lower than that of Ceftiofur against these organisms. Cephalexin, however, shows considerably higher MIC values against S. pseudintermedius compared to Cephalothin.[3]

  • Gram-Negative Activity: This is where Ceftiofur holds a significant advantage. As a third-generation cephalosporin, it was designed for enhanced activity against Gram-negative bacteria. The data indicates its superior performance against pathogens like Escherichia coli, Pasteurella multocida, and Actinobacillus pleuropneumoniae when compared to first-generation agents.[2][9] First-generation cephalosporins generally have limited and often clinically insignificant activity against many Gram-negative rods.

  • β-Lactamase Stability: A key factor contributing to the broader spectrum of third-generation cephalosporins is their increased stability to β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics. This stability allows Ceftiofur to be effective against a wider range of Gram-negative bacteria that may be resistant to first-generation cephalosporins.

Conclusion

The choice between this compound and a first-generation cephalosporin for in vitro studies or as a potential therapeutic agent should be guided by the target pathogen. For infections caused by susceptible Gram-positive cocci, first-generation cephalosporins remain a viable option. However, for Gram-negative pathogens or in situations where the causative agent is unknown, the broader spectrum of activity of this compound makes it a more potent and reliable choice. The provided data and experimental context should serve as a valuable resource for researchers and professionals in the field of drug development and veterinary medicine.

References

Optimizing Ceftiofur Dosage: A Comparative Guide to PBPK/PD Model Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of antibiotic dosage regimens is critical to ensure efficacy while minimizing the development of antimicrobial resistance. This guide provides a detailed comparison of the physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling approach for Ceftiofur, a third-generation cephalosporin widely used in veterinary medicine, with alternative modeling strategies.[1][2][3][4]

Ceftiofur is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool for treating respiratory and other infections in various animal species, including swine, cattle, and dogs.[2][5] However, determining the optimal dosage is a complex process that requires a thorough understanding of the drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the bacteria) properties. Model-informed drug development is increasingly being utilized to integrate data variability and uncertainty to establish rational dosage regimens.[1][2][3]

This guide will delve into the validation of a PBPK/PD model for Ceftiofur and compare its performance and outputs with those of ex vivo PK/PD modeling and non-linear mixed-effects (NLME) compartmental modeling, supported by experimental data from various studies.

Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) Modeling

PBPK/PD models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug based on the physiological and anatomical characteristics of the species.[4] These models can predict drug concentrations in various tissues and can be linked to a PD model to simulate the antibacterial effect over time.

A key application of PBPK/PD modeling is the validation of dosage regimens determined by other methods, such as ex vivo PK/PD models. For instance, a study on Ceftiofur against Pasteurella multocida in swine used a PBPK/PD model to validate the efficacy of dosages calculated from an ex vivo model.[1][3] The PBPK/PD model predicted the time-courses of bacterial growth, indicating that a dosage of 0.46 mg/kg body weight could effectively inhibit bacterial growth and produce a good bactericidal effect.[1][3]

PBPK/PD Model Development and Validation Workflow

The development and validation of a PBPK/PD model is a multi-step process that involves integrating data from various sources.

PBPK_PD_Workflow cluster_PBPK_Model PBPK Model Development cluster_PD_Model PD Model Development cluster_PBPK_PD_Integration PBPK/PD Integration & Simulation in_vitro_data In Vitro Data (Metabolism, Protein Binding) pbpk_model PBPK Model Construction in_vitro_data->pbpk_model phys_data Physiological Data (Organ Weights, Blood Flow) phys_data->pbpk_model drug_props Drug Properties (MW, pKa, Lipophilicity) drug_props->pbpk_model model_validation Model Validation pbpk_model->model_validation pk_data In Vivo PK Data (Plasma & Tissue Conc.) pk_data->model_validation pbpk_pd_model Integrated PBPK/PD Model model_validation->pbpk_pd_model mic_data In Vitro PD Data (MIC, MBC, MPC, PAE) pd_model Semi-mechanistic PD Model mic_data->pd_model pd_model->pbpk_pd_model dose_sim Dosage Regimen Simulation pbpk_pd_model->dose_sim pta Probability of Target Attainment (PTA) Analysis dose_sim->pta optimized_dose Optimized Dosage pta->optimized_dose

PBPK/PD model development and validation workflow.
Experimental Protocols for PBPK/PD Model Validation of Ceftiofur

1. Animal Studies and Pharmacokinetics:

  • Healthy or infected animals (e.g., swine) are administered a specific dose of Ceftiofur.

  • Blood and target tissue samples (e.g., plasma and bronchoalveolar lavage fluid (BALF)) are collected at predetermined time points.[1][3]

  • The concentration of Ceftiofur and its active metabolite, desfuroylceftiofur (DFC), is measured using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[3]

  • Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC) are calculated using non-compartmental analysis with software like WinNonlin.[1]

2. In Vitro and Ex Vivo Pharmacodynamics:

  • The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Ceftiofur against the target pathogen (e.g., P. multocida) are determined using broth microdilution methods.[3]

  • The mutant prevention concentration (MPC) is determined by plating a high concentration of bacteria on agar plates with varying concentrations of the drug.[3][6]

  • The post-antibiotic effect (PAE), which is the suppression of bacterial growth after limited exposure to an antimicrobial agent, is measured by exposing the bacteria to different multiples of the MIC for a set period, removing the drug, and monitoring bacterial regrowth over time.[3]

  • Time-kill curves are generated by exposing the pathogen to various concentrations of Ceftiofur (often in plasma or serum collected from treated animals to mimic in vivo conditions) and quantifying the bacterial count at different time points.[6]

3. PBPK/PD Model Construction and Simulation:

  • A whole-body PBPK model is constructed using software such as GastroPlus or SimCyp, incorporating physiological parameters of the target species and the physicochemical properties of Ceftiofur.[4]

  • The PBPK model is validated by comparing the simulated plasma and tissue concentration profiles with the experimentally determined in vivo PK data.[1][3]

  • A semi-mechanistic PD model is developed based on the in vitro PD data (MIC, time-kill curves) to describe the relationship between drug concentration and bacterial killing.[1][3]

  • The validated PBPK model and the PD model are integrated.

  • Monte Carlo simulations are performed to predict the time-course of bacterial growth for different dosage regimens and to calculate the probability of target attainment (PTA) for specific PK/PD indices (e.g., AUC/MIC).[1][3]

Quantitative Data for PBPK/PD Model Validation of Ceftiofur against P. multocida in Swine
ParameterValueReference
Pharmacokinetics (Plasma)
Cmax11.81 µg/mL[1]
AUC0-inf163.04 µg·h/mL[1]
Pharmacokinetics (BALF)
Cmax5.05 µg/mL[1]
AUC0-inf31.45 µg·h/mL[1]
Pharmacodynamics
MIC0.06 µg/mL[3]
MBC0.125 µg/mL[3]
MPC0.3 µg/mL[3]
PK/PD Targets (AUC/MIC)
Bacteriostatic44.02 h[1][3]
Bactericidal89.40 h[1][3]
Bacterial Elimination119.90 h[1][3]
Calculated Dosages
Bacteriostatic0.22 mg/kg[1][3]
Bactericidal0.46 mg/kg[1][3]
Bacterial Elimination0.64 mg/kg[1][3]

Alternative Modeling Approaches

While PBPK/PD modeling offers a highly mechanistic approach, other modeling strategies are also employed for dosage optimization.

Ex Vivo PK/PD Modeling

This approach integrates in vivo pharmacokinetic data with ex vivo pharmacodynamic data. Drug concentrations are measured in plasma or target tissues from treated animals, and the antibacterial effect of these samples is then tested in vitro.

A study on a ceftiofur hydrochloride oily suspension for treating Streptococcus suis in swine utilized an ex vivo PK/PD model.[4] This model determined the values of the PK/PD index AUC0–24h/MIC required for different levels of antibacterial activity.[4]

The protocol shares similarities with the PBPK/PD approach in its PK and PD data generation phases but differs in the integration and modeling steps.

  • Animal Studies and Pharmacokinetics: Similar to the PBPK/PD protocol, with collection of plasma and, in this case, pulmonary epithelial lining fluid (PELF).[4]

  • In Vitro and Ex Vivo Pharmacodynamics: Standard determination of MIC, MBC, MPC, and PAE. For the ex vivo component, the collected PELF from treated animals is used as the medium for time-kill curve experiments against the target pathogen.

  • PK/PD Integration and Modeling:

    • The relationship between the antibacterial effect (change in bacterial count) and the ex vivo PK/PD index (AUC0–24h/MIC) is fitted using a sigmoid Emax model.[4]

    • This model is used to determine the target AUC0–24h/MIC values for bacteriostatic, bactericidal, and bacterial elimination effects.

    • The final dosage is calculated based on these target values and the drug's clearance. Simulations for different dosage regimens can be performed using software like Mlxplore.[4]

ParameterValueReference
Pharmacokinetics (PELF)
Cmax (infected)33.04 ± 0.99 µg/mL[4]
AUC (infected)735.85 ± 26.20 µg·h/mL[4]
Tmax (infected)8.00 h[4]
Pharmacodynamics
MIC (in PELF)0.25 µg/mL[4]
PK/PD Targets (AUC/MIC)
Bacteriostatic6.54 h[4]
Bactericidal9.69 h[4]
Bacterial Elimination11.49 h[4]
Calculated Dosages
Bacteriostatic1.30 mg/kg[4]
Bactericidal1.94 mg/kg every 72h[4]
Bacterial Elimination2.30 mg/kg[4]
Non-Linear Mixed-Effects (NLME) Compartmental Modeling

NLME models are a type of compartmental model that can describe the pharmacokinetics in a population, accounting for both typical trends and inter-individual variability. These models are less mechanistic than PBPK models but are powerful for analyzing sparse data and identifying sources of variability.

A study on Ceftiofur sodium in healthy beagle dogs developed a two-compartment NLME model to describe its pharmacokinetics and to simulate dosage regimens against Escherichia coli.[2]

  • Animal Studies and Pharmacokinetics: Healthy beagle dogs were administered Ceftiofur sodium intravenously (I.V.) or subcutaneously (S.C.).[2] Plasma samples were collected over 72 hours.[2]

  • Drug Concentration Analysis: Total Ceftiofur equivalent concentrations were measured by UPLC-MS/MS after derivatization.[2]

  • NLME Model Development:

    • The plasma concentration-time data were modeled using software like Monolix.[2]

    • Different compartmental models (e.g., one- or two-compartment) with various absorption and elimination kinetics are tested to find the best fit for the data.

    • Covariates (e.g., gender) that may explain inter-individual variability are investigated.[2]

  • Simulation and Dosage Regimen Prediction:

    • The final model is used to perform Monte Carlo simulations to predict the probability of achieving a pharmacodynamic target (e.g., time above MIC) for different dosage regimens and MIC values.[2]

ParameterValueReference
Pharmacokinetics
Systemic Clearance (CL)0.25 L/h/kg[2]
Volume of Distribution (Vd)2.97 L/kg[2]
S.C. Bioavailability93.7%[2]
Simulation Outcome
Dosage2.2 mg/kg S.C.[2]
Predicted time above MIC of 0.5 µg/mL~30 hours[2]
PTA for MIC ≤ 0.5 µg/mL>90%[2]
PTA for MIC of ~1.0 µg/mL~60%[2]

Comparative Analysis of Modeling Approaches

FeaturePBPK/PD ModelingEx Vivo PK/PD ModelingNLME Compartmental Modeling
Mechanistic Detail High (based on physiology)Moderate (links in vivo PK to ex vivo PD)Low to Moderate (descriptive compartments)
Predictive Power High (can extrapolate between species and populations)Moderate (specific to the conditions of the study)Moderate (good for interpolation and describing variability)
Data Requirements High (requires physiological, drug-specific, and in vivo/in vitro data)Moderate (requires in vivo PK and ex vivo PD data)Moderate (requires population PK data)
Application Dosage validation, inter-species scaling, tissue concentration predictionDosage optimization for specific formulations and pathogensPopulation pharmacokinetics, identifying sources of variability, dosage simulation
Example Optimized Dose 0.46 mg/kg for bactericidal effect against P. multocida in swine[1][3]1.94 mg/kg every 72h for bactericidal effect against S. suis in swine[4]2.2 mg/kg S.C. for PTA >90% against E. coli with MIC ≤ 0.5 µg/mL in dogs[2]

Mechanism of Action of Ceftiofur

Ceftiofur, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, Ceftiofur prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

Ceftiofur_MoA Ceftiofur Ceftiofur PBP Penicillin-Binding Proteins (PBPs) Ceftiofur->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for CellLysis Cell Lysis & Bacterial Death CellWall->CellLysis Weakened wall leads to

Mechanism of action of Ceftiofur.

Conclusion

The validation of dosage regimens for Ceftiofur is a multifaceted process that can be approached with varying levels of mechanistic detail. PBPK/PD modeling stands out for its ability to integrate physiological and drug-specific information to mechanistically simulate drug disposition and effect, making it a powerful tool for validating dosages and extrapolating to different scenarios.[1][3][4]

Alternative approaches, such as ex vivo PK/PD modeling and NLME compartmental modeling, also provide valuable insights for dosage optimization.[2][4] Ex vivo models offer a direct link between the drug concentrations achieved in the body and their antibacterial effect, while NLME models are adept at characterizing population pharmacokinetics and its variability. The choice of modeling approach depends on the specific research question, the available data, and the desired level of mechanistic understanding. Ultimately, the integration of these modeling techniques provides a robust framework for the rational and effective use of important veterinary antibiotics like Ceftiofur.

References

Comparative Efficacy of Ceftiofur Hydrochloride and Oxytetracycline in the Management of Bovine Foot Rot

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Bovine foot rot, a contagious and painful disease, poses a significant threat to cattle health and productivity. Timely and effective antimicrobial therapy is crucial for successful outcomes. This guide provides a detailed comparison of two commonly used antibiotics for the treatment of bovine foot rot: Ceftiofur Hydrochloride, a third-generation cephalosporin, and Oxytetracycline, a broad-spectrum tetracycline. This analysis is based on available clinical trial data and scientific literature to assist researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison: Ceftiofur vs. Oxytetracycline

Clinical studies have demonstrated that both this compound and oxytetracycline are effective in treating bovine foot rot. However, their performance, particularly in terms of treatment success rates and withdrawal times, shows some key differences.

A pivotal randomized controlled trial provides robust comparative data on the efficacy of a high-dosage ceftiofur regimen against a standard oxytetracycline dose. The results indicate a comparable, though slightly higher, success rate for ceftiofur.[1][2][3] A comprehensive review of multiple studies further supports the comparable efficacy of both drugs, even when different dosages of oxytetracycline are considered.[4][5][6]

One of the most significant advantages of ceftiofur is its negligible withdrawal time for meat, which is a critical consideration for near-market weight animals.[1][2] In contrast, oxytetracycline has a considerably longer withdrawal period.[2]

A network meta-analysis of various antimicrobial interventions for interdigital necrobacillosis suggests that while both ceftiofur and oxytetracycline are effective, ceftiofur may hold an advantage based on its pharmacodynamic and pharmacokinetic properties.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies.

Table 1: Treatment Efficacy of this compound vs. Oxytetracycline

Treatment GroupDosageAdministrationNo. of AnimalsSuccess Rate (%)
This compound1.0 mg/kgIntramuscular, once daily for 3 days12973%[1][2]
Oxytetracycline6.6 mg/kgIntramuscular, once daily for 3 days12868%[1][2]
Oxytetracycline10 mg/kgIntramuscular, once daily for 3 daysData not available in direct comparisonComparable efficacy noted in reviews[4][5][6]

Table 2: Key Characteristics of this compound and Oxytetracycline

CharacteristicThis compoundOxytetracycline
Mechanism of Action Inhibits bacterial cell wall synthesis[9]Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit[10][11][12][13]
Spectrum of Activity Broad-spectrum, including against key foot rot pathogens like Fusobacterium necrophorum and Porphyromonas levii[14]Broad-spectrum, effective against a wide range of Gram-positive and Gram-negative bacteria[11][12]
Meat Withdrawal Time Negligible[1][2]18 days or more, depending on the specific formulation and dosage[2]
Milk Withdrawal Time Zero days for some formulations[15]96 hours after the last treatment[16]

Experimental Protocols

The data presented in this guide is primarily based on a randomized controlled trial comparing ceftiofur sodium and oxytetracycline for the treatment of acute interdigital phlegmon (foot rot) in feedlot cattle.

Study Design: Randomized Controlled Trial
  • Objective: To determine the efficacy of ceftiofur sodium for the treatment of acute interdigital phlegmon in cattle compared to oxytetracycline.[1][2]

  • Animals: 308 cross-bred yearling steers exhibiting clinical signs of acute interdigital phlegmon, including lameness with interdigital swelling and/or lesions.[1][2]

  • Treatment Groups:

    • Low-Dosage Ceftiofur (discontinued): 0.1 mg/kg body weight, administered intramuscularly (IM) every 24 hours for 3 days.[1][2]

    • High-Dosage Ceftiofur: 1.0 mg/kg body weight, administered IM every 24 hours for 3 days.[1][2]

    • Oxytetracycline: 6.6 mg/kg body weight, administered IM every 24 hours for 3 days.[1][2]

  • Assessment of Efficacy: Treatment was considered successful if the animal was no longer lame on day 4 of the study.[1][2] Lameness, swelling, and lesion scores were also recorded.[2]

  • Bacteriological Analysis: Biopsy specimens were collected from a subset of animals prior to treatment for anaerobic bacterial culture to identify the causative pathogens. The most frequently isolated bacteria were Porphyromonas levii and Prevotella intermedia.[1][2]

Visualizing the Process

To further clarify the experimental workflow and the mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_selection Animal Selection cluster_randomization Randomization cluster_treatment Treatment Groups (3-day IM injections) cluster_assessment Outcome Assessment cluster_results Results A 308 Yearling Steers with Bovine Foot Rot B Random Assignment A->B C Ceftiofur (1.0 mg/kg) B->C D Oxytetracycline (6.6 mg/kg) B->D E Low-Dose Ceftiofur (0.1 mg/kg) (Discontinued) B->E F Lameness Evaluation on Day 4 C->F D->F E->F G Success Rate: Ceftiofur: 73% Oxytetracycline: 68% F->G

Diagram 1: Experimental workflow of the comparative clinical trial.

Mechanism_of_Action cluster_ceftiofur This compound cluster_oxytetracycline Oxytetracycline Ceftiofur Ceftiofur PBP Penicillin-Binding Proteins (PBPs) Ceftiofur->PBP binds to & inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall inhibits Lysis Cell Lysis CellWall->Lysis leads to Oxytetracycline Oxytetracycline Ribosome 30S Ribosomal Subunit Oxytetracycline->Ribosome binds to tRNA aminoacyl-tRNA binding Ribosome->tRNA prevents Protein Protein Synthesis tRNA->Protein inhibits Growth Bacterial Growth Inhibition Protein->Growth results in

Diagram 2: Simplified mechanism of action for Ceftiofur and Oxytetracycline.

Adverse Effects

Both antimicrobials are generally well-tolerated, but potential side effects should be considered.

  • This compound: Common side effects are often mild and can include gastrointestinal upset (diarrhea, loss of appetite) and pain or swelling at the injection site.[17][18][19] Rare but more serious adverse reactions may include allergic reactions (difficulty breathing, skin rashes).[17][18]

  • Oxytetracycline: Adverse reactions can include swelling at the injection site, restlessness, and in some cases, allergic reactions (anaphylaxis).[16][20] Reports have also noted the potential for cardiovascular collapse of unknown cause.[16]

Conclusion

Both this compound and oxytetracycline are effective treatments for bovine foot rot. The choice between these two antibiotics may be influenced by several factors. Ceftiofur demonstrates a slightly higher success rate in some studies and, most notably, offers a significant advantage with its negligible meat withdrawal time, making it a preferable option for cattle nearing market weight.[1][2] Oxytetracycline remains a viable and effective treatment, though its longer withdrawal period requires careful management.[2] For researchers and drug development professionals, the comparable efficacy yet differing pharmacokinetic profiles and withdrawal times of these two drugs highlight the ongoing need for novel antimicrobial agents with improved safety and economic benefits for the livestock industry.

References

Assessing the Immunomodulatory Effects of Ceftiofur Hydrochloride During Vaccination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftiofur hydrochloride, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in livestock.[1][2][3] Its broad spectrum of activity makes it a valuable tool for managing diseases in swine, cattle, and poultry.[1][4] However, the frequent concurrent administration of antibiotics and vaccines in production animals raises questions about potential interactions that could influence the development of a protective immune response.[1][5] Beyond their antimicrobial properties, some antibiotics, including cephalosporins, have been reported to possess immunomodulatory capabilities, such as altering cytokine secretion and influencing humoral and cellular immunity.[1][2][6][7]

This guide provides an objective comparison of the immunomodulatory effects of this compound when administered during vaccination, drawing on experimental data from key studies. It aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of the existing evidence, detailed experimental protocols, and a visual representation of the potential mechanisms and workflows involved in such assessments.

Comparative Analysis of Immunomodulatory Effects

The impact of this compound on vaccine-induced immunity appears to be variable and dependent on the specific vaccine administered and the animal model.

Effects on Humoral Immunity

Studies in pigs have shown that ceftiofur can negatively affect the humoral immune response to certain vaccines. For instance, concurrent administration of ceftiofur with a live attenuated pseudorabies virus (PRV) vaccine resulted in a significant delay in the development of the humoral response.[1][2] Similarly, a significant suppression of antibody production was observed in pigs vaccinated against swine influenza virus (SIV) while being treated with ceftiofur.[1][2] In another study, ceftiofur, along with doxycycline and tiamulin, was found to reduce the number of pigs that seroconverted and lowered the ELISA scores following vaccination against erysipelas.[6]

Conversely, a study investigating the response to a porcine circovirus type 2 (PCV-2) and Mycoplasma hyopneumoniae combination vaccine found no significant impact of ceftiofur, enrofloxacin, or tulathromycin on the induction of humoral immunity to PCV-2.[5] This discrepancy suggests that the immunomodulatory effects of antibiotics may be vaccine-antigen dependent.[5]

In avian species, the co-administration of this compound with an avian influenza (AI) vaccine was reported to disrupt the vaccine's structure, leading to poor absorption at the injection site and reduced antibody titers against H5N8 and H7N9 strains.[4]

Table 1: Effect of this compound on Humoral Immune Response to Vaccination in Swine

VaccineAnimal ModelKey FindingsReference
Live Attenuated Pseudorabies Virus (PRV)PigsSignificant delay in the development of humoral response.[2][1][2]
Inactivated Swine Influenza Virus (SIV)PigsSignificant suppression of antibody production.[2][1][2]
Inactivated ErysipelasPigsSignificantly lower ELISA score compared to non-treated vaccinated pigs.[6][6]
Porcine Circovirus Type 2 (PCV-2) / Mycoplasma hyopneumoniaeWeaned PigsNo significant effect on the induction of humoral immunity to PCV-2.[5][5]

Table 2: Comparison of Different Antibiotics on Humoral Response to Erysipelas Vaccination in Swine

AntibioticEffect on Humoral Response (ELISA Score)Reference
AmoxicillinSignificantly higher than non-treated vaccinated controls.[6]
Ceftiofur Significantly lower than non-treated vaccinated pigs. [6]
DoxycyclineSignificant reduction in the number of positive pigs.[6]
TiamulinSignificant reduction in the number of positive pigs.[6]
TulathromycinSignificantly higher than non-treated vaccinated controls.[6]
Effects on Cellular Immunity

The influence of ceftiofur on the cell-mediated immune response also appears to be vaccine-dependent. In pigs vaccinated against PRV, ceftiofur treatment significantly affected the cellular immune response.[2] However, for the SIV vaccine, no significant impact on cellular immunity was observed, despite the negative effect on the humoral response.[1]

Table 3: Effect of this compound on Cellular Immune Response to Vaccination in Swine

VaccineAnimal ModelKey FindingsReference
Live Attenuated Pseudorabies Virus (PRV)PigsCellular immune response was significantly affected.[2][1][2]
Inactivated Swine Influenza Virus (SIV)PigsNo significant influence on cellular immunity was observed.[1][1]

Potential Mechanism of Action

Ceftiofur's immunomodulatory effects may be linked to its ability to inhibit the secretion of pro-inflammatory cytokines.[8] This can occur through the inhibition of key signaling pathways such as NF-κB and MAPK, which are crucial for the transcription of many immune-related genes.

G Potential Immunomodulatory Pathway of Ceftiofur cluster_0 Immune Cell Bacterial Component (LPS) Bacterial Component (LPS) TLR4 TLR4 Bacterial Component (LPS)->TLR4 Activates MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Initiates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Initiates Cytokine_Genes Cytokine Genes MAPK_Pathway->Cytokine_Genes Activates Transcription NFkB_Pathway->Cytokine_Genes Activates Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokine_Genes->Pro_inflammatory_Cytokines Leads to Production Immune_Response Immune Response Pro_inflammatory_Cytokines->Immune_Response Modulates Ceftiofur Ceftiofur Ceftiofur->MAPK_Pathway Inhibits Ceftiofur->NFkB_Pathway Inhibits

Caption: Potential mechanism of Ceftiofur's immunomodulatory effect.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the results of different studies. Below are summaries of the experimental protocols from key publications.

Study 1: Effects of Ceftiofur on PRV and SIV Vaccination in Pigs (Pomorska-Mól et al., 2015)
  • Animals: Seventy pigs, divided into five groups: unvaccinated control, SIV vaccinated, PRV vaccinated, SIV vaccinated with ceftiofur, and PRV vaccinated with ceftiofur.[1][3]

  • Antibiotic Treatment: Pigs in the ceftiofur groups received a therapeutic dose of this compound for five days.[1][3]

  • Vaccination: Pigs were vaccinated against SIV and PRV.[1][3]

  • Humoral Response Assessment: Antibodies to PRV were measured using a blocking ELISA test. Humoral response to SIV was assessed using a haemagglutination inhibition (HI) assay.[1]

  • Cellular Response Assessment: T-cell response was analyzed using a proliferation test. Concentrations of IFN-γ and IL-4 in culture supernatant were determined with ELISA.[1]

Study 2: Comparative Effects of Different Antibiotics on Erysipelas Vaccination (Pomorska-Mól et al., 2016)
  • Animals: One hundred and five, eight-week-old pigs were used.[6]

  • Treatments: Groups were treated with therapeutic doses of amoxicillin, ceftiofur, doxycycline, tiamulin, or tulathromycin during vaccination against erysipelas. A vaccinated, non-treated control group was included.[6]

  • Humoral Response Assessment: Specific antibodies to Erysipelothrix rhusiopathiae antigen were determined using a commercial ELISA test.[6]

Study 3: Effects of Ceftiofur on PCV-2 Vaccination in Pigs (Jardine et al., 2019)
  • Animals: Weaned pigs were divided into eight groups, including unvaccinated controls, vaccinated only, antibiotic only (enrofloxacin, ceftiofur, tulathromycin), and combination groups (vaccine + antibiotic).[5]

  • Antibiotic Treatment: Ceftiofur (Excede®) was administered as a single intramuscular injection at a dose of 2.27 mg/lbs body weight on day 0.[5]

  • Vaccination: A combination Mycoplasma hyopneumoniae and porcine circovirus type 2 (PCV-2) vaccine was administered as a 2 mL intramuscular dose on day 0.[5]

  • Humoral Response Assessment: Vaccine-specific humoral immunity was measured by sample to positive (S/P) antibody ratios using ELISA on days 0, 14, 21, and 35.[5]

  • Cellular Assessment: Immune cell populations were assessed by complete blood count (CBC) and flow cytometry.[5]

Experimental Workflow

The assessment of immunomodulatory effects of an antibiotic during vaccination typically follows a structured workflow, from animal selection to data analysis.

G General Experimental Workflow cluster_groups Treatment Groups cluster_analysis Analysis Types A 1. Animal Selection & Acclimatization B 2. Group Allocation A->B C 3. Baseline Sampling (Day 0) B->C G1 Control G2 Vaccine Only G3 Antibiotic Only G4 Vaccine + Antibiotic D 4. Vaccination & Antibiotic Treatment C->D E 5. Post-Treatment Monitoring & Sampling D->E F 6. Laboratory Analysis E->F G 7. Data Analysis & Interpretation F->G A1 ELISA / HI A2 Flow Cytometry A3 Lymphocyte Proliferation A4 Cytokine Assays

Caption: Workflow for assessing antibiotic immunomodulatory effects.

Conclusion

The available evidence indicates that this compound can modulate the immune response to vaccination, though these effects are not uniform across all vaccines and animal species.[1] A significant body of research points towards a suppressive effect on the humoral immune response for several key vaccines in swine, such as those for pseudorabies, swine influenza, and erysipelas.[1][2][6] The impact on cellular immunity is less consistent.[1][2] However, for some vaccines like PCV-2, ceftiofur administration does not appear to interfere with the development of immunity.[5]

These findings underscore the importance of considering the potential for immunomodulation when administering this compound, or other antibiotics, concurrently with vaccines.[1][2] Caution should be exercised, and further research is warranted to elucidate the precise mechanisms and to define the specific conditions under which these interactions occur. For drug development professionals, these studies highlight the need to evaluate the immunomodulatory potential of new antibiotic candidates, particularly if they are likely to be used in conjunction with vaccination programs.

References

Safety Operating Guide

Personal protective equipment for handling Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ceftiofur Hydrochloride

This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

This compound is a third-generation cephalosporin antibiotic used in veterinary medicine.[1] While essential for its therapeutic uses, it can pose health risks if handled improperly, including allergic skin reactions, respiratory sensitization, and irritation to the eyes and skin.[2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following table summarizes the required PPE for handling this compound.

Body PartRequired ProtectionSpecifications and Best Practices
Respiratory RespiratorIn case of insufficient ventilation or potential for exposure to dust, mists, or aerosols, a suitable respirator is necessary.[4] If an Occupational Exposure Limit (OEL) is exceeded, a chemical respirator with an organic vapor cartridge, full facepiece, and dust and mist filter is recommended.[4]
Eyes/Face Safety Glasses/Goggles & Face ShieldSafety glasses with side shields are the minimum requirement.[4] Tightly fitting safety goggles are also recommended.[5] A faceshield should be worn in addition to goggles when there is a risk of splashes or generating aerosols.[2][6]
Hands Double GlovesWear two layers of disposable, impervious gloves.[4][7] Inspect gloves for integrity before use and change them frequently.[5]
Body Lab Coat/CoverallsA laboratory coat or protective coveralls should be worn.[2][7] For bulk processing or when skin contact is likely, impervious protective clothing is recommended.[4]
Quantitative Toxicity Data

The following data on acute toxicity for this compound has been compiled from safety data sheets.

TestSpeciesRouteResult
LD50RatOral> 7760 mg/kg
LC50RatInhalation> 8.3 mg/L
LD50RatOther (Sub-tenon injection)927 mg/kg

Data sourced from Zoetis Safety Data Sheet.[4]

Procedural Guidance for Safe Handling and Disposal

Pre-Handling and Preparation
  • Ventilation Check : Ensure the work area is well-ventilated. General ventilation of 10 air changes per hour is a good baseline, but local exhaust ventilation should be used if dust or aerosols are likely to be generated.[2][4]

  • PPE Inspection : Before entering the handling area, inspect all PPE for defects. Don the required equipment as specified in the table above.

  • Emergency Equipment : Confirm that safety showers, eyewash stations, and fire extinguishers are accessible and operational.

Handling this compound
  • Avoid Contamination : Do not breathe in dust or vapors.[2][4] Avoid all contact with eyes, skin, and clothing.[4]

  • General Practices : Do not eat, drink, or smoke in the handling area.[4]

  • Storage : Store this compound in a cool, well-ventilated place, protected from light and freezing.[4][7] The recommended storage temperature is between 15-30°C (59-86°F).[4] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizers.[4][7]

Accidental Exposure and First Aid
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[2][5]
Skin Contact Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation or a rash occurs, seek medical advice.[2][5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if it is safe to do so. If eye irritation persists, get medical attention.[4][8]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.[3][8]
Spill and Disposal Plan
  • Spill Containment : In the event of a spill, evacuate all non-essential personnel from the area.[7] Eliminate all ignition sources.[4]

  • Cleanup : Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material.[4] Collect the material and place it into a labeled container for disposal.[7]

  • Decontamination : Thoroughly clean the spill area.[7]

  • Disposal : Dispose of unused product and contaminated materials in accordance with all local, regional, and national regulations.[4] Do not allow the substance to enter drains or waterways.[3][5]

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_contingency Contingency Plans cluster_disposal Disposal prep1 Verify Ventilation prep2 Inspect & Don PPE prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 handling1 Retrieve from Storage prep3->handling1 handling2 Perform Experiment handling1->handling2 post1 Return to Storage handling2->post1 spill Spill Response handling2->spill exposure First Aid handling2->exposure post2 Decontaminate Workspace post1->post2 post3 Doff & Dispose PPE post2->post3 post4 Wash Hands post3->post4 dispose Waste Disposal post3->dispose exit

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.